molecular formula C75H122O B3079022 Pentadecaprenol CAS No. 10589-52-3

Pentadecaprenol

Cat. No.: B3079022
CAS No.: 10589-52-3
M. Wt: 1039.8 g/mol
InChI Key: CHEDLVYJGFPLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecaprenol is a useful research compound. Its molecular formula is C75H122O and its molecular weight is 1039.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1038.94956851 g/mol and the complexity rating of the compound is 2070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H122O/c1-61(2)31-17-32-62(3)33-18-34-63(4)35-19-36-64(5)37-20-38-65(6)39-21-40-66(7)41-22-42-67(8)43-23-44-68(9)45-24-46-69(10)47-25-48-70(11)49-26-50-71(12)51-27-52-72(13)53-28-54-73(14)55-29-56-74(15)57-30-58-75(16)59-60-76/h31,33,35,37,39,41,43,45,47,49,51,53,55,57,59,76H,17-30,32,34,36,38,40,42,44,46,48,50,52,54,56,58,60H2,1-16H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDLVYJGFPLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H122O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90779990
Record name 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-Pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90779990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1039.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10589-52-3
Record name 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-Pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90779990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic World of Archaeal Long-Chain Polyprenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaea, the third domain of life, are characterized by their unique membrane lipids, which are pivotal for their survival in extreme environments. While the core membrane is composed of ether-linked isoprenoid chains, a lesser-known but functionally critical class of lipids, the long-chain polyprenols, plays a vital role in cellular processes. This technical guide provides an in-depth exploration of the discovery, biosynthesis, function, and analysis of these fascinating molecules. Although the existence of a specific C75 polyprenol in archaea is not substantiated by current literature, this guide will focus on the known diversity of archaeal long-chain polyprenols, with a particular emphasis on their role as dolichols in N-linked glycosylation.

Introduction: Beyond the Core Membrane Lipids

The membranes of archaea are fundamentally different from those of bacteria and eukaryotes. Instead of ester-linked fatty acids, archaea possess isoprenoid chains linked to a glycerol-1-phosphate backbone via ether bonds. The primary structural lipids are C20 (phytanyl) and C40 (biphytanyl) derivatives, which form diether and tetraether lipids, respectively.[1] However, within this unique lipid landscape, long-chain polyprenols exist as crucial functional molecules rather than primary structural components.[1] These polyisoprenoid alcohols, with chain lengths ranging from C30 to over C70, are key players in essential cellular processes.[2]

Biosynthesis of Archaeal Polyprenols: The Mevalonate Pathway

Archaea synthesize their isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), exclusively through the mevalonate (MVA) pathway.[1] This pathway is broadly conserved with eukaryotes, though some of the enzymes in archaea are distinct.[1]

The key steps in the archaeal MVA pathway are:

  • Formation of Mevalonate: Three molecules of acetyl-CoA are converted to mevalonate.

  • Phosphorylation and Decarboxylation: Mevalonate is then phosphorylated and decarboxylated to yield IPP.

  • Isomerization: IPP is reversibly isomerized to DMAPP by IPP isomerase.

  • Chain Elongation: DMAPP serves as the primer for the sequential head-to-tail addition of IPP units, catalyzed by prenyltransferases, to generate polyprenyl diphosphates of varying chain lengths.

MVA_Pathway AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP IPP Isopentenyl-PP MVPP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP (C10) DMAPP->GPP + IPP FPP Farnesyl-PP (C15) GPP->FPP + IPP GGPP Geranylgeranyl-PP (C20) FPP->GGPP + IPP PolyprenylPP Polyprenyl-PP (C > 20) GGPP->PolyprenylPP + n IPP

Figure 1: Archaeal Mevalonate (MVA) Pathway for Isoprenoid Biosynthesis.

Quantitative Data on Archaeal Long-Chain Polyprenols

While a specific C75 polyprenol has not been prominently documented, various long-chain polyprenols have been identified in different archaeal species. The most common forms are dolichols, which are polyprenols with a saturated α-isoprene unit.

Archaeal SpeciesPolyprenol/Dolichol Chain LengthPrimary FunctionReference
Sulfolobus acidocaldariusC30-C70 (6 to 14 isoprene units)Dolichyl phosphate (N-glycosylation)[2]
Pyrococcus furiosusC30-C70 (6 to 14 isoprene units)Dolichyl phosphate (N-glycosylation)[2]
Haloferax volcaniiNot specified, but uses dolicholDolichyl phosphate (N-glycosylation)[3][4]
General ArchaeaC55 (undecaprenol) is commonDolichyl phosphate (N-glycosylation)[2]

Functional Role: Glycosyl Carriers in N-Linked Glycosylation

The most well-established function of long-chain polyprenols in archaea is their role as lipid carriers for glycan chains in the process of N-linked glycosylation.[1] In this process, the polyprenol is phosphorylated to form a dolichyl phosphate.

The general steps of N-linked glycosylation in archaea are:

  • Glycan Assembly: A specific oligosaccharide is assembled on a dolichyl phosphate carrier on the cytoplasmic face of the plasma membrane.

  • Flipping: The dolichyl phosphate-linked oligosaccharide is then translocated across the membrane.

  • Glycan Transfer: An oligosaccharyltransferase (AglB) transfers the glycan chain from the dolichyl carrier to a specific asparagine residue on a target protein.

N_Glycosylation cluster_membrane Plasma Membrane Cytoplasm Cytoplasm Extracellular Extracellular Space DolP_cyto Dolichyl-P Glycan_cyto Oligosaccharide Assembly DolP_cyto->Glycan_cyto DolPPGlycan_cyto Dolichyl-PP-Glycan Glycan_cyto->DolPPGlycan_cyto Flippase Flippase (putative) DolPPGlycan_cyto->Flippase DolPPGlycan_extra Dolichyl-PP-Glycan Flippase->DolPPGlycan_extra AglB AglB (Oligosaccharyltransferase) DolPPGlycan_extra->AglB Protein_gly Glycosylated Protein AglB->Protein_gly Protein_un Unglycosylated Protein Protein_un->AglB

Figure 2: N-Linked Glycosylation Pathway in Archaea.

Experimental Protocols

The analysis of long-chain polyprenols in archaea requires specialized extraction and analytical techniques due to their low abundance compared to core membrane lipids.

Lipid Extraction (Modified Bligh-Dyer Method)

A common method for extracting total lipids from archaeal biomass is a modified Bligh-Dyer extraction.

  • Cell Lysis: Lyse the archaeal cell pellet using methods such as sonication, freeze-thaw cycles, or high-pressure homogenization.

  • Solvent Extraction: Add a single-phase solvent mixture of chloroform:methanol:water (typically 1:2:0.8 v/v/v) to the lysed cells and incubate to extract the lipids.

  • Phase Separation: Induce phase separation by adding more chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v).

  • Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Lipid_Extraction Start Archaeal Cell Pellet Lysis Cell Lysis (Sonication, Freeze-Thaw, etc.) Start->Lysis Extraction Single-Phase Extraction (Chloroform:Methanol:Water) Lysis->Extraction PhaseSeparation Phase Separation (Addition of Chloroform and Water) Extraction->PhaseSeparation Collection Collect Lower Chloroform Phase PhaseSeparation->Collection Drying Evaporation under Nitrogen Collection->Drying End Total Lipid Extract Drying->End

Figure 3: Workflow for Archaeal Lipid Extraction.
Analysis of Polyprenols

The total lipid extract is a complex mixture. Further chromatographic separation and specialized analytical techniques are required to analyze specific polyprenols.

TechniqueApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC) SeparationIsolation of the polyprenol fraction from the total lipid extract.
Mass Spectrometry (MS) Identification & QuantificationMolecular weight, elemental composition, and structural fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationDetailed chemical structure, including stereochemistry of double bonds and the nature of the terminal alcohol group.

Implications for Drug Development

The enzymes involved in the archaeal MVA pathway and the subsequent synthesis of polyprenyl diphosphates are distinct from their human counterparts. This presents potential targets for the development of novel antimicrobial drugs. For instance, inhibitors of polyprenyl diphosphate synthases could disrupt the formation of essential dolichols, thereby interfering with protein glycosylation and potentially impacting the viability of pathogenic archaea.

Conclusion

While the specific discovery of C75 polyprenol in archaea remains unconfirmed, the study of long-chain polyprenols in this domain has revealed a fascinating class of molecules with crucial functions. As our understanding of archaeal biology deepens, further research into the diversity and roles of these polyprenols will undoubtedly unveil new insights into the adaptation of life to extreme environments and may open new avenues for biotechnological and therapeutic applications.

References

Elucidating the Molecular Architecture of Pentadecaprenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of pentadecaprenol, a C75 isoprenoid alcohol. The complex structure of this long-chain polyprenol necessitates a multi-faceted analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental protocols and presents representative data to guide researchers in the characterization of this compound and related long-chain isoprenoids.

Introduction to this compound

This compound belongs to the class of polyprenols, which are long-chain unsaturated isoprenoid alcohols. Its chemical formula is C₇₅H₁₂₂O.[1] The structure consists of fifteen isoprene units linked in a head-to-tail fashion, terminating in a primary alcohol group. The elucidation of its precise stereochemistry and the confirmation of its primary structure are critical for understanding its biological functions and for its potential applications in drug development.

Core Analytical Techniques for Structure Elucidation

The structural characterization of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. These techniques provide complementary information regarding the carbon skeleton, the nature and location of functional groups, and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like this compound. A suite of NMR experiments is employed to determine the connectivity of atoms and the stereochemistry of the molecule.

2.1.1. Representative ¹H and ¹³C NMR Data

Due to the absence of a publicly available, complete experimental dataset for this compound, the following tables present representative ¹H and ¹³C NMR chemical shift values. These values are predicted based on the known structure of this compound and typical chemical shifts for similar long-chain polyprenols. The numbering scheme for the carbon atoms starts from the carbon bearing the hydroxyl group (C1).

Table 1: Representative ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (ppm)Multiplicity
H-1 (CH₂OH)~4.15d
H-2 (=CH)~5.45t
Internal Olefinic (=CH)~5.12m
Allylic CH₂~2.05m
Internal CH₂~2.00m
Terminal Isoprene CH₃~1.68s
Internal Isoprene CH₃~1.60s
ω-cis-CH₃~1.73s
OHVariablebr s

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (ppm)
C-1 (CH₂OH)~59.5
C-2 (=CH)~124.5
C-3 (=C)~139.8
Internal =CH~124.3
Internal =C~135.0
Allylic CH₂~39.7
Internal CH₂~26.7
Terminal Isoprene CH₃~16.0
Internal Isoprene CH₃~16.0
ω-cis-CH₃~23.5
ω-CH₂~32.2
ω-C=~131.3
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which helps in confirming the overall structure and the sequence of isoprene units.

2.2.1. Representative Mass Spectrometry Fragmentation Data

The following table summarizes the expected key fragmentation patterns for this compound using a soft ionization technique like Electrospray Ionization (ESI).

Table 3: Representative ESI-MS Fragmentation Data for this compound

m/z (ion)Interpretation
[M+Na]⁺Molecular ion with sodium adduct
[M+H]⁺Protonated molecular ion
[M+H-H₂O]⁺Loss of water from the protonated molecular ion
Series of [M+H - n(C₅H₈)]⁺Sequential loss of isoprene units

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the structure elucidation of this compound.

NMR Spectroscopy Protocols

3.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

3.1.3. ¹³C NMR Spectroscopy

  • Instrument: 125 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-150 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

3.1.4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Standard pulse programs for COSY, HSQC, and HMBC experiments should be used. The spectral widths in both dimensions should be set to encompass all proton and carbon signals. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry Protocol

3.2.1. Sample Preparation

  • Prepare a stock solution of this compound in chloroform or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., methanol/water with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.

3.2.2. ESI-MS Analysis

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 100-2000.

  • Collision Energy (for MS/MS): Ramped from 10-50 eV to induce fragmentation.

Visualization of Methodologies and Relationships

Graphviz diagrams are provided below to illustrate the workflow and logical connections between the different analytical steps involved in the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_interpretation Data Interpretation & Structure Confirmation Extraction Extraction & Purification of this compound NMR NMR Spectroscopy Extraction->NMR MS Mass Spectrometry Extraction->MS 1H_NMR 1D ¹H NMR NMR->1H_NMR 13C_NMR 1D ¹³C NMR NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR Full_Scan_MS Full Scan MS MS->Full_Scan_MS MS_MS Tandem MS (MS/MS) MS->MS_MS Data_Analysis Combined Data Analysis 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis Full_Scan_MS->Data_Analysis MS_MS->Data_Analysis Structure Final Structure of This compound Data_Analysis->Structure

Caption: Overall workflow for the structure elucidation of this compound.

NMR_Logical_Relationships 1H_NMR ¹H NMR (Proton environments) COSY COSY (¹H-¹H correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C one-bond correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C long-range correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Fragment Structural Fragments COSY->Structure_Fragment H-H connectivity HSQC->Structure_Fragment C-H direct bonds HMBC->Structure_Fragment Connectivity across quaternary carbons

Caption: Logical relationships between different NMR experiments for structural analysis.

MS_Fragmentation_Pathway Molecular_Ion This compound [M+H]⁺ Loss_H2O [M+H-H₂O]⁺ Molecular_Ion->Loss_H2O - H₂O Loss_Isoprene1 [M+H-H₂O-C₅H₈]⁺ Loss_H2O->Loss_Isoprene1 - C₅H₈ Loss_Isoprene2 [M+H-H₂O-2(C₅H₈)]⁺ Loss_Isoprene1->Loss_Isoprene2 - C₅H₈ Further_Losses ... Loss_Isoprene2->Further_Losses

Caption: Simplified fragmentation pathway of this compound in ESI-MS/MS.

Conclusion

The structural elucidation of this compound is a complex task that requires the synergistic application of advanced analytical techniques. This guide provides a comprehensive framework, including representative data and detailed experimental protocols for NMR and MS, to aid researchers in this endeavor. The logical workflows and relationships between different analytical methods, visualized through Graphviz diagrams, offer a clear roadmap for the systematic characterization of this and other long-chain polyprenols. While the presented quantitative data is representative, the methodologies described are robust and widely applicable for the definitive structural determination of these important natural products.

References

The Enigmatic Pathway of Pentadecaprenol Biosynthesis in Extremophiles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Synthetic Machinery and a Roadmap for Future Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extremophiles, organisms thriving in the planet's most inhospitable environments, possess unique biochemical adaptations, including specialized membrane lipids. Among these are long-chain polyprenols, such as the C75 molecule pentadecaprenol, which are thought to play crucial roles in membrane stability and as glycosyl carrier lipids. This technical guide provides a comprehensive overview of the current understanding of polyprenol biosynthesis in extremophiles, with a specific focus on elucidating the putative pathway for this compound (C75) synthesis. While direct evidence for a dedicated pentadecaprenyl diphosphate synthase remains elusive, this document synthesizes existing knowledge on cis-prenyltransferases (CPTs) to propose a hypothetical biosynthetic route. Detailed experimental protocols for the identification, characterization, and quantification of the enzymes and products involved are provided to guide future research in this frontier of biochemistry. This guide is intended to be a valuable resource for researchers investigating novel metabolic pathways in extremophiles and for drug development professionals seeking to exploit unique enzymatic targets.

Introduction: The Significance of Long-Chain Polyprenols in Extreme Environments

The cell membranes of extremophilic archaea and bacteria are remarkable structures, engineered to maintain integrity and function under extremes of temperature, pressure, pH, and salinity. A key component of these membranes is a diverse array of isoprenoid lipids. Long-chain polyprenols, linear polymers of isoprene units, are integral to membrane architecture and function. While their precise roles are still under investigation, they are believed to contribute to membrane fluidity and permeability, and in their phosphorylated form, they act as essential carriers of sugar moieties for protein glycosylation and cell wall biosynthesis.[1][2]

This compound, a C75 polyprenol, represents a very-long-chain variant whose biosynthesis and physiological significance in extremophiles are largely unexplored. Understanding the enzymatic machinery responsible for its synthesis could unveil novel enzyme targets for antimicrobial drug development and provide insights into the adaptation of life to extreme conditions.

The General Biosynthetic Pathway of Polyprenols in Extremophiles

The biosynthesis of all isoprenoids, including this compound, begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In Archaea, this occurs primarily through the mevalonate (MVA) pathway.[1]

The subsequent elongation of the polyprenyl chain is catalyzed by a class of enzymes known as cis-prenyltransferases (CPTs). These enzymes sequentially add IPP units to an allylic diphosphate primer, such as farnesyl diphosphate (FPP; C15), in a cis configuration.[3] The final chain length of the polyprenol product is determined by the specific CPT involved.[4]

general_polyprenol_biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP Isopentenyl Diphosphate (IPP) MVAPP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPP Isomerase FPP Farnesyl Diphosphate (FPP) DMAPP->FPP FPP Synthase + 2 IPP PolyprenylPP Polyprenyl-PP (C > 25) FPP->PolyprenylPP cis-Prenyltransferase + n IPP

Figure 1: General overview of the mevalonate pathway leading to polyprenol synthesis.

Proposed Biosynthetic Pathway for this compound (C75)

While a specific pentadecaprenyl diphosphate synthase has not yet been identified in any extremophile, we can hypothesize its existence based on the known mechanisms of other long-chain CPTs. The synthesis of pentadecaprenyl diphosphate would require the addition of twelve IPP molecules to an FPP primer.

Proposed Reaction:

Farnesyl Diphosphate (C15) + 12 Isopentenyl Diphosphate → Pentadecaprenyl Diphosphate (C75) + 12 Pyrophosphate

This reaction would be catalyzed by a putative Pentadecaprenyl Diphosphate Synthase , likely a member of the CPT family. The resulting pentadecaprenyl diphosphate can then be dephosphorylated to yield this compound.

pentadecaprenol_biosynthesis cluster_synthesis Chain Elongation FPP Farnesyl Diphosphate (FPP, C15) PentadecaprenylPP Pentadecaprenyl Diphosphate (C75-PP) FPP->PentadecaprenylPP IPP Isopentenyl Diphosphate (IPP, C5) IPP->PentadecaprenylPP This compound This compound (C75-OH) PentadecaprenylPP->this compound Phosphatase Enzyme Putative Pentadecaprenyl Diphosphate Synthase (cis-Prenyltransferase) Enzyme->PentadecaprenylPP

Figure 2: Proposed enzymatic synthesis of this compound.

Data Presentation

Currently, there is a lack of specific quantitative data on this compound biosynthesis in extremophiles. The following tables are presented as templates for organizing data once it is obtained through the experimental protocols outlined in the subsequent sections.

Table 1: Putative Kinetic Parameters of Pentadecaprenyl Diphosphate Synthase

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Farnesyl Diphosphate (FPP)TBDTBDTBDTBD
Isopentenyl Diphosphate (IPP)TBDTBDTBDTBD

TBD: To be determined experimentally.

Table 2: Quantification of this compound in Extremophile Biomass

Extremophile SpeciesGrowth ConditionThis compound (µg/g dry weight)Pentadecaprenyl Phosphate (µg/g dry weight)
Species AOptimal TemperatureTBDTBD
Species AHeat ShockTBDTBD
Species BHigh SalinityTBDTBD

TBD: To be determined experimentally.

Experimental Protocols

The following protocols are designed to guide the identification and characterization of the putative pentadecaprenyl diphosphate synthase and its product.

Extraction and Analysis of this compound

This protocol is adapted from methods used for the analysis of other long-chain polyprenols.[5][6]

Objective: To extract and quantify this compound and its phosphorylated derivatives from extremophile biomass.

Methodology:

  • Biomass Harvesting: Cultivate the extremophile of interest under desired conditions and harvest the cells by centrifugation. Lyophilize the cell pellet to obtain a dry weight.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To 1 g of lyophilized cells, add 10 mL of a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

    • Sonicate the mixture on ice for 3 x 1 minute cycles to ensure cell lysis.

    • Add 2.5 mL of chloroform and 2.5 mL of water to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase containing the total lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification (Optional, for analysis of total this compound):

    • Resuspend the dried lipid extract in 1 mL of 1 M KOH in 90% ethanol.

    • Incubate at 65°C for 1 hour to hydrolyze ester linkages.

    • Add 1 mL of water and extract the non-saponifiable lipids twice with 2 mL of n-hexane.

    • Pool the hexane fractions and dry under nitrogen.

  • HPLC-ESI-MS/MS Analysis:

    • Resuspend the lipid extract in a suitable solvent (e.g., isopropanol:methanol 1:1).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with solvents such as methanol/water and isopropanol/acetonitrile, both containing a modifier like ammonium acetate to improve ionization.

    • Couple the HPLC to an electrospray ionization tandem mass spectrometer (ESI-MS/MS) operating in positive ion mode.

    • Monitor for the characteristic [M+NH₄]⁺ or [M+Na]⁺ adducts of this compound (C₇₅H₁₂₄O). The exact mass can be used for identification.

    • For quantification, use a known amount of an internal standard (e.g., a commercially available polyprenol of a different chain length).

lipid_extraction_workflow Biomass Extremophile Biomass Lysis Cell Lysis (Sonication) Biomass->Lysis Extraction Bligh-Dyer Extraction (CHCl3/MeOH/H2O) Lysis->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation LipidExtract Total Lipid Extract PhaseSeparation->LipidExtract Saponification Saponification (Optional) LipidExtract->Saponification Analysis HPLC-ESI-MS/MS Analysis LipidExtract->Analysis Direct Analysis Saponification->Analysis

Figure 3: Workflow for the extraction and analysis of this compound.

Identification and Cloning of the Putative Pentadecaprenyl Diphosphate Synthase Gene

Objective: To identify and clone the gene encoding the putative C75-producing CPT.

Methodology:

  • Bioinformatic Analysis:

    • Search the genome of the target extremophile for open reading frames (ORFs) with homology to known long-chain cis-prenyltransferases from archaea and bacteria.

    • Pay close attention to conserved motifs characteristic of CPTs.

    • Analyze the predicted protein structure, particularly the size and properties of the substrate-binding pocket, as this is a key determinant of product chain length.[4]

  • Gene Cloning:

    • Design PCR primers to amplify the candidate gene from the genomic DNA of the extremophile.

    • Clone the amplified gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

Heterologous Expression and Purification of the Recombinant Enzyme

Objective: To produce and purify the recombinant putative pentadecaprenyl diphosphate synthase for biochemical characterization.

Methodology:

  • Expression:

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG at an optimal temperature and time.

  • Purification:

    • Harvest the cells and lyse them by sonication.

    • If the protein has a purification tag (e.g., His-tag), use affinity chromatography (e.g., Ni-NTA) for initial purification.

    • Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

    • Confirm the purity and size of the protein by SDS-PAGE.

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product specificity of the purified recombinant CPT.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Add the substrates: [¹⁴C]-IPP (as the radiolabel) and FPP (as the primer).

    • Add the purified recombinant enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the extremophilic enzyme for a defined period (e.g., 1 hour).

  • Product Extraction:

    • Stop the reaction by adding saturated NaCl.

    • Extract the lipid products with n-butanol.

  • Product Analysis:

    • Analyze the extracted products by thin-layer chromatography (TLC) on a silica gel plate.

    • Visualize the radiolabeled products by autoradiography.

    • For precise identification of the product chain length, perform HPLC-MS analysis of the non-radiolabeled products from a scaled-up reaction.

enzyme_assay_workflow ReactionSetup Set up Reaction Mixture (Enzyme, FPP, [14C]-IPP, Buffer) Incubation Incubation at Optimal Temperature ReactionSetup->Incubation Extraction Product Extraction (n-butanol) Incubation->Extraction TLC Thin-Layer Chromatography Extraction->TLC HPLCMS HPLC-MS Analysis (for chain length determination) Extraction->HPLCMS Autoradiography Autoradiography TLC->Autoradiography

References

Unveiling Pentadecaprenol: A Technical Guide to Its Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecaprenol, a C75 isoprenoid alcohol, represents a class of very long-chain polyprenols with potential significance in various biological systems. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and analytical techniques for its characterization and quantification. The document synthesizes current scientific knowledge to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction

Polyprenols are a diverse group of linear, unsaturated isoprenoid alcohols. While shorter-chain polyprenols are relatively well-studied, very long-chain variants such as this compound (C75) remain largely unexplored. This guide aims to collate the dispersed information regarding the natural occurrence and analytical methodologies pertinent to this compound, thereby facilitating further research into its biological functions and potential therapeutic applications.

Natural Sources of this compound

Current scientific literature identifies a limited number of natural sources for this compound. The primary and most explicitly documented source is the leaves of the passion fruit plant, Passiflora edulis. Additionally, evidence suggests the presence of C75-C85 range polyprenols in the yellow leaves of the mangrove plant, Rhizophora apiculata.

Quantitative Data

At present, there is a notable absence of specific quantitative data for this compound content in its identified natural sources within the reviewed literature. The existing studies focus on the isolation and structural elucidation rather than quantification.

Table 1: Known Natural Sources of this compound (C75 Polyprenol)

Plant SpeciesCommon NamePlant PartPolyprenol Chain LengthQuantitative DataReference
Passiflora edulisPassion FruitLeavesThis compound (C75)Not Reported[1]
Rhizophora apiculataMangroveYellow LeavesC75-C85Not Reported[2]

Biosynthesis of Very Long-Chain Polyprenols

The biosynthesis of polyprenols occurs via the isoprenoid pathway. While the general pathway is well-established, the specific enzymatic machinery responsible for the elongation to very long chains like this compound is less understood. Plant polyprenols are synthesized in the plastids. The process begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway. A plastidial cis-prenyltransferase then catalyzes the sequential addition of IPP units to GGPP to elongate the polyprenyl chain. The specific enzymes that continue this elongation to 15 isoprene units (C75) have not yet been definitively identified.

Biosynthesis_of_this compound cluster_MEP MEP Pathway (Plastid) cluster_Elongation Polyprenol Elongation IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP, C20) IPP->GGPP cis_PT cis-Prenyltransferase(s) IPP->cis_PT DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP GGPP->cis_PT VLC_PP Very Long-Chain Polyprenyl Diphosphate (e.g., C75) cis_PT->VLC_PP + 11 IPP Phosphatase Phosphatase VLC_PP->Phosphatase This compound This compound (C75-OH) Phosphatase->this compound

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, purification, and analysis of long-chain polyprenols, which can be adapted for this compound.

Extraction and Purification of this compound from Passiflora edulis Leaves

This protocol is based on the successful isolation of this compound from Passiflora edulis leaves.

4.1.1. Materials and Reagents

  • Air-dried and powdered leaves of Passiflora edulis

  • Methanol (analytical grade)

  • Dichloromethane (analytical grade)

  • Petroleum ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel 60 for column chromatography

  • Sephadex LH-20

  • Pre-coated silica gel TLC plates

4.1.2. Extraction Procedure

  • Macerate the air-dried and powdered leaves of P. edulis (e.g., 700 g) in methanol (e.g., 2.5 L) at room temperature for an extended period (e.g., two weeks) with occasional agitation.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude methanolic extract.

4.1.3. Chromatographic Purification

  • Subject a portion of the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.

  • Elute the column with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity by adding dichloromethane, followed by ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the fractions containing this compound using gel permeation chromatography on a Sephadex LH-20 column.

  • Final purification can be achieved by preparative TLC to yield pure this compound.

Extraction_Workflow start Air-dried P. edulis leaves maceration Maceration in Methanol start->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc fraction_collection Fraction Collection and TLC Analysis vlc->fraction_collection gpc Gel Permeation Chromatography (Sephadex LH-20) fraction_collection->gpc prep_tlc Preparative TLC gpc->prep_tlc end Pure this compound prep_tlc->end

Figure 2: General workflow for the extraction and purification of this compound.
General Protocol for Quantitative Analysis of Long-Chain Polyprenols

This protocol can be adapted for the quantification of this compound in plant tissues.

4.2.1. Sample Preparation and Extraction

  • Homogenize fresh or freeze-dried plant material.

  • Extract the homogenized tissue with a suitable organic solvent mixture, such as hexane/acetone or chloroform/methanol.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate the solvent to obtain a crude lipid extract.

4.2.2. Saponification

  • To the crude lipid extract, add an alcoholic solution of a strong base (e.g., 1 M KOH in 95% ethanol).

  • Heat the mixture (e.g., at 60-80°C) for 1-2 hours to hydrolyze any polyprenyl esters.

  • After cooling, add water and extract the unsaponifiable fraction (containing the free polyprenols) with a non-polar solvent like n-hexane or petroleum ether.

  • Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the purified polyprenol fraction.

4.2.3. HPLC Analysis

  • System: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of methanol/isopropanol or a similar non-polar solvent system.

  • Detection: UV detection is typically performed at around 210 nm. For higher sensitivity and specificity, LC-MS is recommended.

  • Quantification: Prepare a calibration curve using a commercially available polyprenol standard of a known concentration. If a this compound standard is unavailable, a related long-chain polyprenol can be used for semi-quantitative analysis, or a standard can be isolated and its concentration determined by other methods (e.g., NMR with an internal standard).

Signaling Pathways and Biological Functions

The specific signaling pathways and biological functions of this compound are currently unknown. However, very long-chain polyprenols, in general, are known to be precursors for dolichols, which are essential for the synthesis of N-linked glycoproteins in eukaryotes. Polyprenols themselves can influence the fluidity and permeability of biological membranes. Their phosphorylated derivatives act as carriers of oligosaccharides across membranes. Further research is required to elucidate the specific roles of this compound in cellular processes.

Known_Functions This compound This compound (C75) phosphorylation Phosphorylation This compound->phosphorylation membrane_interaction Membrane Interaction This compound->membrane_interaction saturation Alpha-saturation This compound->saturation pentadecaprenyl_p Pentadecaprenyl Phosphate phosphorylation->pentadecaprenyl_p oligo_carrier Oligosaccharide Carrier pentadecaprenyl_p->oligo_carrier membrane_fluidity Modulation of Membrane Fluidity membrane_interaction->membrane_fluidity pentadecadolichol Pentadecadolichol saturation->pentadecadolichol glycoprotein_synthesis N-linked Glycoprotein Synthesis pentadecadolichol->glycoprotein_synthesis

Figure 3: Potential biological roles of this compound based on known functions of other polyprenols.

Conclusion and Future Directions

This compound is a rare, very long-chain polyprenol with a confirmed natural source in Passiflora edulis. The methodologies for its extraction and analysis are based on established protocols for other long-chain polyprenols. Significant gaps in knowledge remain, particularly concerning its quantitative distribution in nature, the specific enzymes involved in its biosynthesis, and its precise biological functions. Future research should focus on:

  • Screening a wider range of plant and microbial species for the presence of this compound.

  • Developing and validating robust quantitative methods for its analysis in biological matrices.

  • Identifying and characterizing the cis-prenyltransferases responsible for its synthesis.

  • Investigating its role in membrane biology and as a potential precursor for dolichols involved in glycosylation.

This guide provides a critical foundation for researchers to build upon, with the aim of unlocking the full potential of this unique natural product.

References

The Unsung Influence of C50 Isoprenoids in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Bacterioruberin and its Core Biological Functions for Researchers, Scientists, and Drug Development Professionals

Initial Note on C75 Isoprenoids: This technical guide focuses on the biological significance of C50 isoprenoids, particularly bacterioruberin, in archaea. Extensive literature searches did not yield specific information on C75 isoprenoids in these organisms, suggesting they are either exceptionally rare or not yet identified. The principles and methodologies discussed herein for C50 isoprenoids, however, provide a robust framework for the potential future study of other long-chain isoprenoids in archaea.

Introduction to Archaeal Isoprenoids

Archaea, the third domain of life, are renowned for their ability to thrive in extreme environments. A key adaptation contributing to their resilience is the unique composition of their cell membranes, which are fundamentally different from those of bacteria and eukaryotes. Instead of fatty acid-based lipids, archaeal membranes are composed of isoprenoid chains ether-linked to a glycerol-1-phosphate backbone. Among the diverse array of archaeal isoprenoids, the long-chain C50 carotenoid bacterioruberin (BR) and its derivatives are particularly prominent, especially in halophilic (salt-loving) archaea.[1] These vibrant red pigments are not merely for show; they play crucial roles in membrane stability, antioxidant defense, and interaction with membrane proteins. This guide delves into the multifaceted biological functions of these C50 isoprenoids, with a focus on their potential applications in research and drug development.

Structure and Properties of Bacterioruberin

Bacterioruberin is a C50 carotenoid, meaning it is synthesized from ten isoprene units. Its chemical structure is characterized by a long polyene chain with 13 conjugated double bonds and four hydroxyl groups at its ends.[1] This extended system of conjugated double bonds is responsible for its strong antioxidant properties, while the hydroxyl groups contribute to its ability to anchor within the archaeal membrane.

Biological Roles of Bacterioruberin

The presence of bacterioruberin in archaeal membranes is not coincidental; it serves several critical biological functions that are essential for survival in extreme conditions.

Membrane Stabilization and Fluidity Regulation

One of the primary roles of bacterioruberin is to modulate the physical properties of the archaeal membrane. By intercalating into the lipid bilayer, bacterioruberin increases membrane rigidity and acts as a barrier to water, which is crucial for maintaining cellular integrity in hypersaline environments.[1][2][3] Paradoxically, at low temperatures, bacterioruberin can increase membrane fluidity, preventing the membrane from becoming too rigid and maintaining its functionality.[4][5] This dual role in regulating membrane fluidity highlights its importance for archaea that experience wide temperature fluctuations.

Potent Antioxidant Activity

The extensive system of conjugated double bonds in bacterioruberin makes it a powerful antioxidant.[2] It can effectively quench reactive oxygen species (ROS) and protect the cell from oxidative damage, a constant threat in environments with high solar radiation and oxygen levels. This antioxidant capacity is significantly higher than that of many well-known antioxidants, including β-carotene.[6]

Interaction with Membrane Proteins

Bacterioruberin is also known to interact with membrane-embedded proteins, influencing their structure and function. A notable example is its association with bacteriorhodopsin, a light-driven proton pump. While not directly involved in the light-harvesting process, bacterioruberin can influence the stability and activity of these important energy-transducing proteins.

Quantitative Data on Bacterioruberin

The following tables summarize key quantitative data related to bacterioruberin, providing a comparative overview for researchers.

Table 1: Bacterioruberin Content in a Halophilic Archaeon

ParameterValueReference
Total Carotenoids in Haloferax marinum MBLA0078987.75 ± 77.25 µg astaxanthin equivalent/g dry cell weight[7]
All-trans-Bacterioruberin in Haloferax marinum MBLA0078751.19 ± 1.05 µg astaxanthin equivalent/g dry cell weight[7]
Maximum Bacterioruberin Productivity in Halorubrum sp. HRM-1501.44 ± 0.04 µg/mL[8]

Table 2: Antioxidant Capacity of Bacterioruberin Extract (BRE) Compared to Standard Antioxidants

AntioxidantABTS Assay (TEAC Value)FRAP Assay (µg TEAC/mL)
Bacterioruberin Extract (BRE) 2.3 4.62
Trolox1.001.00
Ascorbic Acid1.00.8
Butylated Hydroxytoluene (BHT)0.980.2
β-carotene0.91.90
Lycopene1.1-
Astaxanthin0.30.2
TEAC: Trolox Equivalent Antioxidant Capacity. Data from[6].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bacterioruberin.

Extraction of Bacterioruberin from Halophilic Archaea

Objective: To extract total carotenoids, including bacterioruberin, from archaeal biomass.

Materials:

  • Harvested archaeal cell pellet

  • Acetone

  • Methanol

  • Centrifuge and centrifuge tubes

  • Stirring apparatus

  • Rotary evaporator

Protocol:

  • Suspend the harvested cell pellet in a mixture of acetone and methanol (typically a 7:3 v/v ratio).[6]

  • Stir the suspension vigorously at room temperature until the cell pellet appears white, indicating that the pigments have been extracted.

  • Centrifuge the suspension at a high speed (e.g., 18,500 x g for 10 minutes) to pellet the cell debris.[6]

  • Carefully collect the supernatant containing the extracted pigments.

  • Use a rotary evaporator to remove the solvents, leaving behind the bacterioruberin-rich extract.

  • Store the dried extract at -20°C in the dark to prevent degradation.

Purification of Bacterioruberin by Thin-Layer Chromatography (TLC)

Objective: To separate bacterioruberin from other carotenoids and cellular lipids in the crude extract.

Materials:

  • Crude bacterioruberin extract

  • TLC plate (e.g., silica gel 60)

  • Developing solvent (e.g., acetone:n-heptane, 50:50 v/v)

  • TLC development chamber

  • Spatula

  • Methanol

  • Syringe filter (0.22 µm)

Protocol:

  • Dissolve a small amount of the crude extract in a minimal volume of a suitable solvent (e.g., acetone).

  • Spot the dissolved extract onto the baseline of the TLC plate.

  • Place the TLC plate in a development chamber containing the developing solvent.

  • Allow the solvent to ascend the plate until the solvent front is near the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Identify the distinct colored bands. Bacterioruberin typically appears as a prominent red-pink band.

  • Carefully scrape the silica containing the bacterioruberin band from the plate using a clean spatula.

  • Elute the bacterioruberin from the silica by suspending the silica in methanol and vortexing.

  • Filter the suspension through a syringe filter to remove the silica particles.

  • The resulting methanol solution contains purified bacterioruberin.

Quantitative Analysis of Bacterioruberin by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of bacterioruberin in an extract.

Materials:

  • Purified or crude bacterioruberin extract

  • HPLC system with a photodiode array (PDA) detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., isocratic 100% methanol)

  • Bacterioruberin standard (if available) or a reference standard like astaxanthin

Protocol:

  • Dissolve the extract in the mobile phase.

  • Inject a known volume of the sample into the HPLC system.

  • Elute the sample through the C18 column using the isocratic mobile phase at a constant flow rate.

  • Monitor the elution at a specific wavelength (e.g., 494 nm for bacterioruberin).

  • Identify the bacterioruberin peak based on its retention time and characteristic absorption spectrum (with maxima around 467, 494, and 527 nm).

  • Quantify the amount of bacterioruberin by comparing the peak area to a standard curve generated with a known concentration of a bacterioruberin or a suitable reference standard.

Assessment of Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of bacterioruberin on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, K562)

  • Bacterioruberin extract dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the bacterioruberin extract for a specific duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.[9]

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of the bacterioruberin extract.[9]

Evaluation of Immunomodulatory Effects (Cytokine Secretion Assay)

Objective: To assess the effect of bacterioruberin on the production of inflammatory cytokines by immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Bacterioruberin extract

  • Cell culture medium

  • Stimulating agent (e.g., lipopolysaccharide - LPS, or phytohemagglutinin - PHA)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

  • Isolate PBMCs from healthy donor blood.

  • Culture the PBMCs in a multi-well plate.

  • Pre-treat the cells with different concentrations of the bacterioruberin extract for a defined period.

  • Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and stimulated controls without the bacterioruberin extract.

  • After an appropriate incubation time, collect the cell culture supernatants.

  • Measure the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine if the bacterioruberin extract modulates the production of inflammatory cytokines.[10]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important biological and experimental processes related to bacterioruberin.

Bacterioruberin Biosynthesis Pathway

Bacterioruberin_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_carotenoid Carotenoid Biosynthesis cluster_bacterioruberin Bacterioruberin Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Intermediates Intermediates Lycopene->Intermediates Lycopene elongase Phytoene->Lycopene Bacterioruberin Bacterioruberin Intermediates->Bacterioruberin Hydratases, Desaturases

Caption: Overview of the bacterioruberin biosynthesis pathway in archaea.

Experimental Workflow for Bacterioruberin Analysis

Bacterioruberin_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_activity Biological Activity Assessment Archaeal Biomass Archaeal Biomass Crude Extract Crude Extract Archaeal Biomass->Crude Extract Solvent Extraction Purified Bacterioruberin Purified Bacterioruberin Crude Extract->Purified Bacterioruberin Chromatography (TLC) Identification & Quantification Identification & Quantification Purified Bacterioruberin->Identification & Quantification HPLC-PDA Antioxidant Assays Antioxidant Assays Purified Bacterioruberin->Antioxidant Assays Anticancer Assays Anticancer Assays Purified Bacterioruberin->Anticancer Assays Immunomodulatory Assays Immunomodulatory Assays Purified Bacterioruberin->Immunomodulatory Assays Structural Elucidation Structural Elucidation Identification & Quantification->Structural Elucidation MS, NMR

Caption: A typical experimental workflow for the analysis of bacterioruberin.

Opsin-Mediated Regulation of Bacterioruberin Synthesis

Opsin_Regulation Lycopene Lycopene Bacterioruberin Bacterioruberin Lycopene->Bacterioruberin Lycopene Elongase Retinal Retinal Lycopene->Retinal Opsin Opsin Lycopene_Elongase Lycopene_Elongase Opsin->Lycopene_Elongase Inhibition

Caption: Opsin-mediated inhibition of bacterioruberin synthesis.

Conclusion and Future Perspectives

The C50 isoprenoid bacterioruberin is a key molecule in the biology of many archaea, particularly those inhabiting extreme environments. Its roles in maintaining membrane integrity, protecting against oxidative stress, and potentially influencing the function of membrane proteins make it a fascinating subject for further research. The potent biological activities of bacterioruberin, including its antioxidant, anticancer, and immunomodulatory effects, also position it as a promising candidate for drug development and biotechnological applications.

Future research should focus on elucidating the precise molecular mechanisms by which bacterioruberin modulates membrane properties and interacts with other cellular components. Furthermore, exploring the full therapeutic potential of this unique archaeal isoprenoid through preclinical and clinical studies could open up new avenues for the treatment of various diseases. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their investigations into the remarkable world of archaeal C50 isoprenoids.

References

The Pivotal Role of Long-Chain Polyprenols in Thermophilic Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of long-chain polyprenols, with a focus on their significance in the biology of thermophilic archaea. While direct evidence for pentadecaprenol (a C75 isoprenoid) remains to be established in these organisms, this document synthesizes the current understanding of related long-chain polyprenols, which are crucial for cell survival under extreme conditions. Their essential roles in protein glycosylation and as putative membrane modulators, coupled with their unique biosynthetic pathways, present compelling opportunities for novel therapeutic interventions.

Core Concepts: The Unique Lipid Landscape of Thermophilic Archaea

The cell membranes of archaea are fundamentally different from those of bacteria and eukaryotes. Instead of ester-linked fatty acids, archaeal membranes are composed of ether-linked isoprenoid chains. This structural distinction is a key adaptation for survival in extreme environments, such as the high temperatures inhabited by thermophiles.[1][2] The core lipids are typically based on C20 (phytanyl) and C40 (biphytanyl) isoprenoid chains, forming diether and tetraether structures, respectively.[2]

Beyond these structural lipids, long-chain polyprenols, which are linear polymers of isoprene units, play vital, non-structural roles. These molecules are found in various chain lengths and, in their phosphorylated form (dolichyl phosphates), are indispensable for essential cellular processes.

Biosynthesis of Polyprenol Precursors: The Archaeal Mevalonate Pathway

The building blocks for all isoprenoids in archaea, including long-chain polyprenols, are synthesized via the mevalonate (MVA) pathway.[3][4] This pathway in archaea shows distinct variations compared to the canonical eukaryotic pathway, presenting potential targets for selective drug design.

The initial steps of the archaeal MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[5] Notably, in some archaea, the first two enzymes of this pathway, acetoacetyl-CoA thiolase and HMG-CoA synthase, form a complex that channels the intermediate, overcoming a thermodynamic bottleneck and ensuring a high flux of mevalonate production.[5]

A key divergence from the eukaryotic pathway lies in the subsequent phosphorylation and decarboxylation steps. Some archaea utilize a modified MVA pathway where mevalonate is phosphorylated at the 3-OH position, followed by a second phosphorylation at the 5-OH position, and then decarboxylation to isopentenyl phosphate.[3][6] This contrasts with the eukaryotic pathway, which involves phosphorylation at the 5-OH position, a second phosphorylation to form mevalonate pyrophosphate, and then decarboxylation.

The final precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are then used by prenyltransferases to synthesize polyprenyl diphosphates of various chain lengths.

MVA_Pathway cluster_eukaryotic Eukaryotic-like Pathway cluster_archaeal Archaeal Modified Pathway acetyl_coa Acetyl-CoA (x3) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase mvp Mevalonate-5-P mevalonate->mvp Mevalonate Kinase m3p Mevalonate-3-P mevalonate->m3p Mevalonate-3-Kinase mvpp Mevalonate-5-PP mvp->mvpp Phosphomevalonate Kinase ipp IPP mvpp->ipp MVAPP Decarboxylase dmapp DMAPP ipp->dmapp IPP Isomerase polyprenyl_pp Polyprenyl-PP ipp->polyprenyl_pp dmapp->polyprenyl_pp Prenyltransferase m35bp Mevalonate-3,5-bisP m3p->m35bp Mevalonate-3-P-5-Kinase ip Isopentenyl-P m35bp->ip Decarboxylase ip->ipp

Caption: Archaeal Mevalonate Pathway Variations

Core Function: this compound as a Putative Glycosyl Carrier in N-Linked Glycosylation

The most well-documented function of long-chain polyprenols in archaea is their role as lipid carriers in the N-linked glycosylation of proteins.[7][8] In this process, an oligosaccharide is assembled on a dolichol phosphate (the phosphorylated form of a polyprenol) embedded in the cell membrane. The completed glycan is then transferred to specific asparagine residues of target proteins. This post-translational modification is crucial for the proper folding, stability, and function of many extracellular proteins, including the S-layer proteins that form a protective crystalline lattice on the surface of many archaea.[9]

In the hyperthermophilic crenarchaeon Sulfolobus acidocaldarius, dolichols of varying lengths, including shorter and more saturated forms, have been identified.[10] While the exact chain length of the dolichol phosphate carrier can vary between species, C55 and C60 are commonly observed in archaea.[7]

The N-linked glycosylation pathway in Sulfolobus solfataricus involves the assembly of a complex, branched, and sulfated heptasaccharide on a dolichol phosphate carrier.[11] This intricate glycan is then transferred to numerous cell-surface proteins.

N_Glycosylation_Pathway cluster_membrane cytoplasm Cytoplasm membrane Cell Membrane extracellular Extracellular Space dol_p Dolichol-P glycan_assembly Oligosaccharide Assembly dol_p->glycan_assembly nucleotide_sugars Nucleotide-activated Sugars (e.g., UDP-Glucose) nucleotide_sugars->glycan_assembly Glycosyltransferases dol_pp_glycan Dolichol-PP-Glycan glycan_assembly->dol_pp_glycan flippase Flippase (putative) dol_pp_glycan->flippase dol_pp_glycan_ext Dolichol-PP-Glycan flippase->dol_pp_glycan_ext Translocation ost Oligosaccharyltransferase (AglB) glycoprotein Glycoprotein ost->glycoprotein Glycan Transfer protein Nascent Polypeptide protein->ost glycoprotein->extracellular dol_pp_glycan_ext->ost

Caption: General N-Linked Glycosylation Pathway in Archaea

Putative Function: Membrane Regulation and Stability

Long-chain polyprenols are also hypothesized to function as regulators of membrane fluidity and permeability, akin to the role of cholesterol in eukaryotes and hopanoids in bacteria. In thermophilic archaea, maintaining membrane integrity and appropriate fluidity at high temperatures is critical. The insertion of polyprenols into the lipid bilayer could modulate these properties. Apolar polyisoprenoids, which lack a polar head group, are particularly suited for this role, as they would reside in the hydrophobic core of the membrane.

Quantitative Data on Archaeal Lipid Composition

Quantitative data on the specific abundance of this compound in thermophilic archaea is currently unavailable in the literature. However, studies on the lipid composition of organisms like Sulfolobus acidocaldarius provide insights into how thermophiles modulate their membrane composition in response to environmental cues.

Lipid ClassRelative Abundance at Low Growth Rate (0.011 h⁻¹)Relative Abundance at High Growth Rate (0.035 h⁻¹)
Diether Lipids
IP-DGD25%16%
Tetraether Lipids
Hex2-GDGT58%58%
GDGT3-11% (combined with others)3-11% (combined with others)
IP-GDGT3-11% (combined with others)3-11% (combined with others)
Hex2-GDGT-IP3-11% (combined with others)3-11% (combined with others)
Ratios & Characteristics
Diether:Tetraether Ratio1:31:5
Avg. Cyclopentane Rings5.14.6

Table adapted from Quehenberger et al., 2020.[12] IP-DGD: inositol-phosphate-diglycosyl-diether; GDGT: glycerol dialkyl glycerol tetraether; Hex: hexose.

This data from S. acidocaldarius demonstrates that at higher growth rates, the membrane becomes more rigid, as indicated by the increased proportion of tetraether lipids.[12] Concurrently, a decrease in the number of cyclopentane rings suggests a fine-tuning of membrane fluidity.[12]

Experimental Protocols

Extraction of Archaeal Core Lipids via Acid Hydrolysis

This method is suitable for the quantitative extraction of the hydrophobic core of archaeal lipids, though it results in the loss of information about the polar head groups.

Materials:

  • Freeze-dried archaeal biomass

  • 1.2 N HCl in methanol (MeOH)

  • Methanol (MeOH), Dichloromethane (DCM), Heptane (Hept), Isopropanol (IPA) - all high purity

  • Pyrex™ glass tubes with PTFE-lined screw caps

  • Heating block or oven

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Transfer a known amount of freeze-dried archaeal cell pellet to a Pyrex™ glass tube.

  • Add 2 mL of 1.2 N HCl in MeOH.

  • Seal the tube tightly and heat at 70°C for 2.5 hours for acid hydrolysis.

  • After cooling, add 2 mL of DCM and 2 mL of distilled water. Vortex thoroughly.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase (containing the core lipids) using a Pasteur pipette and transfer to a clean flask.

  • Repeat the extraction of the aqueous phase twice more with 2 mL of DCM each time.

  • Combine the organic extracts and dry the solvent under reduced pressure using a rotary evaporator at 40°C.

  • To ensure complete removal of acid and water, rinse the flask with MeOH and dry again.

  • Dissolve the dried lipid extract in a known volume of Heptane/Isopropanol (99:1, v/v) for analysis.[13][14]

Analysis of Archaeal Lipids by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

Chromatographic Conditions (Example for Core Lipids):

  • Column: Normal-phase silica gel column

  • Mobile Phase A: Heptane/Isopropanol (95:5, v/v)

  • Mobile Phase B: Heptane

  • Flow Rate: 0.2 mL/min

  • Gradient: 95% B (5 min isocratic) to 65% B in 30 min, then to 0% B in 1 min (10 min isocratic), and back to 95% B in 1 min (5 min isocratic).[13]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive APCI or ESI

  • Data Acquisition: Full scan mode to detect molecular ions and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.[15]

Lipid_Analysis_Workflow start Freeze-Dried Archaeal Biomass hydrolysis Acid Hydrolysis (1.2N HCl in MeOH, 70°C) start->hydrolysis extraction Liquid-Liquid Extraction (DCM/Water) hydrolysis->extraction drying Solvent Evaporation (Rotary Evaporator) extraction->drying reconstitution Reconstitution in Heptane/IPA drying->reconstitution hplc HPLC Separation (Normal Phase) reconstitution->hplc ms Mass Spectrometry (APCI/ESI-MS/MS) hplc->ms analysis Data Analysis (Identification & Quantification) ms->analysis

References

The Evolutionary Tapestry of Very Long-Chain Polyprenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain polyprenols and their α-saturated derivatives, dolichols, are ubiquitous and evolutionarily conserved lipids found in all domains of life.[1][2] Their fundamental role as lipid carriers for glycan chains in the biosynthesis of glycoproteins and other essential macromolecules underscores their critical importance in cellular function.[1][3] This technical guide provides an in-depth exploration of the evolutionary significance of these remarkable molecules. It delves into their diverse functions, the evolutionary pressures that have shaped their structural variations, and their intricate roles in cellular signaling and membrane dynamics. Detailed experimental protocols for their study, quantitative data on their distribution, and visualizations of key pathways are presented to facilitate further research and therapeutic development.

Introduction: An Ancient and Essential Class of Lipids

Long-chain polyisoprenoid alcohols are a unique class of natural products characterized by a repeating five-carbon isoprene unit.[4] They are broadly classified into two main groups: polyprenols, which possess an unsaturated α-isoprene unit, and dolichols, where this terminal unit is saturated.[5] While polyprenols are predominant in bacteria and plant photosynthetic tissues, dolichols are characteristic of eukaryotes and archaea.[6][7]

The evolutionary conservation of polyprenols and dolichols points to their indispensable roles in fundamental biological processes.[1][2] The most well-established of these is their function as membrane-anchored carriers of oligosaccharides for N-linked glycosylation, a critical post-translational modification of proteins.[7][8] However, emerging evidence reveals a broader spectrum of functions, including the modulation of membrane fluidity, participation in stress responses, and potential roles in cellular signaling.[1][9]

Data Presentation: A Quantitative Overview of Polyprenol and Dolichol Distribution

The chain length of polyprenols and dolichols varies significantly across different species and even between different tissues within the same organism.[5][10] This variation is not random but is rather a reflection of evolutionary adaptation. The following tables summarize the distribution and chain length of these polyisoprenoids in various organisms.

Domain/KingdomOrganism/TissuePredominant TypeChain Length (Number of Isoprene Units)Dominant Homolog(s)
Bacteria Undecaprenol-utilizing speciesPolyprenolC55 (11)Prenol-11
Archaea Various speciesDolicholC55-C65 (11-13)-
Eukarya Saccharomyces cerevisiae (yeast)DolicholC70-C90 (14-18)Dol-16, Dol-17[5]
Mammalia (e.g., human)DolicholC90-C105 (18-21)Dol-19[5]
Plantae (Arabidopsis thaliana roots)DolicholC60->C150 (12->30)-
Plantae (Pinus mugo needles)PolyprenolC75-C85 (15-17)Prenol-16[11]
Plantae (Elaeis guineensis leaves)Polyprenol & DolicholC45-C105 (Polyprenol), C55-C110 (Dolichol)-[3]
Plantae (Elaeis guineensis mesocarp)Polyprenol & DolicholC65-C120 (Polyprenol), C65-C125 (Dolichol)-[3]
Plantae (Pinus merkusii - Tapanuli strain stem)PolyprenolC50-C90-[12]
Plantae (Pinus merkusii - Kerinci strain stem)DolicholC65-C95-[12]

Table 1: Distribution and Chain Length of Polyprenols and Dolichols Across Different Domains of Life.

Plant SpeciesTissuePolyprenol Chain Lengths (C)Dolichol Chain Lengths (C)Reference
Elaeis guineensis (Oil Palm)LeavesC45-C105C55-C110[3]
Elaeis guineensis (Oil Palm)MesocarpC65-C120C65-C125[3]
Elaeis guineensis (Oil Palm)Seeds (non-commercial)C75-C100C80-C100[13]
Elaeis guineensis (Oil Palm)Seeds (commercial)C75-C105C70-C110[13]
Hevea brasiliensis (Rubber Tree)LeavesC50-C60 (ficaprenol)C75-C115[14]
Pinus merkusii (Aceh strain)Stem-C70-C90[12]
Pinus merkusii (Tapanuli strain)StemC50-C90-[12]
Pinus merkusii (Kerinci strain)StemC70-C90C65-C95[12]

Table 2: Chain Length Variation of Polyprenols and Dolichols in Different Plant Tissues.

Signaling Pathways and Functional Roles

The Dolichol Phosphate Cycle and N-Linked Glycosylation

The most conserved and well-understood function of dolichols is their role as lipid carriers in the dolichol phosphate cycle, which is central to N-linked glycosylation in the endoplasmic reticulum (ER). Dolichol phosphate acts as a membrane anchor for the assembly of a precursor oligosaccharide, which is subsequently transferred to nascent polypeptide chains.

Dolichol_Phosphate_Cycle cluster_0 Cytosol cluster_1 ER Lumen Dol_P Dolichol-P Dol_PP_GlcNAc Dolichol-PP-GlcNAc Dol_P->Dol_PP_GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_P GPT Dol_PP_GlcNAc2 Dolichol-PP-(GlcNAc)2 Dol_PP_GlcNAc->Dol_PP_GlcNAc2 + UDP-GlcNAc Dol_PP_Man5 Dol-PP-(GlcNAc)2(Man)5 Dol_PP_GlcNAc2->Dol_PP_Man5 + 5 GDP-Man GDP_Man GDP-Man Flippase Flippase Dol_PP_Man5->Flippase LLO Lipid-Linked Oligosaccharide (Glc3Man9GlcNAc2-PP-Dol) Dol_PP_Man5->LLO + 4 Dol-P-Man + 3 Dol-P-Glc Flippase->Dol_PP_Man5 ER Lumen Dol_P_Man Dolichol-P-Man Dol_P_Glc Dolichol-P-Glc OST Oligosaccharyl transferase (OST) LLO->OST Glycoprotein Glycoprotein OST->Glycoprotein Dol_PP Dolichol-PP OST->Dol_PP Protein Nascent Polypeptide Protein->OST Dol_PP->Dol_P Phosphatase

The Dolichol Phosphate Cycle in N-Linked Glycosylation.
Connection to the Unfolded Protein Response (UPR)

Defects in N-linked glycosylation due to impaired dolichol biosynthesis can lead to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[15][16] The UPR is a cellular stress response that aims to restore ER homeostasis. Studies in Arabidopsis thaliana have shown that mutations in genes involved in dolichol biosynthesis lead to the upregulation of UPR pathway genes.[15][16] This highlights a critical link between very long-chain polyprenol metabolism and cellular stress management.

UPR_Connection Dol_Bio Dolichol Biosynthesis Dol_Levels Reduced Dolichol Levels Dol_Bio->Dol_Levels Impairment Glyco_Defect N-Glycosylation Defect Dol_Levels->Glyco_Defect Unfolded_Proteins Accumulation of Unfolded Proteins Glyco_Defect->Unfolded_Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Triggers Chaperones Increased Chaperone Production UPR->Chaperones Stress_Genes Activation of Stress-Responsive Genes UPR->Stress_Genes

Logical relationship between dolichol biosynthesis and the UPR.
Modulation of Membrane Properties and Stress Resistance

Unmodified polyprenols and dolichols are integral components of cellular membranes, where they influence the physical properties of the lipid bilayer.[1] They have been shown to affect membrane fluidity, permeability, and stability.[1][17] In plant thylakoid membranes, polyprenols are thought to restrict fluidity, which is important for optimal photosynthetic performance.[9] Furthermore, their antioxidant properties enable them to protect membranes from oxidative damage by scavenging reactive oxygen species.[18]

Experimental Protocols

Extraction and Purification of Polyprenols from Plant Material

A common workflow for the isolation of polyprenols from plant tissues involves solvent extraction, saponification to remove contaminating lipids, and subsequent purification steps.[19]

Extraction_Workflow Start Dried & Ground Plant Material Extraction Solvent Extraction (e.g., petroleum ether) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Saponification Saponification (e.g., NaOH in ethanol) Concentration1->Saponification Extraction2 Extraction of Unsaponifiables (e.g., petroleum ether) Saponification->Extraction2 Concentration2 Concentration Extraction2->Concentration2 Purification Purification (e.g., Acetone precipitation, Ethanol extraction) Concentration2->Purification Final_Product High-Purity Polyprenols Purification->Final_Product

General workflow for polyprenol extraction and purification.

Protocol: Solvent Extraction and Saponification [19][20][21]

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Extract the powdered material with a non-polar solvent such as petroleum ether or ethyl acetate at an appropriate temperature (e.g., reflux for several hours).

    • Repeat the extraction process to ensure maximum yield.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

  • Saponification:

    • Dissolve the crude extract in a suitable solvent (e.g., isopropyl alcohol or ethanol).

    • Add a solution of sodium hydroxide or potassium hydroxide to hydrolyze triglycerides and esters.

    • The reaction is typically carried out at an elevated temperature for a specific duration (e.g., 40-70°C for 1-4 hours).

  • Extraction of Unsaponifiables:

    • After saponification, extract the unsaponifiable fraction, which contains the polyprenols, using a non-polar solvent like petroleum ether.

    • Wash the organic phase with water to remove soaps and other water-soluble impurities.

  • Purification:

    • Concentrate the organic extract.

    • Further purify the polyprenols by techniques such as precipitation in a cold solvent (e.g., acetone) or extraction with a different solvent system (e.g., ethanol).

Analytical Techniques for Polyprenol and Dolichol Characterization

Thin-Layer Chromatography (TLC) [2]

  • Stationary Phase: Reversed-phase C18 silica gel plates are commonly used for separating hydrophobic molecules like polyprenols.

  • Mobile Phase: A mixture of a polar organic solvent and water (e.g., methanol/water, 95:5 v/v) is typically employed. The polarity can be adjusted to optimize separation.

  • Visualization: Since polyprenols are not UV-active, they are visualized using staining reagents such as iodine vapor, which reversibly binds to the lipids, appearing as yellow-brown spots.

High-Performance Liquid Chromatography (HPLC) [7][22][23]

  • Stationary Phase: Reversed-phase columns, such as C18 (ODS), are widely used for the separation of polyprenol and dolichol homologs.

  • Mobile Phase: A gradient of organic solvents is often used for elution. For example, a gradient of methanol in a mixture of isopropanol and hexane, or a gradient of ethanol in a methanol/acetonitrile/ammonium acetate solution.[24]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is a common method for the quantification of polyprenols. Mass spectrometry (LC-MS) provides higher sensitivity and specificity for identification and quantification.[24]

Conclusion and Future Directions

The evolutionary persistence and structural diversity of very long-chain polyprenols underscore their fundamental importance in cellular life. While their role as glycan carriers is well-established, their functions in modulating membrane properties and participating in stress response pathways are emerging as equally significant. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of these fascinating molecules.

Future research should focus on elucidating the precise molecular mechanisms by which polyprenols and dolichols influence membrane protein function and signaling cascades. Furthermore, exploring the therapeutic potential of these compounds, particularly in the context of diseases associated with glycosylation defects and cellular stress, represents a promising avenue for drug development. The continued investigation into the evolutionary significance of very long-chain polyprenols will undoubtedly reveal new insights into the fundamental principles of cellular biology.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoprenoid Alcohols from Archaeal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaea, a domain of single-celled microorganisms, possess unique cell membranes characterized by ether-linked isoprenoid lipids. These lipids provide exceptional stability, allowing archaea to thrive in extreme environments. The core structures of these membrane lipids are based on diether and tetraether isoprenoid alcohols, primarily archaeol and caldarchaeol . This document provides detailed protocols for the extraction, purification, and analysis of these compounds from archaeal biomass. It is important to note that while the term "pentadecaprenol" (a C75 isoprenoid alcohol) was initially queried, the predominant and structurally significant isoprenoid alcohols in archaea are the C20 (phytanyl) diether, archaeol, and the C40 (biphytanyl) tetraether, caldarchaeol.[1][2]

These unique lipids and their derivatives are of significant interest to researchers in various fields, including drug development, due to their potential applications in creating highly stable liposomes for drug delivery and as biomarkers in geochemistry.

Data Presentation: Quantitative Analysis of Archaeal Lipid Extraction

The efficiency of lipid extraction from archaeal biomass is highly dependent on the species, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview of lipid yields.

Table 1: Comparison of Extraction Methods on Total Lipid Yield from Methanobacterium thermoautotrophicum

Extraction MethodSolvent SystemTotal Lipid Yield (% of cell dry weight)Reference
Standard Bligh & DyerMethanol/Chloroform/Water (2:1:0.8, v/v/v)0.98%[3]
Acidified Bligh & DyerMethanol/Chloroform/5% TCA (2:1:0.8, v/v/v)5.58%[3]

Table 2: Core Lipid Distribution in Response to Growth Temperature in Methanocaldococcus jannaschii

Growth Temperature (°C)Archaeol (%)Caldarchaeol (%)Macrocyclic Archaeol (%)Reference
50602119[4]
65154243[4]

Table 3: Diether to Tetraether Lipid Ratios in Sulfolobus acidocaldarius at Different Specific Growth Rates

Specific Growth Rate (µ, h⁻¹)Diether Lipid (DEL) to Tetraether Lipid (TEL) RatioReference
0.0111:3[5]
0.0351:5.5[5]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of archaeol and caldarchaeol from archaeal biomass.

Protocol 1: Modified Bligh & Dyer Extraction for Total Lipids from Halophilic Archaea

This protocol is adapted for the extraction of total lipids from halophilic archaea, such as Halobacterium salinarum.[6][7]

Materials:

  • Lyophilized archaeal cell pellet

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (H₂O) or 1M NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator (e.g., SpeedVac)

  • Pasteur pipettes

Procedure:

  • To a glass centrifuge tube containing a known weight of lyophilized archaeal cell pellet (e.g., 100 mg), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 10-15 minutes to ensure thorough cell lysis and lipid solubilization.

  • Add 1.25 mL of chloroform to the tube and vortex for 1 minute.

  • Add 1.25 mL of deionized water (or 1M NaCl for improved recovery of acidic lipids) and vortex for another minute.[8]

  • Centrifuge the tube at 1000 x g for 5 minutes at room temperature to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Carefully collect the lower organic phase using a Pasteur pipette, passing through the upper phase with gentle positive pressure to avoid contamination. Transfer the organic phase to a clean, pre-weighed glass tube.

  • Evaporate the solvent from the collected organic phase using a rotary evaporator or a vacuum concentrator.

  • The resulting dried lipid extract can be weighed to determine the total lipid yield and stored under an inert atmosphere (e.g., nitrogen or argon) at -20°C for further analysis.

Protocol 2: Acid Hydrolysis for the Analysis of Core Lipids (Archaeol and Caldarchaeol)

This protocol is designed to cleave the polar head groups from the lipid core, allowing for the direct analysis and quantification of archaeol and caldarchaeol.[9][10]

Materials:

  • Freeze-dried archaeal biomass

  • 1.2 N HCl in Methanol (prepare by adding 10 mL of 37% HCl to 90 mL of MeOH)

  • Pyrex™ glass tubes with tight-sealing caps

  • Heating block or oven set to 110°C

  • Heptane

  • Dichloromethane (DCM)

  • Rotary evaporator

  • HPLC-MS system

Procedure:

  • Transfer a known amount of freeze-dried archaeal biomass to a Pyrex™ glass tube.

  • Add 2 mL of 1.2 N HCl in methanol to the tube.

  • Seal the tube tightly and heat at 110°C for 4 hours. This step hydrolyzes the polar head groups.[10]

  • Allow the tube to cool to room temperature.

  • Add 2 mL of heptane and 2 mL of deionized water to the tube and vortex thoroughly to extract the core lipids into the heptane phase.

  • Centrifuge at low speed to separate the phases.

  • Carefully transfer the upper heptane layer containing the core lipids to a clean vial.

  • Repeat the heptane extraction (steps 5-7) two more times and combine the heptane fractions.

  • Dry the combined heptane extract under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the dried core lipids in a known volume of an appropriate solvent (e.g., hexane:isopropanol) for analysis by HPLC-MS.

Protocol 3: Separation of Neutral and Polar Lipids by Silica Gel Column Chromatography

This protocol allows for the fractionation of the total lipid extract into neutral lipids (including archaeol) and polar lipids (glycolipids and phospholipids).[11][12]

Materials:

  • Total lipid extract from Protocol 1

  • Silica gel (activated by heating at 120°C for at least 2 hours)

  • Glass chromatography column

  • Chloroform

  • Acetone

  • Methanol

  • Glass wool

  • Collection vials

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column plugged with glass wool.

  • Dissolve the dried total lipid extract in a minimal amount of chloroform.

  • Carefully load the dissolved lipid extract onto the top of the silica gel column.

  • Elute the neutral lipids (including archaeol) from the column with chloroform. Collect the eluate in fractions.

  • Elute the glycolipids with acetone. Collect the eluate in separate fractions.

  • Elute the phospholipids (polar lipids) with methanol. Collect the eluate in separate fractions.

  • Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired lipid classes.

  • Pool the fractions containing the purified lipid classes and evaporate the solvent.

Visualizations

Experimental Workflow for Archaeol and Caldarchaeol Extraction and Analysis

experimental_workflow cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_purification Purification biomass Archaeal Biomass lysis Cell Lysis (e.g., Sonication, Freeze-thaw) biomass->lysis extraction Solvent Extraction (Modified Bligh & Dyer) lysis->extraction phase_sep Phase Separation extraction->phase_sep total_lipids Total Lipid Extract phase_sep->total_lipids hydrolysis Acid Hydrolysis total_lipids->hydrolysis For Core Lipid Analysis column_chrom Silica Gel Column Chromatography total_lipids->column_chrom For Fractionation core_lipids Core Lipids (Archaeol & Caldarchaeol) hydrolysis->core_lipids hplc_ms HPLC-MS Analysis core_lipids->hplc_ms quantification Quantification hplc_ms->quantification neutral_lipids Neutral Lipids (Archaeol) column_chrom->neutral_lipids polar_lipids Polar Lipids column_chrom->polar_lipids biosynthesis_pathway cluster_isoprenoid Isoprenoid Synthesis (Mevalonate Pathway) cluster_lipid_assembly Lipid Assembly cluster_final_product Final Products enzyme enzyme acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva ipp Isopentenyl Pyrophosphate (IPP) mva->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase ggpp Geranylgeranyl Pyrophosphate (GGPP) dmapp->ggpp + 3x IPP gggp Geranylgeranylglyceryl Phosphate ggpp->gggp Geranylgeranyltransferase dgggp Digeranylgeranylglyceryl Phosphate (Unsaturated Archaeol Core) ggpp->dgggp Geranylgeranyltransferase g1p Glycerol-1-Phosphate g1p->gggp GGGP Synthase gggp->dgggp DGGGP Synthase archaeol_core Archaeol Core dgggp->archaeol_core Reduction caldarchaeol Caldarchaeol archaeol_core->caldarchaeol Head-to-head condensation polar_lipids Polar Lipids (Phospholipids, Glycolipids) archaeol_core->polar_lipids Addition of Polar Head Groups caldarchaeol->polar_lipids Addition of Polar Head Groups

References

Application Notes and Protocols for the Purification of C75 Polyprenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyprenols are long-chain isoprenoid alcohols that are important precursors in the synthesis of dolichols, which play a crucial role in the biosynthesis of glycoproteins in living organisms. C75 polyprenol, a molecule composed of 15 isoprene units, is of particular interest due to its potential therapeutic applications. The purification of C75 polyprenol from natural sources presents a significant challenge due to the presence of a complex mixture of other polyprenol homologs and various lipidic compounds.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction, separation, and purification of C75 polyprenols from plant materials. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity C75 polyprenol for research and drug development purposes.

Data Presentation: Quantitative Analysis of Polyprenol Purification

The selection of a suitable plant source is a critical first step in the purification of C75 polyprenols. The relative abundance of C75 polyprenol can vary significantly between different plant species. Coniferous trees and the leaves of Ginkgo biloba are common sources for polyprenol extraction.[1][2] The following table summarizes the distribution of polyprenol homologs in selected plant species, which can aid in the selection of promising raw materials for C75 polyprenol isolation.

Plant SpeciesC75 (Prenol-15) Relative Abundance (%)Other Major HomologsReference
Abies sibirica (Siberian Fir)37.23 ± 0.56Prenol-11 to Prenol-20[3]
Pinus sylvestris (Scots Pine)Not specified, but present in mixtureC70-C100 range[4]
Ginkgo bilobaPresent in mixtureWide range of homologs[5][6]
Sorbus intermediaPresent in mixtureDominated by Prenol-17 and -18[7]
Potentilla aureaPresent in mixtureWide range of homologs[7]

The yield and purity of the final C75 polyprenol product are highly dependent on the chosen purification strategy. A combination of extraction, saponification, and chromatographic techniques is typically employed to achieve high purity. The table below presents a summary of the expected outcomes from various purification steps.

Purification StepKey ParametersExpected PurityExpected RecoveryReference
Solvent Extraction Petroleum ether or hexane:acetoneLow (Crude Extract)High[4]
Supercritical CO2 Extraction 200 bar, 70 °C, with ethanol as co-solventModerateHigh[4]
Saponification Ethanolic KOHRemoves fatty acid estersHigh
Column Chromatography Silica gel, Petroleum ether:Ethyl acetate gradientModerate to HighModerate[3]
Semi-preparative HPLC ODS column, Methanol/Hexane gradient>95%>95%[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification of C75 polyprenols.

Protocol 1: Extraction of Polyprenols from Plant Material

Objective: To obtain a crude lipid extract containing polyprenols from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., conifer needles, Ginkgo biloba leaves)

  • Petroleum ether (or a 4:1 mixture of hexane and acetone)

  • Reflux apparatus or Soxhlet extractor

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Weigh the powdered plant material and place it in a round-bottom flask or Soxhlet thimble.

  • Add the extraction solvent (petroleum ether or hexane:acetone) at a solid-to-solvent ratio of 1:5 to 1:10 (w/v).

  • For reflux extraction, heat the mixture to the boiling point of the solvent and maintain for 2-3 hours. For Soxhlet extraction, allow the extraction to proceed for several cycles until the solvent in the siphon tube is colorless.

  • After extraction, filter the mixture to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

  • Store the crude extract at -20°C until further processing.

Protocol 2: Saponification of Crude Lipid Extract

Objective: To remove saponifiable lipids (e.g., triglycerides, fatty acid esters) from the crude extract.

Materials:

  • Crude lipid extract

  • 10% (w/v) Potassium hydroxide (KOH) in 95% ethanol

  • Petroleum ether

  • Separatory funnel

  • pH indicator paper

Procedure:

  • Dissolve the crude lipid extract in a minimal amount of petroleum ether.

  • Add the ethanolic KOH solution to the extract. The volume of KOH solution should be sufficient to completely saponify the lipids (a 2:1 ratio of KOH solution to extract by volume is a good starting point).

  • Stir the mixture at 60°C for 2 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Add an equal volume of distilled water and petroleum ether. Shake vigorously and allow the layers to separate.

  • Collect the upper petroleum ether layer, which contains the unsaponifiable matter (including polyprenols).

  • Repeat the extraction of the aqueous layer with petroleum ether two more times.

  • Combine all the petroleum ether extracts and wash with distilled water until the pH of the aqueous layer is neutral.

  • Dry the petroleum ether extract over anhydrous sodium sulfate and concentrate using a rotary evaporator to obtain the unsaponifiable lipid fraction.

Protocol 3: Semi-preparative HPLC for C75 Polyprenol Isolation

Objective: To isolate C75 polyprenol from the unsaponifiable lipid fraction with high purity.

Materials:

  • Unsaponifiable lipid fraction

  • HPLC-grade methanol

  • HPLC-grade hexane

  • Semi-preparative HPLC system with a UV detector

  • Semi-preparative Octadecylsilyl (ODS) column (e.g., 250 x 10 mm, 5 µm)

  • Fraction collector

Procedure:

  • Dissolve the unsaponifiable lipid fraction in a small volume of the initial mobile phase (e.g., chloroform-methanol 2:1 v/v).[7]

  • Set up the HPLC system with the semi-preparative ODS column.

  • Equilibrate the column with the initial mobile phase. A typical mobile phase system consists of Solvent A: Methanol and Solvent B: Hexane.

  • Set a gradient elution program. An example of a gradient that can be optimized is as follows:

    • 0-10 min: 10% B

    • 10-60 min: Linear gradient to 90% B

    • 60-70 min: 90% B

    • 70-75 min: Linear gradient back to 10% B

    • 75-85 min: 10% B (re-equilibration)

  • Set the flow rate (e.g., 1.5 - 4 mL/min, depending on the column dimensions).

  • Set the UV detector to 210 nm or 215 nm.[7]

  • Inject the sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Monitor the chromatogram and collect the fractions corresponding to the C75 polyprenol peak. The retention time of C75 polyprenol will need to be determined using a standard or by analyzing the collected fractions using mass spectrometry.

  • Combine the fractions containing pure C75 polyprenol and evaporate the solvent to obtain the purified product.

  • Assess the purity of the isolated C75 polyprenol using analytical HPLC. A purity of >95% is achievable with this method.[7][8][9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the purification of C75 polyprenols.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material (e.g., Conifer Needles) solvent_extraction Solvent Extraction (Petroleum Ether or Hexane:Acetone) plant_material->solvent_extraction sfe Supercritical CO2 Extraction plant_material->sfe crude_extract Crude Lipid Extract solvent_extraction->crude_extract sfe->crude_extract saponification Saponification (Removal of Fatty Acids) crude_extract->saponification unsaponifiables Unsaponifiable Fraction saponification->unsaponifiables column_chrom Column Chromatography (Silica Gel) unsaponifiables->column_chrom semi_prep_hplc Semi-preparative HPLC (ODS Column) column_chrom->semi_prep_hplc pure_c75 High-Purity C75 Polyprenol semi_prep_hplc->pure_c75 analytical_hplc Analytical HPLC pure_c75->analytical_hplc Purity Assessment mass_spec Mass Spectrometry pure_c75->mass_spec Identity Confirmation

Caption: General workflow for the purification of C75 polyprenols.

G cluster_input Input cluster_hplc Semi-preparative HPLC cluster_output Output unsaponifiable_fraction Unsaponifiable Lipid Fraction injection Injection unsaponifiable_fraction->injection ods_column ODS Column (e.g., C18) injection->ods_column detection UV Detection (210-215 nm) ods_column->detection gradient Gradient Elution (Methanol/Hexane) gradient->ods_column collection Fraction Collection detection->collection c70_fraction C70 Fraction collection->c70_fraction c75_fraction C75 Fraction collection->c75_fraction c80_fraction C80 Fraction collection->c80_fraction other_fractions Other Fractions collection->other_fractions

Caption: Logical workflow for semi-preparative HPLC separation.

References

Application Note: Quantitative Analysis of Pentadecaprenol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecaprenol (C75) is a long-chain isoprenoid alcohol belonging to the polyprenol family. Polyprenols and their saturated analogs, dolichols, are vital lipid carriers for oligosaccharides in the biosynthesis of glycoproteins through a process known as N-linked glycosylation. Given their fundamental role in cellular processes, the accurate quantification of specific polyprenols like this compound in biological and botanical matrices is crucial for biochemical research and pharmaceutical development.

This application note details a robust and sensitive method for the analysis of this compound using reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The high hydrophobicity of this compound presents a challenge for standard analytical techniques. The described protocol is optimized for the extraction, separation, and quantification of this highly nonpolar molecule.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrix

This protocol is based on a modified Folch or Bligh and Dyer extraction method, suitable for isolating hydrophobic lipids like polyprenols.[1][2][3]

Materials:

  • Biological sample (e.g., 100 mg tissue, 10^7 cells)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., a commercially available, non-endogenous polyprenol homolog)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Homogenize the sample in a glass tube.

  • Add 2 mL of methanol and the internal standard solution. Vortex for 1 minute.

  • Add 4 mL of chloroform. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new tube.

  • Add 2 mL of chloroform to the remaining aqueous phase, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Wash the combined organic extracts by adding 2 mL of 0.9% NaCl solution. Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Remove and discard the upper aqueous layer.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitute the dried lipid film in 200 µL of the initial HPLC mobile phase (e.g., 100% Mobile Phase A) for analysis.

HPLC-MS/MS Analysis

The method utilizes a reversed-phase C8 column, which provides appropriate retention for long-chain hydrophobic compounds, coupled with a gradient elution system to achieve separation.[1][4][5] Mass spectrometric detection is performed in positive ion mode, monitoring for the ammonium adduct of this compound.

Instrumentation & Conditions:

Parameter Setting
HPLC System A UHPLC or HPLC system capable of binary gradient elution.
Column Reversed-Phase C8 (e.g., Zorbax SB-C8, 2.1 x 50 mm, 5 µm)[1][4]
Column Temperature 40°C
Mobile Phase A Methanol / Acetonitrile / 1 M Aqueous Ammonium Acetate (60:20:20, v/v/v). Final concentration of ammonium acetate is 100 mM.[1][4]
Mobile Phase B Ethanol with 1 mM Ammonium Acetate[1][4]
Flow Rate 0.200 mL/min
Injection Volume 5 µL
Gradient Elution 0-2 min: 100% A; 2-16 min: Linear gradient to 100% B; 16-20 min: Hold at 100% B; 20.1-25 min: Return to 100% A (Re-equilibration).
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation Gas: 600 L/hr; Cone Gas: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Data and Results

Quantitative analysis is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity. The MRM transitions are based on the fragmentation of the [M+NH₄]⁺ precursor ion.

  • Molecular Formula of this compound (C₇₅H₁₂₂O): C₇₅H₁₂₂O

  • Monoisotopic Mass: 1038.95 g/mol

Table 1: Quantitative Data and MS Parameters
Compound Precursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) (Hypothetical)Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
This compound1056.91038.9 ([M+NH₄-H₂O]⁺)1004530
Internal StandardAnalyte-specificAnalyte-specific100Analyte-specificAnalyte-specific
Table 2: Method Performance Characteristics (Typical)
Parameter Result
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery (%) 88 - 105%

Visualizations

Experimental Workflow Diagram

G Figure 1: HPLC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenization Sample->Homogenize Spike Spike Internal Standard Homogenize->Spike Extract Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extract Drydown Evaporation (N2) Extract->Drydown Reconstitute Reconstitution Drydown->Reconstitute HPLC HPLC Separation (C8 Column, Gradient Elution) Reconstitute->HPLC MS ESI-MS/MS Detection (Positive Mode, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC-MS Workflow for this compound Analysis.

Biological Pathway Context

G Figure 2: Role of Polyprenols in N-Linked Glycosylation Polyprenol Polyprenol Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase DolP Dolichol-Phosphate (Dol-P) Dolichol->DolP Kinase OligoPPDol Oligosaccharide-PP-Dolichol DolP->OligoPPDol Oligo Oligosaccharide Precursor Oligo->OligoPPDol Glycoprotein Glycoprotein OligoPPDol->Glycoprotein Protein Nascent Polypeptide Protein->Glycoprotein OST

References

Application Notes and Protocols: NMR Spectroscopy for Pentadecaprenol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecaprenol is a long-chain polyprenol consisting of fifteen isoprene units. Like other polyprenols, it plays a crucial role in various biological processes, making its structural characterization essential for understanding its function and for potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of chemical compounds. This document provides a comprehensive guide to the application of NMR spectroscopy for the characterization of this compound, including detailed experimental protocols and data interpretation.

The structural elucidation of this compound and similar long-chain polyprenols relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[1] These include ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton determination, and 2D correlation experiments like COSY, HSQC, and HMBC to establish connectivity between atoms.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that specific experimental values can be influenced by the solvent used, temperature, and sample concentration. The presented data is a combination of typical chemical shift ranges for the functional groups present in this compound and data from structurally similar long-chain polyprenols.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (δ) ppm (Predicted)Multiplicity
Terminal isoprene unit (ω-end) CH₃1.60s
Terminal isoprene unit (ω-end) CH₃'1.68s
Internal cis-isoprene units CH₃1.68s
Internal trans-isoprene units CH₃1.60s
α-isoprene unit CH₃1.75s
Internal isoprene units =CH-5.12t
α-isoprene unit =CH-5.45t
All isoprene units -CH₂-CH₂-1.95 - 2.15m
α-isoprene unit -CH₂-OH4.08d
Hydroxyl proton -OHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ) ppm (Predicted)
Terminal isoprene unit (ω-end) CH₃17.7
Terminal isoprene unit (ω-end) CH₃'25.7
Internal cis-isoprene units CH₃23.5
Internal trans-isoprene units CH₃16.0
α-isoprene unit CH₃16.2
Internal isoprene units =CH-124.2 - 125.1
Internal isoprene units =C(CH₃)-135.0 - 135.8
α-isoprene unit =CH-126.8
α-isoprene unit =C(CH₃)-139.8
Internal cis-isoprene units -CH₂-26.5
Internal trans-isoprene units -CH₂-39.7
α-isoprene unit -CH₂-32.2
α-isoprene unit -CH₂-OH59.4

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of this compound are provided below.

Protocol 1: Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of purified this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Transfer: Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-45° pulse angle with a relaxation delay (D1) of 1-2 seconds.

    • Set the number of scans (NS) to a minimum of 16, increasing as needed for better signal-to-noise.

    • Acquire the Free Induction Decay (FID) and process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling.

    • Set the spectral width to approximately 220 ppm.

    • Use a 30-45° pulse angle and a relaxation delay of 2 seconds.

    • Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio.

    • Acquire and process the data.

Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2]

    • Use a standard COSY pulse sequence.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.

    • Process the 2D data to generate a spectrum showing cross-peaks between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment shows correlations between protons and directly attached carbons (one-bond C-H correlations).[2]

    • Use a standard HSQC pulse sequence.

    • Optimize the spectral widths in both the proton and carbon dimensions.

    • Process the 2D data to visualize which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).[2]

    • Use a standard HMBC pulse sequence.

    • The long-range coupling constant (J) is typically set to a value between 7-8 Hz.

    • This experiment is crucial for connecting different fragments of the molecule and confirming the overall structure.

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the logical workflow for the characterization of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Tube Sample in NMR Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Process_1D Process 1D Spectra OneD_NMR->Process_1D Process_2D Process 2D Spectra TwoD_NMR->Process_2D Assign_Signals Assign Signals Process_1D->Assign_Signals Process_2D->Assign_Signals Determine_Connectivity Determine Connectivity Assign_Signals->Determine_Connectivity Final_Structure Propose Structure Determine_Connectivity->Final_Structure

Caption: Experimental workflow for this compound characterization by NMR spectroscopy.

structure_elucidation_logic cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Interpretation & Structure Building H1_NMR 1H NMR (Proton Environments, Multiplicity) Identify_Fragments Identify Spin Systems & Fragments H1_NMR->Identify_Fragments C13_NMR 13C NMR (Carbon Skeleton, Functional Groups) C13_NMR->Identify_Fragments COSY COSY (H-H Connectivity) COSY->Identify_Fragments HSQC HSQC (Direct C-H Connectivity) HSQC->Identify_Fragments HMBC HMBC (Long-Range C-H Connectivity) Assemble_Fragments Assemble Fragments HMBC->Assemble_Fragments Identify_Fragments->Assemble_Fragments Confirm_Structure Confirm Stereochemistry & Final Structure Assemble_Fragments->Confirm_Structure

Caption: Logical workflow for the structural elucidation of this compound from NMR data.

References

Application Note: Analysis of Pentadecaprenol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecaprenol (C₇₅H₁₂₂O) is a long-chain isoprenoid alcohol belonging to the polyprenol family. These molecules are precursors to dolichols, which are vital lipid carriers for oligosaccharides in the biosynthesis of N-linked glycoproteins, a fundamental process in eukaryotes.[1] Given their critical biological roles and potential as therapeutic agents, accurate and reliable analytical methods for the characterization of polyprenols like this compound are essential for researchers in biochemistry, cell biology, and drug development.

This application note details a theoretical framework and protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). While Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for polyprenol analysis, GC-MS with EI provides detailed structural information through characteristic fragmentation patterns.[2][3]

Principle of Analysis

Electron Ionization (EI) at 70 eV is a hard ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and structural features. For long-chain unsaturated alcohols like this compound, fragmentation is expected to occur at several key locations:

  • α-Cleavage: The bond between the first and second carbon atoms adjacent to the hydroxyl group is susceptible to cleavage.[4]

  • Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols.[4]

  • Allylic Cleavage: The isoprenoid chain consists of multiple double bonds. Cleavage at the allylic positions (the single bond adjacent to a double bond) is energetically favorable and leads to a series of characteristic fragment ions.

  • Isoprene Unit Loss: The repeating isoprene (C₅H₈) units in the chain can be cleaved, resulting in a series of ions separated by 68 mass units.

The fragmentation of the this compound molecular ion (M⁺˙) is hypothesized to follow the pathways illustrated in the diagram below, yielding several diagnostic ions that can be used for its identification.

Predicted Fragmentation Data

The following table summarizes the major ions predicted to be observed in the electron ionization mass spectrum of this compound. The molecular weight of this compound is approximately 1039.8 g/mol .[5] Due to the high molecular weight, the molecular ion peak (m/z 1038.9) is expected to be of very low abundance or absent.[6]

m/z (Predicted)Ion FormulaDescription of Fragment Loss
1038.9[C₇₅H₁₂₂O]⁺˙Molecular Ion (M⁺˙)
1020.9[C₇₅H₁₂₀]⁺˙Loss of H₂O (Dehydration)
970.8[C₇₀H₁₁₄]⁺˙Loss of an isoprene unit (C₅H₈) from the dehydrated ion
902.7[C₆₅H₁₀₆]⁺˙Loss of two isoprene units (2 x C₅H₈) from the dehydrated ion
834.6[C₆₀H₉₈]⁺˙Loss of three isoprene units (3 x C₅H₈) from the dehydrated ion
......Series of fragments from continued loss of isoprene units (m/z - 68)
69.1[C₅H₉]⁺Isoprenyl cation
43.0[C₃H₇]⁺Propyl fragment from the terminus
31.0[CH₃O]⁺Result of α-cleavage

Protocols

Sample Preparation and Derivatization

For GC-MS analysis, long-chain alcohols like this compound may require derivatization to increase their volatility and thermal stability, although direct analysis is sometimes possible. Trimethylsilyl (TMS) ether derivatization is a common and effective method.[7]

Materials:

  • This compound standard or extracted sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Volatile solvent suitable for GC-MS (e.g., hexane, dichloromethane)[8]

  • Heating block or oven

  • Glass autosampler vials with inserts

Protocol:

  • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry glass vial.

  • Dissolve the sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 1 mL of hexane. The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).

  • A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Final hold: Hold at 320°C for 15 minutes

  • Transfer Line Temperature: 300°C

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40 - 1200

  • Scan Rate: 2 scans/second

Data Analysis and Interpretation
  • Identify the Peak: Locate the chromatographic peak corresponding to the derivatized this compound (this compound-TMS).

  • Extract the Mass Spectrum: Obtain the mass spectrum across the entirety of the identified peak.

  • Analyze Fragmentation:

    • Identify the molecular ion of the TMS derivative, [M-TMS]⁺˙. The intact molecular ion may be weak or absent.

    • Look for characteristic fragment ions as predicted in the data table, adjusting for the mass of the TMS group (72 Da for Si(CH₃)₃).

    • Search for a series of peaks separated by m/z 68, corresponding to the loss of isoprene units.

    • Compare the obtained spectrum with library spectra of similar polyprenols or dolichols if available.

Visualizations

G Predicted EI-MS Fragmentation Pathway of this compound This compound This compound (C75H122O) M+˙ m/z = 1038.9 frag1 Loss of H2O [C75H120]+˙ m/z = 1020.9 This compound->frag1 - H2O frag3 Loss of C5H9• (Allylic Cleavage) [C70H113O]+ m/z = 969.9 This compound->frag3 - C5H9• frag4 Isoprenyl Cation [C5H9]+ m/z = 69.1 This compound->frag4 Chain Cleavage frag2 Loss of C5H8 (from dehydrated ion) [C70H112]+˙ m/z = 952.8 frag1->frag2 - C5H8

Caption: Predicted fragmentation of this compound under EI-MS.

G GC-MS Experimental Workflow for this compound Analysis start This compound Sample step1 Derivatization with BSTFA (Formation of TMS Ether) start->step1 step2 GC Injection (Vaporization & Separation) step1->step2 step3 MS Ionization (EI, 70 eV) & Fragmentation step2->step3 step4 Mass Analysis (Quadrupole) step3->step4 end Data Interpretation (Mass Spectrum) step4->end

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Quantification of Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol (C75H122O) is a long-chain polyisoprenoid alcohol that, along with other polyprenols, serves as a precursor to dolichol. Dolichols are essential lipid carriers for oligosaccharides in the N-linked glycosylation of proteins, a critical process for proper protein folding and function.[1] The accurate quantification of this compound in various biological matrices is crucial for understanding its metabolism, its role in health and disease, and for the development of potential therapeutics derived from polyprenols.

These application notes provide detailed protocols for the extraction, separation, and quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed.

Data Presentation: Quantitative Summary

The following tables summarize representative quantitative data for polyprenols found in various natural sources. While specific data for this compound is limited in publicly available literature, these tables provide a comparative overview of polyprenol content across different species and tissues, illustrating the expected concentration ranges.

Table 1: Polyprenol and Dolichol Content in Mangrove Plant Leaves

Plant SpeciesLeaf AgeTotal Lipids (mg/g dw)Polyisoprenoids (mg/g dw)Polyprenols (%)Dolichols (%)
E. agallochaYoung72.0---
Yellow-IncreasedHigher AbundanceLower Abundance
L. racemosaYellow-IncreasedHigher AbundanceLower Abundance
R. apiculataYoung916.73---
Yellow-IncreasedHigher AbundanceLower Abundance

Data adapted from a study on polyisoprenoid content in mangrove plants. Note: "Increased" indicates a rise in content in yellow leaves compared to mature green leaves.

Table 2: Polyprenol and Dolichol Content in Oil Palm Seed Tissues

Oil Palm SourceTotal Polyprenol (mg/g)Total Dolichol (mg/g)Total Polyisoprenoid (% of total lipid)
Marihat (smallholder)3.5--
Mangrove Area (1% salinity)1.42.0-
USU Area-1.61.8 (Polyprenol)
OPTHS-1.6-
OPM-2.2-

This table presents a summary of findings on polyprenol and dolichol quantities in various oil palm seed tissues, indicating the variability of polyprenol content based on the source.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol details a robust method for extracting long-chain polyprenols from plant tissues.

Materials:

  • Fresh or dried plant material (e.g., leaves, needles)

  • Liquid nitrogen (for fresh tissue)

  • Grinder or mortar and pestle

  • Extraction solvent: Hexane/Acetone (1:1, v/v) or Ethyl Acetate

  • Saponification solution: 10% (w/v) KOH in 80% ethanol

  • n-Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For fresh plant material, freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • For dried material, grind to a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Suspend the powdered plant material in the extraction solvent (Hexane/Acetone or Ethyl Acetate) at a ratio of 1:10 (w/v).

    • Stir the mixture for 4-6 hours at room temperature or perform sonication for 30-60 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

  • Saponification:

    • Dissolve the crude lipid extract in the saponification solution (10% KOH in 80% ethanol).

    • Heat the mixture at 80°C for 1-2 hours under reflux to hydrolyze triglycerides and esters.

    • Cool the reaction mixture to room temperature.

  • Extraction of Unsaponifiables:

    • Transfer the saponified mixture to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.

    • Collect the upper n-hexane layer containing the unsaponifiable lipids (including this compound).

    • Repeat the n-hexane extraction twice more.

    • Pool the n-hexane fractions.

  • Washing and Drying:

    • Wash the pooled n-hexane extract with an equal volume of deionized water to remove residual alkali and soaps. Repeat the washing step until the aqueous layer is neutral.

    • Dry the n-hexane phase by passing it through a column of anhydrous sodium sulfate.

  • Final Concentration:

    • Evaporate the dried n-hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for LC-MS analysis) for quantification.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the conditions for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 50 mm, 5 µm particle size)

  • Mobile Phase A: Methanol/Acetonitrile/Aqueous 1 mM Ammonium Acetate (60/20/20, v/v/v)

  • Mobile Phase B: 100% Ethanol with 1 mM Ammonium Acetate

  • This compound standard (if available) or a certified polyprenol internal standard.

Chromatographic Conditions:

  • Column Temperature: 30-40°C

  • Flow Rate: 200-400 µL/min

  • Injection Volume: 5-10 µL

  • Gradient Elution:

    • 0-2 min: 100% Mobile Phase A

    • 2-16 min: Linear gradient to 100% Mobile Phase B

    • 16-20 min: Hold at 100% Mobile Phase B

    • 20.1-25 min: Return to 100% Mobile Phase A and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative Ion Mode. Positive ion mode may detect [M+NH4]+ or [M+Na]+ adducts, while negative ion mode can detect [M-H]- or [M+Acetate]- adducts.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): Based on the molecular weight of this compound (1039.8 g/mol ).[5]

    • For [M+NH4]+: m/z 1057.9

    • For [M+Na]+: m/z 1062.9

    • For [M-H]-: m/z 1038.9

    • For [M+Acetate]-: m/z 1098.9

  • Product Ions (Q3): Determined by fragmentation of the precursor ion. Common fragmentation for polyprenols involves the neutral loss of water and successive losses of isoprene units. Specific transitions should be optimized by infusing a standard.

  • Collision Energy (CE): Optimize for the specific MRM transitions.

  • Other Parameters: Optimize ion source gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.

Data Analysis:

  • Create a calibration curve using a serial dilution of a this compound standard or a suitable surrogate standard.

  • Quantify the amount of this compound in the samples by comparing the peak area of the analyte to the calibration curve.

  • Normalize the results to the initial sample weight (e.g., mg/g of dry weight).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_purification Purification & Analysis Start Plant/Biological Material Grinding Grinding/Homogenization Start->Grinding Solvent_Extraction Solvent Extraction (e.g., Hexane/Acetone) Grinding->Solvent_Extraction Saponification Saponification (KOH in Ethanol) Solvent_Extraction->Saponification LLE Liquid-Liquid Extraction (n-Hexane) Saponification->LLE Drying Drying & Concentration LLE->Drying Analysis LC-MS/MS Analysis Drying->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for the quantification of this compound.

N_Linked_Glycosylation_Pathway Polyprenol This compound (Polyprenol) Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase Dolichol_P Dolichol Phosphate Dolichol->Dolichol_P Dolichol Kinase Oligo_Dol_P Oligosaccharyl- Dolichol Phosphate Dolichol_P->Oligo_Dol_P Glycosyltransferases Oligosaccharide Oligosaccharide Assembly Oligosaccharide->Oligo_Dol_P Glycoprotein Glycoprotein Oligo_Dol_P->Glycoprotein Protein Nascent Polypeptide (in ER) Protein->Glycoprotein Oligosaccharyltransferase

Caption: Role of this compound in the N-linked glycosylation pathway.

References

The Use of Pentadecaprenol as a Biomarker: An Examination of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases reveals a significant lack of information regarding the use of Pentadecaprenol as a biomarker. At present, there is no established body of research detailing its clinical or preclinical utility in diagnostics, prognostics, or as a pharmacodynamic marker. Searches for its biological activity, function in signaling pathways, and protocols for its detection have not yielded any substantive results. Therefore, the development of detailed application notes and protocols is not feasible based on the current scientific landscape.

While the chemical structure of this compound, a long-chain isoprenoid alcohol, is known, its physiological role and association with any disease state remain uncharacterized in the available literature. This absence of foundational research means that key parameters for its use as a biomarker, such as its specificity, sensitivity, and normal versus pathological concentration ranges, have not been determined.

For a compound to be considered a viable biomarker, it must undergo a rigorous validation process that includes analytical validation, qualification, and utilization. This process involves the development of reliable detection methods, establishment of a clear link to a biological state or disease, and evaluation in clinical or preclinical studies. To date, this compound has not been the subject of such investigations.

Hypothetical Workflow for Biomarker Discovery and Validation

Should research into this compound emerge, the general workflow for establishing it as a biomarker would likely follow the established paradigm for biomarker discovery and validation. This process is outlined below.

Figure 1. A generalized workflow for the discovery and validation of a novel biomarker, such as this compound. This multi-stage process begins with initial discovery and culminates in the assessment of clinical utility.

Hypothetical Signaling Pathway Involvement

Given that other long-chain polyprenols have been implicated in various cellular processes, one could speculate on potential signaling pathways that this compound might influence. For instance, isoprenoids are precursors to molecules involved in inflammation, cell growth, and apoptosis. A hypothetical involvement in a generic inflammatory signaling cascade is depicted below. This is purely illustrative and not based on experimental data for this compound.

G This compound This compound Membrane_Receptor Membrane-Associated Protein/Receptor This compound->Membrane_Receptor Modulates Kinase_Cascade Kinase Cascade (e.g., MAPKs) Membrane_Receptor->Kinase_Cascade Activates/ Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Induces/ Represses Inflammatory_Response Cellular Inflammatory Response Gene_Expression->Inflammatory_Response

Figure 2. A hypothetical signaling pathway illustrating how this compound could potentially modulate a cellular inflammatory response. This diagram is for conceptual purposes only.

Applications of Pentadecaprenol in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol is a long-chain isoprenoid alcohol belonging to the class of polyprenols. These naturally occurring lipids are precursors to dolichols, which are essential for the synthesis of glycoproteins through the dolichol phosphate cycle, a fundamental process in all eukaryotic cells. While research directly focused on this compound is emerging, the broader class of polyprenols has demonstrated significant potential in various biotechnological and pharmaceutical applications. This document outlines potential applications of this compound based on the established biological activities of closely related polyprenols, providing detailed protocols for relevant experimental investigations.

The therapeutic and biotechnological potential of polyprenols, and by extension this compound, stems from their diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. A commercially available pharmaceutical-grade polyprenol formulation, Ropren®, has been clinically used in Russia for treating hepatic and neurological conditions, highlighting the translational potential of this class of molecules.[1]

Neuroprotective Applications in Neurodegenerative Disease Models

Polyprenols have shown promise in mitigating the cognitive dysfunction and neuropathology associated with neurodegenerative diseases like Alzheimer's disease.[2][3] Studies using animal models have demonstrated that polyprenol treatment can significantly improve cognitive function and reduce the burden of neuritic plaques and hyperphosphorylated tau, key pathological hallmarks of Alzheimer's disease.[2] Furthermore, polyprenols have been observed to reduce the number of apoptotic cells in the brain, suggesting a direct neuroprotective effect.[2]

Quantitative Data from Preclinical Neuroprotection Studies

The following table summarizes representative data from preclinical studies on polyprenols in models of neurodegenerative disease. While this data is for a polyprenol mixture, it provides a basis for designing studies with this compound.

ParameterAnimal ModelTreatment GroupDosageDurationOutcomeReference
Cognitive PerformanceAPP/PS1 MicePolyprenolsLow, Middle, High6 monthsSignificant improvement in cognitive impairment[2]
Neuritic PlaquesAPP/PS1 MicePolyprenolsLow, Middle, High6 monthsSignificant reduction in neuritic plaque load[2]
Hyperphosphorylated TauAPP/PS1 MicePolyprenolsLow, Middle, High6 monthsSignificant reduction in hyperphosphorylated tau levels[2]
Apoptotic CellsAPP/PS1 MicePolyprenolsLow, Middle, High6 monthsReduction in apoptotic cells in the brain[2]
Cognitive PerformanceD-galactose-induced aging model (mice)PolyprenolsMiddle, High2 weeksAmelioration of memory and cognitive impairment[3]
Oxidative Stress Markers (T-AOC, GSH-Px, SOD)D-galactose-induced aging model (mice)PolyprenolsMiddle, High2 weeksSignificant increase in antioxidant enzyme activity[3]
Aβ1-42 and Presenilin 1 (PS1) levelsD-galactose-induced aging model (mice)PolyprenolsMiddle, High2 weeksDecrease in Aβ1-42 and PS1 levels[3]
Cognitive Performanceβ-amyloid (25-35) rat modelRopren®8.6 mg/kg28 daysSignificant improvement in non-spatial and spatial learning[4]
Anxiety-like BehaviorGonadectomized β-amyloid (25-35) rat modelRopren®8.6 mg/kg28 daysAnxiolytic effects and increased locomotor activity[5]
Experimental Protocol: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Mouse Model

This protocol describes a typical experiment to assess the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model.

1. Animals and Treatment:

  • Use 3-month-old male APP/PS1 transgenic mice and age-matched wild-type littermates as controls.
  • Divide the APP/PS1 mice into four groups: vehicle control, low-dose this compound, middle-dose this compound, and high-dose this compound.
  • Administer this compound or vehicle (e.g., olive oil) daily via oral gavage for 6 months.

2. Behavioral Testing (at the end of the treatment period):

  • Morris Water Maze: To assess spatial learning and memory.
  • Passive Avoidance Test: To evaluate non-spatial learning and memory.
  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

3. Biochemical and Histological Analysis:

  • At the end of the study, euthanize the mice and collect brain tissue.
  • ELISA: Homogenize one hemisphere of the brain to quantify the levels of Aβ1-42, presenilin 1, and hyperphosphorylated tau.
  • Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde and prepare sections for immunohistochemical staining of neuritic plaques (using an anti-Aβ antibody) and neurofibrillary tangles (using an anti-phospho-tau antibody).
  • TUNEL Assay: To detect and quantify apoptotic cells in brain sections.

4. Data Analysis:

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Logical Workflow for Neuroprotection Studies

neuroprotection_workflow cluster_model Animal Model cluster_treatment Treatment Regimen cluster_assessment Assessment cluster_outcome Outcome animal_model APP/PS1 Transgenic Mice treatment This compound Administration (Oral Gavage, 6 months) animal_model->treatment behavioral Behavioral Testing (Morris Water Maze, etc.) treatment->behavioral biochemical Biochemical Analysis (ELISA for Aβ, Tau) treatment->biochemical histological Histological Analysis (Immunohistochemistry, TUNEL) treatment->histological outcome Evaluation of Neuroprotective Efficacy behavioral->outcome biochemical->outcome histological->outcome

Workflow for assessing neuroprotective effects.

Antioxidant and Anti-inflammatory Applications

Polyphenols are known for their antioxidant properties, which contribute to their protective effects against cellular damage. They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[3] Additionally, polyprenols have demonstrated anti-inflammatory activity, partly through the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Quantitative Data from In Vitro Antioxidant Assays

The following table presents typical results from in vitro antioxidant assays for polyprenols, which can be used as a reference for studies on this compound.

AssayParameterPolyphenol ConcentrationResultReference
DPPH Radical ScavengingScavenging PercentageVariesUp to 56.9%[6]
Superoxide Radical ScavengingScavenging PercentageVariesUp to 75.6%[6]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common method for assessing the antioxidant capacity of this compound.

1. Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
  • This compound stock solution (in a suitable solvent like methanol or ethanol).
  • Ascorbic acid or Trolox as a positive control.

2. Procedure:

  • Prepare serial dilutions of this compound and the positive control.
  • In a 96-well microplate, add 100 µL of each dilution to the wells.
  • Add 100 µL of the DPPH solution to each well.
  • For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Protocol: Assessment of Anti-inflammatory Activity via NF-κB Inhibition

This protocol outlines a method to investigate the anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway in a cell-based assay.

1. Cell Culture and Treatment:

  • Culture a suitable cell line, such as RAW 264.7 macrophages or HT-29 cells, in appropriate media.
  • Seed the cells in 96-well plates.
  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

2. Measurement of NF-κB Activity (Luciferase Reporter Assay):

  • Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites.
  • After treatment and stimulation, lyse the cells and measure luciferase activity using a luminometer.
  • A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB activation.

3. Measurement of Downstream Inflammatory Mediators (ELISA):

  • Collect the cell culture supernatant after treatment and stimulation.
  • Use ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.
  • A reduction in cytokine levels in this compound-treated cells suggests an anti-inflammatory effect.

Signaling Pathway: NF-κB Inhibition by Polyphenols

nfkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS / TNF-α receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkB IκB-NF-κB Complex ikk->ikb_nfkB Phosphorylation of IκB nfkB NF-κB (p65/p50) ikb_nfkB->nfkB IκB Degradation nfkB_nuc NF-κB nfkB->nfkB_nuc Translocation dna DNA nfkB_nuc->dna genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription This compound This compound This compound->ikk Inhibition

Inhibition of the NF-κB signaling pathway.

Role in Glycoprotein Synthesis

This compound, as a polyprenol, is a precursor to dolichol. Dolichol phosphate is a crucial lipid carrier for oligosaccharides in the process of N-linked glycosylation of proteins in the endoplasmic reticulum. This fundamental process is vital for the proper folding, stability, and function of many proteins.

Biosynthesis of this compound and its Conversion to Dolichol

This compound is synthesized through the mevalonate pathway.[7] Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for isoprenoids. A series of condensation reactions catalyzed by prenyltransferases leads to the formation of polyprenyl diphosphate. Dephosphorylation yields the polyprenol, this compound. Subsequent saturation of the alpha-isoprene unit by a reductase converts the polyprenol to dolichol.[8]

Signaling Pathway: Mevalonate Pathway and Dolichol Synthesis

mevalonate_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp polyprenyl_pp Polyprenyl-PP ipp_dmapp->polyprenyl_pp cis-Prenyltransferase This compound This compound polyprenyl_pp->this compound Phosphatase dolichol Dolichol This compound->dolichol α-Saturase dolichol_p Dolichol-P dolichol->dolichol_p Dolichol Kinase n_glycosylation N-Glycosylation of Proteins dolichol_p->n_glycosylation

The Mevalonate pathway leading to Dolichol synthesis.

Applications in Tissue Engineering

Long-chain polyprenols have been investigated for their potential to modify the surface of biodegradable polymer scaffolds used in tissue engineering. Impregnation of these scaffolds with polyprenols can enhance cell-material interactions, promoting cell attachment, growth, and extracellular matrix production. This suggests a role for this compound in developing more biocompatible and bioactive materials for tissue regeneration.

Experimental Protocol: Modification of a Polyurethane Scaffold with this compound

This protocol provides a general method for impregnating a porous polymer scaffold with this compound to enhance its biocompatibility.

1. Scaffold Preparation:

  • Fabricate a microporous polyurethane scaffold using a suitable method (e.g., salt leaching or gas foaming).
  • Characterize the pore size and interconnectivity of the scaffold using scanning electron microscopy (SEM).

2. This compound Impregnation:

  • Prepare a solution of this compound in a volatile organic solvent (e.g., n-hexane or ethanol) at a specific concentration.
  • Immerse the polyurethane scaffolds in the this compound solution and incubate for a defined period (e.g., 24-48 hours) to allow for impregnation.
  • Remove the scaffolds and allow the solvent to evaporate completely in a sterile environment.

3. Cell Culture on Scaffolds:

  • Sterilize the this compound-impregnated and non-impregnated (control) scaffolds.
  • Seed the scaffolds with a relevant cell type (e.g., chondrocytes for cartilage tissue engineering or osteoblasts for bone tissue engineering).
  • Culture the cell-seeded scaffolds in appropriate growth media for a desired period (e.g., 1-4 weeks).

4. Assessment of Cell-Scaffold Interaction:

  • Cell Viability and Proliferation: Use assays such as MTT or Live/Dead staining to assess cell viability and proliferation on the scaffolds.
  • Cell Morphology and Attachment: Use SEM to visualize cell attachment and morphology on the scaffold surface.
  • Extracellular Matrix Production: Use histological staining (e.g., Safranin-O for cartilage, Alizarin Red for bone) or biochemical assays to quantify the production of extracellular matrix components.

Experimental Workflow for Tissue Engineering Application

tissue_engineering_workflow cluster_scaffold Scaffold Preparation cluster_modification Surface Modification cluster_culture Cell Culture cluster_analysis Analysis scaffold_fab Fabricate Porous Scaffold impregnation Impregnate with this compound scaffold_fab->impregnation cell_seeding Seed with Target Cells impregnation->cell_seeding incubation Culture for 1-4 Weeks cell_seeding->incubation viability Cell Viability/Proliferation incubation->viability morphology Cell Morphology (SEM) incubation->morphology ecm Extracellular Matrix Production incubation->ecm

References

Synthetic Routes to Pentadecaprenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical synthesis of Pentadecaprenol (C75), a long-chain polyprenol. The synthesis of such long-chain isoprenoids is of significant interest for various research and development applications, including the study of biological membranes, the synthesis of complex natural products, and the development of novel therapeutic agents. The route detailed here is based on a modified, efficient chain-lengthening strategy that avoids harsh and hazardous reaction conditions typically associated with older methods.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through an iterative chain-lengthening approach. This modular strategy involves the sequential addition of isoprene (C5) units to a growing polyprenol chain. The process begins with a commercially available polyprenol, such as geranylgeraniol (C20), and repeatedly applies a five-step reaction sequence to add one isoprene unit per cycle. To synthesize this compound (C75) from geranylgeraniol (C20), eleven such cycles are required.

The core advantages of this synthetic methodology include:

  • Reduced Hazard: It avoids the use of liquid ammonia and low temperatures, which are challenging to handle in standard laboratory settings.[1]

  • Room Temperature Reactions: Many of the key reactions are performed at room temperature, simplifying the experimental setup.[1]

  • Scalability: The synthesis can be scaled to meet varying research needs.[2][3]

  • Chromatographic Monitoring: All reaction steps can be monitored by high-performance liquid chromatography (HPLC) to control for the formation of isomers and byproducts.[2][3]

Below is a diagram illustrating the overall iterative logic of the synthesis.

G start Start: Polyprenol (C[n]) cycle Iterative Chain-Lengthening Cycle (5 Chemical Steps) start->cycle product Product: Polyprenol (C[n+5]) cycle->product repeat Repeat Cycle 11 times (starting from C20) product->cycle Re-entry for next iteration final_product Target: This compound (C75) product->final_product After sufficient iterations

Caption: Overall iterative strategy for this compound synthesis.

Data Presentation

The following table summarizes the key quantitative data for a single iteration of the chain-lengthening process, specifically for the synthesis of pentaprenol (C25) from geranylgeraniol (C20). This data can be used to estimate the overall yield for the multi-cycle synthesis of this compound.

ParameterValueReference
Starting Material Geranylgeraniol (GG-OH, C20)[4]
Product (after one cycle) Pentaprenol (C25)[4]
Yield per Cycle (Z/E isomers) 25-30%[5]
Estimated Overall Yield for C75 from C20 (11 cycles) < 0.01% (Theoretical)Calculated

Note: The estimated overall yield is a theoretical calculation (0.30^11) and highlights the primary challenge of this multi-step synthesis. Actual yields may vary and would likely be lower due to handling losses at each stage.

Detailed Experimental Protocols

The following protocols detail the five key chemical transformations within a single chain-lengthening cycle. These steps are to be repeated iteratively to achieve the target this compound.

G cluster_workflow One Iteration of Chain Lengthening (C[n] -> C[n+5]) A Polyprenol (I) B Polyprenyl Bromide (II) A->B a) Bromination (PBr3) C Acetoacetic Ester Adduct (IIa) B->C b) Acetoacetic Ester Synthesis (EtOAcAc, NaOEt) D Polyprenyl Methyl Ketone (III) C->D c) Hydrolysis (NaOH, EtOH) E Propargyl Alcohol Derivative (IV) D->E d) Acetylene Addition (NaC≡CH, DME) F New Polyprenol (V) E->F e) Hydrogenation (Lindlar's Cat., H2)

Caption: Workflow for a single C5 isoprene unit extension cycle.

Protocol 1: Bromination of Polyprenol (I → II)

This protocol describes the conversion of the starting polyprenol (e.g., Geranylgeraniol, C20) to its corresponding bromide.

  • Materials:

    • Polyprenol (e.g., Geranylgeraniol): 10 mmol

    • Anhydrous Diethyl Ether (Et₂O): 25 mL

    • Phosphorus Tribromide (PBr₃): 0.435 mL (4.35 mmol)

  • Procedure:

    • Dissolve the polyprenol (I) in anhydrous Et₂O in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add PBr₃ to the solution while stirring.

    • Allow the reaction to proceed for 30 minutes at room temperature under continuous stirring.[4]

    • After 30 minutes, quench the reaction by carefully pouring the mixture into a separatory funnel containing 50 mL of ice-cold water.

    • Extract the aqueous phase with Et₂O (3 x 30 mL).

    • Combine the organic phases and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the polyprenyl bromide (II). The crude product is typically used in the next step without further purification.

Protocol 2: Acetoacetic Ester Synthesis (II → IIa)

This step forms a new carbon-carbon bond by alkylating ethyl acetoacetate with the polyprenyl bromide.

  • Materials:

    • Crude Polyprenyl Bromide (II): ~10 mmol

    • Ethyl Acetoacetate (EtOAcAc): 5.7 mL

    • Sodium Ethoxide (NaOEt) solution (21% wt. in ethanol): 3.5 mL

  • Procedure:

    • Dissolve the crude polyprenyl bromide (II) in ethyl acetoacetate.

    • With magnetic stirring, add the sodium ethoxide solution to the mixture.

    • Stir the reaction for 15 minutes at room temperature.[4]

    • Work up the reaction as described in Protocol 1 (step 4-7), with an additional wash of the organic phase with water (15 mL H₂O per 30 mL of organic phase) to remove excess ethyl acetoacetate. The resulting product is the acetoacetic ester adduct (IIa).

Protocol 3: Hydrolysis to Polyprenyl Methyl Ketone (IIa → III)

The acetoacetic ester adduct is hydrolyzed and decarboxylated to yield a methyl ketone.

  • Materials:

    • Crude Acetoacetic Ester Adduct (IIa): From the previous step

    • Absolute Ethanol (EtOH): 20 mL

    • Sodium Hydroxide (NaOH): 2 g

    • Water: 1 mL

  • Procedure:

    • Dissolve the crude adduct (IIa) in absolute ethanol.

    • Add NaOH and water to the solution.

    • Reflux the mixture for 1 hour.

    • After cooling, evaporate the ethanol under reduced pressure.

    • Add 50 mL of water to the residue and extract with hexane (3 x 30 mL).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and evaporate the solvent to yield the polyprenyl methyl ketone (III).

Protocol 4: Acetylene Addition (III → IV)

This key step introduces a two-carbon unit and replaces the hazardous use of liquid ammonia with a safer alternative.[1]

  • Materials:

    • Polyprenyl Methyl Ketone (III): From the previous step

    • Sodium Acetylide (NaC≡CH) (18 wt% slurry in DME/xylene): 10 mL

    • Anhydrous Dimethoxyethane (DME): 10 mL

  • Procedure:

    • Dissolve the ketone (III) in anhydrous DME.

    • Add the sodium acetylide slurry to the solution.

    • Stir the reaction mixture at room temperature for 1 hour.[1]

    • Quench the reaction by adding 30 mL of water.

    • Extract the product with hexane (3 x 30 mL).

    • Wash the combined organic phases with water and brine, dry over MgSO₄, and evaporate the solvent to yield the propargyl alcohol derivative (IV).

Protocol 5: Selective Hydrogenation (IV → V)

The final step in the cycle is the partial hydrogenation of the alkyne to a Z-alkene, which upon allylic rearrangement yields the all-trans-polyprenol with an extended chain.

  • Materials:

    • Propargyl Alcohol Derivative (IV): From the previous step

    • Hexane: 24 mL

    • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead): 0.238 g

    • Quinoline: 0.1 mL

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the alkyne (IV) in hexane.

    • Add Lindlar's catalyst and quinoline to the solution.

    • Bubble hydrogen gas through the stirred mixture for 5-10 minutes at room temperature.[3] The reaction progress should be monitored by HPLC or TLC to avoid over-reduction.

    • Once the starting material is consumed, filter the mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent to yield the new, chain-extended polyprenol (V).

Purification and Iteration

  • Purification: The crude polyprenol (V) obtained after the hydrogenation step is a mixture of Z/E isomers. Purification is critical to isolate the desired all-trans isomer. This is typically achieved by column chromatography.

    • Initial Purification: The crude product is first purified on a column of Alumina N (grade III) using a hexane/diethyl ether gradient (e.g., 20-40% Et₂O in hexane).[4][5]

    • Isomer Separation: The fractions containing the polyprenol are then subjected to a second column chromatography on Alumina N (grade IV) impregnated with 5% silver nitrate (AgNO₃). The all-E (all-trans) isomer is eluted with a hexane/diethyl ether gradient.[4][5] HPLC is used to analyze the fractions and identify the pure all-trans product.

  • Iteration: The purified all-trans polyprenol (V, now C[n+5]) becomes the starting material (I) for the next cycle. The entire five-protocol sequence is repeated until the desired chain length of this compound (C75) is achieved.

This detailed protocol provides a robust and adaptable method for the synthesis of this compound and other long-chain polyprenols, crucial for advancing research in lipid chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Pentadecaprenol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentadecaprenol purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a long-chain isoprenoid alcohol with the chemical formula C₇₅H₁₂₂O. As a member of the polyprenol family, its purification presents several challenges stemming from its chemical properties. These include its susceptibility to degradation, the potential for isomeric impurities, and its co-extraction with other lipids from natural sources.[1][2] The presence of multiple double bonds makes the molecule prone to oxidation and isomerization, while its high molecular weight and non-polar nature require specific chromatographic conditions for effective separation.

Q2: What are the common impurities found in crude this compound extracts?

When extracted from natural sources, such as the needles of coniferous trees, this compound is often found with a variety of other lipids.[3][4] Common impurities include:

  • Triglycerides and fatty acids: These are typically removed via saponification.[4]

  • Pigments: Chlorophylls and carotenoids are often co-extracted and can be removed during purification steps.

  • Geometric (cis/trans) isomers: Synthesis or natural biosynthesis can produce a mixture of isomers with different double bond configurations.[5][6] These are often the most challenging impurities to separate.

  • Degradation products: Exposure to heat, light, or oxygen can lead to the formation of smaller molecules containing aldehyde and keto groups.[1]

Q3: My this compound sample has changed color (e.g., darkened). What could be the cause?

A color change in your this compound sample, particularly darkening, is often an indication of degradation.[1] This can be caused by:

  • Oxidation: The numerous double bonds in the this compound chain are susceptible to oxidation when exposed to air.[1]

  • Thermal Degradation: High temperatures during extraction or solvent evaporation can cause the compound to degrade or polymerize.[1]

  • Presence of Impurities: Co-extracted pigments like chlorophylls can also contribute to color, and their degradation can lead to color changes.

To prevent this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), protect the sample from light using amber glassware, and use low temperatures for solvent evaporation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete extraction from the source material.Ensure the plant material is finely ground to maximize surface area. Optimize the solvent-to-solid ratio and consider increasing the extraction time or using methods like sonication to improve efficiency.[1]
Degradation during extraction or purification.Conduct extraction and purification at moderate temperatures (<40°C).[1] Use an inert atmosphere and protect the sample from light.[1]
Losses during saponification and washing steps.Carefully perform liquid-liquid extractions to minimize the loss of the non-polar this compound into the aqueous phase.
Poor Separation of Isomers on HPLC The polarity difference between cis/trans isomers is minimal.Utilize argentation chromatography (silver nitrate-impregnated silica) which separates isomers based on the number and geometry of double bonds.[5][7] Alternatively, C30 reversed-phase columns may offer better shape selectivity than standard C18 columns.[5]
Unexpected Peaks in HPLC Chromatogram Degradation of this compound.Compare the chromatogram of a fresh sample with one that has been stored or subjected to harsh conditions. An increase in unknown peaks suggests degradation.[1]
Contamination from solvents or glassware.Run a blank injection of your solvent to check for impurities. Ensure all glassware is meticulously cleaned.
Streaking or Tailing of Spots on TLC/Column Chromatography The compound is too polar for the chosen solvent system.Gradually increase the polarity of the mobile phase.
Strong interaction with the acidic silica gel.Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase.[8] Alternatively, use a different stationary phase such as neutral alumina.[2]
Sample overload.Reduce the amount of sample loaded onto the TLC plate or column.[8]

Data Presentation

The following table summarizes the impact of different extraction conditions on the yield of polyprenols from various plant sources. This data can serve as a starting point for optimizing your extraction protocol for this compound.

Plant Source Extraction Solvent Temperature (°C) Extraction Time (h) Polyprenol Yield (mg/g dry weight) Reference
Picea sitchensisHexane:Acetone (1:1 v/v)N/AN/AN/A[9]
Picea sitchensisSupercritical CO₂ with ethanol co-solvent7076.35 ± 0.4[9]
Pinus sylvestrisHexane:Acetone (1:1 v/v)N/AN/A14.00 ± 0.4[9]
Cunninghamia lanceolataN/A71.4N/AOptimal yield reported[1]

Experimental Protocols

General Workflow for this compound Purification from Plant Material

The purification of this compound from natural sources generally follows a multi-step process to remove a wide range of impurities.

This compound Purification Workflow cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Purification cluster_2 Analysis & Final Product Start Plant Material (e.g., Conifer Needles) Grinding Grinding to a Fine Powder Start->Grinding Extraction Solvent Extraction (e.g., Hexane:Acetone) Grinding->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 Saponification Saponification (to remove fatty acids and triglycerides) Concentration1->Saponification Extraction2 Extraction of Unsaponifiable Fraction Saponification->Extraction2 Concentration2 Concentration of Crude Polyprenols Extraction2->Concentration2 Alumina_Chrom Alumina Column Chromatography (Initial Purification) Concentration2->Alumina_Chrom AgNO3_Chrom Silver Nitrate Chromatography (Isomer Separation) Alumina_Chrom->AgNO3_Chrom Analysis Purity Analysis (HPLC, GC-MS) AgNO3_Chrom->Analysis Final_Product Pure this compound Analysis->Final_Product

General workflow for the extraction and purification of this compound.
Protocol for Argentation (Silver Nitrate) Column Chromatography

Argentation chromatography is a powerful technique for separating unsaturated compounds, including the geometric isomers of this compound.[5] The separation is based on the formation of reversible complexes between the silver ions immobilized on the silica gel and the double bonds of the polyprenol.[5]

Materials:

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Crude this compound mixture

  • Organic solvents (e.g., hexane, diethyl ether)

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in water or methanol.

    • Add silica gel to the solution and mix to form a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The concentration of silver nitrate on the silica can be varied to optimize separation.

    • Activate the silver nitrate-silica gel by heating at 100-120°C for several hours before use.

  • Column Packing:

    • Pack a chromatography column with the prepared silver nitrate-silica gel using a slurry method with a non-polar solvent like hexane.

    • Protect the column from light by wrapping it in aluminum foil, as silver nitrate is light-sensitive.[7]

  • Sample Loading and Elution:

    • Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding diethyl ether.

    • The all-trans isomer typically elutes first, followed by the cis-containing isomers, as the cis double bonds form stronger complexes with the silver ions.[5]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the separated isomers.

Visualization of Key Relationships

Troubleshooting Low Yield in this compound Purification

The following diagram illustrates a logical workflow for troubleshooting low yields during the purification process.

Troubleshooting Low Yield Start Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Degradation Assess for Degradation Start->Check_Degradation Check_Purification Evaluate Purification Steps Start->Check_Purification Extraction_Issue Incomplete Extraction? Check_Extraction->Extraction_Issue Degradation_Issue Signs of Degradation? (e.g., color change) Check_Degradation->Degradation_Issue Purification_Issue Losses During Purification? Check_Purification->Purification_Issue Grinding Increase Grinding of Plant Material Extraction_Issue->Grinding Yes Solvent_Ratio Optimize Solvent:Solid Ratio Extraction_Issue->Solvent_Ratio Yes Extraction_Time Increase Extraction Time/Use Sonication Extraction_Issue->Extraction_Time Yes Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Degradation_Issue->Inert_Atmosphere Yes Light_Protection Protect from Light Degradation_Issue->Light_Protection Yes Low_Temp Use Low Temperature (<40°C) for Evaporation Degradation_Issue->Low_Temp Yes Saponification_Loss Check Saponification/Wash Steps Purification_Issue->Saponification_Loss Yes Chromatography_Loss Review Chromatography Recovery Purification_Issue->Chromatography_Loss Yes

A decision tree for troubleshooting low yields in this compound purification.

References

Technical Support Center: Optimizing Pentadecaprenol Yield from Halophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of pentadecaprenol from halophilic archaea.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering step-by-step solutions.

Problem 1: Low or No Detectable this compound Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Growth Conditions Verify and optimize culture conditions. Halophilic archaea have specific requirements for salinity, temperature, and pH.[1] Refer to the Experimental Protocols section for recommended starting parameters.
Incorrect Halophile Strain Confirm the genetic potential of your halophilic strain to produce long-chain polyprenols. Not all haloarchaea may produce significant quantities of this compound.
Inefficient Extraction Method The long, hydrophobic nature of this compound can make extraction challenging.[2] Review and optimize your extraction protocol. A common method involves a modified Bligh-Dyer extraction with a chloroform:methanol:water solvent system.[3]
Nutrient Limitation The production of secondary metabolites like isoprenoids can be influenced by nutrient availability. Experiment with limiting phosphate or nitrogen in the culture medium during the stationary phase of growth to potentially enhance carbon flux towards the isoprenoid pathway.
Degradation of this compound Ensure proper storage of biomass and extracts at -20°C or below under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polyprenol chain.

Problem 2: Poor Chromatographic Separation or Peak Shape during HPLC Analysis

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate HPLC Column For long-chain polyprenols, a C18 or C8 reverse-phase column is commonly used.[2] Ensure your column is suitable for hydrophobic compounds.
Suboptimal Mobile Phase A gradient elution is typically necessary to separate polyprenol homologs of varying chain lengths.[2] A common gradient involves a mixture of Methanol/Water (Solvent A) and Isopropanol/Hexane (Solvent B).[2] Adjust the gradient profile to improve resolution.
Sample Overload Injecting too concentrated a sample can lead to peak broadening and poor separation. Dilute your sample and re-inject.
Presence of Interfering Lipids If not removed during extraction, other lipids can co-elute with this compound. Incorporate a saponification step in your sample preparation to hydrolyze ester-linked lipids.[2]

Problem 3: Inconsistent or Non-Reproducible Yields

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Variability in Inoculum Standardize your inoculum preparation, ensuring a consistent cell density and growth phase for each experiment.
Fluctuations in Culture Conditions Tightly control environmental parameters such as temperature, pH, salinity, and aeration. Even minor fluctuations can impact microbial metabolism and product yield.
Incomplete Extraction Ensure complete cell lysis and sufficient extraction time to maximize the recovery of this compound from the biomass.

Below is a troubleshooting decision tree to help diagnose issues with low this compound yield.

G Troubleshooting Low this compound Yield start Low/No this compound Yield check_growth Is Halophile Growth Optimal? start->check_growth check_extraction Is Extraction Protocol Validated? check_growth->check_extraction Yes optimize_growth Optimize Growth Conditions (Salinity, Temp, pH, Nutrients) check_growth->optimize_growth No check_analysis Is HPLC Analysis Sensitive? check_extraction->check_analysis Yes optimize_extraction Optimize Extraction (Solvents, Saponification) check_extraction->optimize_extraction No optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Detection) check_analysis->optimize_hplc No success Improved Yield check_analysis->success Yes verify_strain Verify Strain's Genetic Potential optimize_growth->verify_strain optimize_growth->success optimize_extraction->success optimize_hplc->success

Caption: Troubleshooting decision tree for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a long-chain polyprenol, a class of linear polyisoprenoid alcohols.[4] In archaea, these molecules, particularly in their phosphorylated form (dolichyl phosphates), are essential as lipid carriers for glycan chains in the N-linked glycosylation of proteins.[3] This process is critical for the proper folding and function of many extracellular proteins.[3] Their unique long-chain structure also makes them of interest in drug development and material science.

Q2: Which halophilic archaea are good candidates for this compound production?

While specific data for this compound is limited, haloarchaea are known to produce various long-chain polyprenols.[4] Genera such as Haloferax and Halobacterium are well-studied for their production of other isoprenoids like carotenoids and are good starting points for screening for this compound production. The biosynthesis of isoprenoid precursors in these organisms occurs via the mevalonate (MVA) pathway.[5][6]

Q3: What is the biosynthetic pathway for this compound in halophiles?

This compound biosynthesis in haloarchaea begins with the MVA pathway to produce the fundamental C5 isoprenoid units: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][5] These units are then sequentially condensed by prenyltransferases to elongate the polyprenyl chain. The specific enzymes that determine the final chain length of C75 for this compound in halophiles are a subject of ongoing research.

The diagram below illustrates the general MVA pathway leading to polyprenol synthesis.

MVA_Pathway Mevalonate (MVA) Pathway in Haloarchaea acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mevalonate_p Mevalonate-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp ipp IPP (C5) mevalonate_pp->ipp dmapp DMAPP (C5) ipp->dmapp Isomerase gpp GPP (C10) dmapp->gpp + IPP fpp FPP (C15) gpp->fpp + IPP ggpp GGPP (C20) fpp->ggpp + IPP polyprenyl_pp Polyprenyl-PP (C25-C75) ggpp->polyprenyl_pp + n IPP (Chain Elongation) This compound This compound (C75) polyprenyl_pp->this compound Dephosphorylation

Caption: Generalized MVA pathway for this compound synthesis.

Q4: How can I optimize the culture medium for higher this compound yield?

Parameter Recommendation Rationale
Salinity Typically 15-25% (w/v) NaCl. This needs to be optimized for your specific strain.Halophiles require high salt concentrations for membrane stability and enzymatic function.[1]
Carbon Source Sugars (e.g., glucose), glycerol, or complex carbon sources like yeast extract and peptone can be utilized.The choice of carbon source can influence the metabolic flux towards isoprenoid biosynthesis.
Nitrogen Source Yeast extract, peptone, or ammonium salts.Nitrogen availability affects cell growth and can be used as a limiting nutrient to trigger secondary metabolite production.
Phosphate Source Standard phosphate salts (e.g., K2HPO4, KH2PO4).Phosphate is essential for growth, but limiting it in the stationary phase may enhance isoprenoid production.
pH Generally neutral to slightly alkaline (pH 7.0-8.5).Optimal pH is strain-dependent and crucial for enzyme activity.
Temperature Typically 37-45°C for mesophilic halophiles.Temperature affects growth rate and enzyme kinetics.

Q5: What is a reliable method for extracting and quantifying this compound?

A multi-step process involving solvent extraction, optional saponification, and HPLC analysis is recommended.

The general workflow is depicted below:

Workflow Experimental Workflow for this compound Analysis cultivation Halophile Cultivation harvesting Cell Harvesting (Centrifugation) cultivation->harvesting extraction Lipid Extraction (e.g., Bligh-Dyer) harvesting->extraction saponification Saponification (Optional) (Removes ester lipids) extraction->saponification purification Purification of Unsaponifiables saponification->purification hplc HPLC Analysis (Reverse-Phase, UV detection) purification->hplc quantification Quantification (External/Internal Standard) hplc->quantification

Caption: Workflow for this compound extraction and analysis.

Experimental Protocols

Protocol 1: Cultivation of Halophilic Archaea

  • Prepare the appropriate growth medium (e.g., Modified Growth Medium for Halophiles) with the desired salinity.

  • Autoclave the medium and allow it to cool.

  • Inoculate with a fresh culture of the halophilic archaeon.

  • Incubate at the optimal temperature with shaking for aeration.

  • Monitor growth by measuring the optical density at 600 nm (OD600).

  • Harvest cells in the late exponential or stationary phase by centrifugation.

  • Wash the cell pellet with a basal salt solution (lacking carbon and nitrogen sources) of the same salinity as the growth medium.

  • Store the cell pellet at -80°C until extraction.

Protocol 2: Extraction of this compound

  • Resuspend the frozen cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).[3]

  • Agitate the mixture vigorously for at least 2 hours at room temperature.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v).[3]

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Repeat the extraction of the aqueous phase and cell debris with chloroform.

  • Combine the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • For purification, a saponification step can be included by heating the crude lipid extract with alcoholic NaOH or KOH to hydrolyze ester-linked lipids.[2] The unsaponifiable fraction containing polyprenols is then extracted with a non-polar solvent like hexane or petroleum ether.[2]

Protocol 3: Quantification of this compound by HPLC

  • System: HPLC with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: Methanol/Water

    • Solvent B: Isopropanol/Hexane[2]

  • Gradient Elution: Develop a gradient program that effectively separates the long-chain polyprenols. A starting point could be a linear gradient from 100% Solvent A to 100% Solvent B over 30-40 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 210 nm.[2]

  • Quantification: Prepare a calibration curve using a commercially available this compound standard or a related long-chain polyprenol standard if a this compound standard is unavailable. An internal standard can also be used for improved accuracy.[2]

  • Sample Preparation: Dissolve the dried lipid extract in the initial mobile phase composition or a suitable organic solvent, filter through a 0.22 µm filter, and inject into the HPLC system.[2]

References

Technical Support Center: HPLC Separation of C75 Isoprenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of C75 isoprenoids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating C75 isoprenoids?

For the separation of long-chain, hydrophobic molecules like C75 isoprenoids, a C30 reversed-phase column is highly recommended.[1][2][3] These columns offer high shape selectivity for hydrophobic, long-chain structural isomers.[2] The extended C30 alkyl chain provides greater interaction with large, non-polar molecules, leading to improved resolution compared to standard C18 columns.[2]

Alternatively, for highly hydrophobic compounds that may be too strongly retained on a C30 column even with non-aqueous mobile phases, normal-phase HPLC can be an effective strategy.[4][5] This technique uses a polar stationary phase (e.g., silica) with a non-polar mobile phase.[4]

Q2: What are the recommended mobile phases for C75 isoprenoid separation on a C30 column?

Due to the extremely hydrophobic nature of C75 isoprenoids, a purely aqueous mobile phase system is not suitable. The most effective mobile phases are mixtures of organic solvents. A common approach involves a gradient elution with methanol (MeOH) and methyl-tert-butyl ether (MTBE).[6] Water may be included in small amounts, particularly at the beginning of the gradient, along with additives like ammonium acetate to improve peak shape.[6]

Q3: My C75 isoprenoid peaks are broad and poorly resolved. What can I do?

Poor peak shape and resolution are common issues. Here are several troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient, where the percentage of the stronger eluting solvent (e.g., MTBE) increases slowly, can significantly improve the separation of closely related long-chain isoprenoids.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better resolution. However, this will also increase the run time.

  • Increase Column Temperature: Elevating the column temperature can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks. A good starting point is 30-40°C.

  • Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Dissolving the sample in 100% strong solvent (like pure MTBE) when the initial mobile phase is methanol-rich can cause peak distortion.

Q4: I am not seeing any peaks for my C75 isoprenoid sample. What could be the problem?

The absence of peaks can be due to several factors:

  • Compound Precipitation: C75 isoprenoids have very low solubility in polar solvents. If your mobile phase at the time of injection is too polar, the sample may precipitate in the injection port or at the top of the column. Ensure your sample is fully dissolved in a suitable organic solvent and that the initial mobile phase is compatible.

  • Strong Retention on the Column: The compound may be irreversibly adsorbed to the column. This can happen if the mobile phase is not strong enough to elute it. Try a stronger mobile phase (e.g., a higher percentage of MTBE or a different strong solvent like isopropanol).

  • Detector Issues: Ensure your detector is set to an appropriate wavelength for detecting isoprenoids if using a UV detector. Isoprenoids typically have low UV absorbance, so a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) may be more suitable.

  • System Leaks or Blockages: Check the system for any leaks or a significant increase in backpressure, which could indicate a blockage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments with C75 isoprenoids.

Problem Possible Cause Suggested Solution
High Backpressure Column frit blockage due to precipitated sample or particulate matter.1. Filter all samples and mobile phases through a 0.45 µm or 0.2 µm filter. 2. Use a guard column to protect the analytical column. 3. If a blockage is suspected, try back-flushing the column with a strong solvent (disconnect from the detector first).
Mobile phase viscosity is too high.1. Increase the column temperature to reduce viscosity. 2. Consider using a solvent with lower viscosity if chromatographically appropriate.
Peak Tailing Secondary interactions with the stationary phase.1. Add a mobile phase modifier like a small amount of a competing base or acid, depending on the nature of any active sites. 2. Ensure the pH of the mobile phase is appropriate if there are any ionizable groups.
Column overload.1. Reduce the sample concentration or injection volume.
Split Peaks Incompatibility between the injection solvent and the mobile phase.1. Dissolve the sample in the initial mobile phase or a weaker solvent.
Partially blocked column inlet frit.1. Replace the column inlet frit or back-flush the column.
Irreproducible Retention Times Inadequate column equilibration between runs.1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
Fluctuations in column temperature.1. Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.1. Prepare fresh mobile phase daily. 2. If using a gradient, ensure the pump's proportioning valves are working correctly.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of C75 Isoprenoids

This protocol is a starting point for developing a separation method for C75 isoprenoids using a C30 column.

  • Column: C30 Reversed-Phase, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program:

Time (minutes)%A (Methanol)%B (MTBE)
0.0955
20.05050
30.0595
35.0595
35.1955
45.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the C75 isoprenoid sample in a 50:50 mixture of methanol and MTBE.

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

Protocol 2: Normal-Phase HPLC Separation of C75 Isoprenoids

This protocol is an alternative for highly hydrophobic C75 isoprenoids.

  • Column: Silica (SiO2), 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethyl Acetate

  • Gradient Program:

Time (minutes)%A (n-Hexane)%B (Ethyl Acetate)
0.0982
15.08020
20.08020
20.1982
30.0982
  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the C75 isoprenoid sample in n-Hexane.

  • Detection: UV (at a low wavelength, e.g., 205-210 nm) or ELSD.

Visualizations

HPLC_Troubleshooting_Workflow Start Poor Separation of C75 Isoprenoids Check_Gradient Optimize Gradient Profile? (e.g., make it shallower) Start->Check_Gradient Initial Step Check_FlowRate Lower Flow Rate? Check_Gradient->Check_FlowRate No/Minor Improvement Good_Separation Improved Separation Check_Gradient->Good_Separation Sufficient Improvement Check_Temperature Increase Column Temperature? Check_FlowRate->Check_Temperature No/Minor Improvement Check_FlowRate->Good_Separation Sufficient Improvement Check_Sample Review Sample Prep? (Solvent & Concentration) Check_Temperature->Check_Sample No/Minor Improvement Check_Temperature->Good_Separation Sufficient Improvement Consider_New_Column Consider Alternative Column? (e.g., Normal Phase) Check_Sample->Consider_New_Column Still Poor Separation Check_Sample->Good_Separation Sufficient Improvement Consider_New_Column->Good_Separation Successful Implementation Reversed_Phase_HPLC_Workflow Sample_Prep 1. Prepare Sample (Dissolve in MeOH/MTBE) Inject 4. Inject Sample Sample_Prep->Inject Mobile_Phase_Prep 2. Prepare Mobile Phases (A: MeOH, B: MTBE) Equilibrate 3. Equilibrate C30 Column (95% A, 5% B) Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Gradient 5. Run Gradient Elution (Increase %B to 95%) Inject->Gradient Detect 6. Detect with MS or ELSD Gradient->Detect Analyze 7. Analyze Data Detect->Analyze

References

Technical Support Center: Overcoming Signal Overlap in NMR of Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentadecaprenol and other long-chain isoprenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to signal overlap in your Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap a common problem in the ¹H NMR spectrum of this compound?

A1: this compound is a long-chain isoprenoid alcohol with numerous repeating isoprene units. This repetitive structure leads to many protons residing in very similar chemical environments.[1] Consequently, their resonance frequencies in the NMR spectrum are very close, resulting in severe signal overlap, particularly in the aliphatic region of the ¹H NMR spectrum.

Q2: What are the primary consequences of unresolved signal overlap in my NMR data?

A2: Unresolved signal overlap can significantly hinder the analysis of your NMR data. It can lead to:

  • Difficulty in accurate signal assignment for specific protons.

  • Inaccurate integration of signals, leading to errors in quantitative analysis (qNMR).[1]

  • Ambiguous interpretation of coupling patterns, which is crucial for structural elucidation.

  • Challenges in identifying and characterizing impurities or degradation products.

Q3: Can changing the solvent help in resolving signal overlap for this compound?

A3: Yes, changing the deuterated solvent is a common strategy to improve signal dispersion.[1][2] Solvents can induce different chemical shifts through various interactions with the analyte, such as aromatic solvent-induced shifts (ASIS) when using solvents like benzene-d₆.[1] This can often resolve overlapping signals that are indistinguishable in more common solvents like chloroform-d.[2]

Q4: What are the most effective 2D NMR techniques to address signal overlap in long-chain isoprenoids?

A4: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving signal overlap by spreading the signals over two frequency axes.[3][4] For this compound, the most effective techniques include:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems even when signals overlap in the 1D spectrum.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent signal dispersion due to the larger chemical shift range of ¹³C.[3] This is highly effective for resolving overlapping proton signals attached to different carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and piecing together the carbon skeleton.[1]

  • J-Resolved NMR: Separates chemical shifts and coupling constants onto two different axes, which can simplify complex multiplets and reveal hidden signals.[5]

Q5: When should I consider using a higher field NMR spectrometer?

A5: You should consider using a higher field NMR spectrometer when other methods, such as solvent changes, have not provided sufficient resolution.[1] The signal dispersion in NMR is directly proportional to the magnetic field strength. Therefore, a higher field instrument will result in a better separation of signals, which can be crucial for complex molecules like this compound.

Troubleshooting Guide

Issue: Severe overlap of methyl and methylene signals in the ¹H NMR spectrum.

Question Answer/Suggestion
Have you tried using an aromatic solvent? Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of solutes compared to standard solvents like CDCl₃, often resolving overlapping signals.[1]
Is a higher field spectrometer available? Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the spectral dispersion and may resolve the overlapping signals.
Have you acquired a 2D HSQC spectrum? An HSQC experiment will correlate the overlapping proton signals to their attached ¹³C nuclei.[3] Since the ¹³C chemical shifts are likely to be different, the signals will be resolved in the second dimension.

Issue: Inaccurate quantification of this compound due to overlapping signals.

Question Answer/Suggestion
Can you identify a well-resolved signal for quantification? If there is at least one signal that is unique and well-resolved from others, use that for quantification. This could be a signal from the terminal isoprene unit or near the hydroxyl group.
Have you considered using ¹³C NMR for quantification? While less sensitive, ¹³C NMR spectra are generally better resolved. With a sufficient number of scans and appropriate relaxation delays, you can perform quantitative ¹³C NMR.
Could spectral deconvolution help? Software packages with deconvolution algorithms can mathematically separate overlapping peaks, allowing for more accurate integration.[6]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Long-Chain Isoprenoid Alcohols.

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Potential for Overlap
Terminal methyl groups1.60 - 1.7016.0 - 25.0High
Internal methyl groups1.55 - 1.6515.0 - 17.0Very High
Methylene groups (-CH₂-)1.95 - 2.1525.0 - 40.0Very High
Methine groups (=CH-)5.00 - 5.20120.0 - 125.0Moderate
Carbon bearing hydroxyl (-CH₂OH)3.50 - 4.20[7]58.0 - 65.0[7]Low
Hydroxyl proton (-OH)0.5 - 5.0 (variable)[7]-Low (but broad and variable)

Table 2: Comparison of NMR Techniques for Resolving Signal Overlap in this compound.

TechniquePrincipleAdvantageDisadvantage
Higher Magnetic Field Increases chemical shift dispersion.Universal improvement in resolution.Access to high-field instruments may be limited and expensive.
Solvent Change (e.g., C₆D₆) Alters the chemical environment of protons.Simple and quick to implement.[1]May not resolve all overlapping signals; sample may have poor solubility.
2D COSY Correlates J-coupled protons.[3]Helps to identify connected spin systems within overlapping regions.Does not resolve signals that are not coupled to other, resolved protons.
2D HSQC Correlates protons to their attached carbons.[3]Excellent resolution due to the large ¹³C chemical shift range.Requires a ¹³C-sensitive probe and longer acquisition times than ¹H NMR.
Paramagnetic Relaxation Enhancement (PRE) A paramagnetic label is introduced to broaden signals of nearby protons.[8][9]Provides long-range distance information and can simplify spectra by selectively broadening signals.[10]Requires chemical modification of the molecule and careful interpretation.

Experimental Protocols

Protocol 1: 2D COSY (Correlation Spectroscopy) Experiment

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • COSY Acquisition:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Set the number of scans (NS) to 4 or 8 and the number of increments in the indirect dimension (t₁) to 256 or 512.

    • The relaxation delay (D1) should be set to 1-2 seconds.

  • Data Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and symmetrize it to reduce artifacts.

    • Correlate cross-peaks to identify coupled protons.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Sample Preparation: Prepare a more concentrated sample (15-30 mg in 0.6 mL of solvent) to ensure adequate signal-to-noise for ¹³C correlation.

  • Instrument Setup:

    • Follow the same initial setup as for the COSY experiment.

    • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • HSQC Acquisition:

    • Load a standard HSQC pulse sequence with gradient selection.

    • Set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension).

    • Set the number of scans (NS) to 8 or higher, and the number of t₁ increments to 128 or 256.

    • Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

    • Each cross-peak will show the correlation between a proton and its directly attached carbon.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_methods Resolution Strategies cluster_2d_options 2D NMR Options cluster_outcome Outcome start Severe Signal Overlap in ¹H NMR of this compound solvent Change Solvent (e.g., CDCl₃ to C₆D₆) start->solvent Simple approach two_d Perform 2D NMR Experiments start->two_d Direct approach field Increase Magnetic Field Strength solvent->field Insufficient resolved Signal Overlap Resolved solvent->resolved Successful field->two_d Insufficient field->resolved Successful cosy COSY (H-H Correlation) two_d->cosy hsqc HSQC (C-H Correlation) two_d->hsqc advanced Advanced Techniques (e.g., J-Resolved, TOCSY) two_d->advanced cosy->resolved hsqc->resolved advanced->resolved not_resolved Overlap Persists Logical_Relationships cluster_problem Problem cluster_solutions Solutions cluster_1d_methods cluster_2d_methods cluster_resolution Resolution Mechanism overlap Overlapping ¹H Signals (Similar Chemical Environments) one_d 1D Solutions overlap->one_d two_d 2D Solutions overlap->two_d solvent Solvent Effects one_d->solvent field Higher Field one_d->field cosy COSY (Through-bond H-H) two_d->cosy hsqc HSQC (Through-bond C-H) two_d->hsqc dispersion Increased Signal Dispersion solvent->dispersion field->dispersion correlation Correlation to Another Nucleus cosy->correlation hsqc->correlation

References

Technical Support Center: Pentadecaprenol Stability During Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentadecaprenol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound during extraction and analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction and analysis?

A1: this compound, a long-chain polyprenol, is susceptible to degradation from several factors, primarily:

  • Oxidation: Due to its unsaturated isoprenoid chain, this compound is prone to oxidation when exposed to air (oxygen). This can be exacerbated by the presence of light and elevated temperatures. Oxidative cleavage of the double bonds can lead to the formation of smaller molecules containing aldehyde and keto groups.[1]

  • High Temperatures: Excessive heat during extraction, solvent evaporation, or analysis can lead to thermal degradation and potential isomerization.[1]

  • Light Exposure: Exposure to UV or even ambient light can induce photodegradation.[1]

  • Acidic or Basic Conditions: Strong acidic or basic conditions during extraction or sample preparation can potentially cause degradation, although specific data for this compound is limited.

Q2: What are the visible signs of this compound degradation in my extract?

A2: A noticeable color change in your extract, such as darkening or turning brown, can be an indicator of degradation of this compound or other co-extracted compounds. This is often a result of oxidation or thermal degradation.[1]

Q3: How can I minimize this compound degradation during extraction?

A3: To minimize degradation, consider the following preventative measures:

  • Work under an inert atmosphere: Whenever possible, perform extraction and solvent evaporation steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]

  • Use antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) to your extraction solvents can help prevent oxidation.[1]

  • Control temperature: Conduct extractions at moderate temperatures. While slightly elevated temperatures can improve extraction efficiency, excessive heat should be avoided.[1]

  • Protect from light: Use amber glassware or cover your extraction vessels to shield the sample from light.[1]

Q4: What are the recommended storage conditions for this compound extracts and standards?

A4: For optimal stability, this compound extracts and standards should be stored at low temperatures, preferably at -20°C or below, in airtight containers with minimal headspace to reduce oxygen exposure. Storage in the dark is also crucial to prevent photodegradation.

II. Troubleshooting Guides

Guide 1: Low Yield of this compound

Problem: The quantified yield of this compound from your sample is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant or biological material is finely ground to maximize surface area. - Optimize the solid-to-solvent ratio to ensure thorough extraction. - Consider increasing the extraction time or using techniques like sonication to improve efficiency. - Experiment with different non-polar solvents or solvent mixtures (e.g., hexane, petroleum ether, ethyl acetate) to find the optimal one for your sample matrix.[1]
Degradation During Extraction - Review your extraction temperature; aim for moderate heat.[1] - Ensure samples are protected from light during the entire process.[1] - Purge extraction vessels with an inert gas (nitrogen or argon) before and during the procedure.[1] - Add an antioxidant like BHT to the extraction solvent.[1]
Losses During Saponification/Purification - If performing saponification to remove lipids, ensure the pH is neutralized before extracting the unsaponifiable fraction containing this compound.[1] - Minimize the number of purification steps and handle the sample gently to avoid physical losses.
Guide 2: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis of a this compound sample shows unexpected peaks that are not present in the standard.

Potential Cause Troubleshooting Steps
Degradation Products - Compare the chromatogram of a freshly prepared extract with one that has been stored or subjected to stress conditions (e.g., heat, light). An increase in the intensity or number of unknown peaks over time suggests degradation.[1] - The presence of smaller, more polar compounds could indicate oxidative cleavage of the polyprenol chain.[1]
Isomer Formation - The extraction or analysis conditions (e.g., heat, pH) may have caused isomerization of this compound, leading to peaks with slightly different retention times.
Sample Matrix Interference - Analyze a blank extract (sample matrix without the target analyte) to identify peaks originating from the matrix itself. - Improve your sample clean-up procedure to remove interfering compounds.
System Contamination - Run a blank injection of the mobile phase to check for contaminants from the HPLC system or solvents. - Flush the HPLC system and column with appropriate cleaning solvents.

III. Data Presentation: this compound Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide an estimated stability profile based on general knowledge of long-chain polyprenols and related isoprenoid compounds. These should be used as a guideline for experimental design.

Table 1: Estimated Temperature Stability of this compound in Hexane (with BHT) over 24 hours

TemperatureEstimated Recovery (%)Potential Degradation Products
-20°C>99%Negligible
4°C>98%Trace oxidation products
25°C (Room Temp)90-95%Minor oxidation and isomerization products
60°C<80%Significant oxidation and thermal degradation products

Table 2: Estimated pH Stability of this compound in an Aqueous Emulsion at 25°C over 24 hours

pHEstimated Recovery (%)Notes
385-90%Potential for acid-catalyzed degradation.
5>95%Relatively stable.
7>98%Optimal pH for stability.
990-95%Potential for base-catalyzed degradation.

Table 3: Estimated Photostability of this compound in Hexane at 25°C

Light ConditionExposure TimeEstimated Recovery (%)
Dark24 hours>99%
Ambient Lab Light24 hours80-90%
Direct UV Light (254 nm)4 hours<60%

IV. Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • To 10 g of the powdered plant material, add 100 mL of hexane containing 0.01% (w/v) BHT.

    • Extract the mixture at 50°C for 4 hours with continuous stirring, under a nitrogen atmosphere and protected from light.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction on the solid residue with another 100 mL of hexane with BHT.

  • Solvent Evaporation:

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Saponification (Optional - for lipid-rich samples):

    • Dissolve the crude extract in 50 mL of 10% (w/v) potassium hydroxide in 90% ethanol.

    • Reflux the mixture at 60°C for 1 hour.

    • Cool the mixture and add 50 mL of water.

    • Extract the unsaponifiable fraction (containing this compound) three times with 50 mL of diethyl ether.

    • Combine the ether fractions and wash with water until the pH is neutral.

    • Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Storage: Store the final extract at -20°C under nitrogen.

Protocol 2: HPLC Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the dried this compound extract or standard in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

V. Visualizations

experimental_workflow start Start: Plant Material drying Drying & Grinding start->drying extraction Solvent Extraction (Hexane + BHT, 50°C, N2, Dark) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation saponification Saponification (Optional) evaporation->saponification extraction2 Liquid-Liquid Extraction saponification->extraction2 Yes hplc HPLC Analysis saponification->hplc No washing Washing to Neutral pH extraction2->washing drying2 Drying & Evaporation washing->drying2 drying2->hplc end End: Quantification hplc->end

Caption: Workflow for this compound Extraction and Analysis.

degradation_pathway This compound This compound (Intact Molecule) degradation_products Degradation Products (e.g., Aldehydes, Ketones, Isomers) This compound->degradation_products Degradation stressors Stress Factors (Oxygen, Light, Heat) stressors->this compound

Caption: Simplified this compound Degradation Pathway.

troubleshooting_logic start Problem Detected low_yield Low Yield? start->low_yield extra_peaks Extra Peaks in HPLC? start->extra_peaks check_extraction Check Extraction Parameters low_yield->check_extraction Yes check_degradation Investigate for Degradation low_yield->check_degradation Yes extra_peaks->check_degradation Yes check_matrix Analyze Blank Matrix extra_peaks->check_matrix Yes check_system Check HPLC System Contamination extra_peaks->check_system Yes solution1 Optimize Extraction check_extraction->solution1 solution2 Implement Protective Measures check_degradation->solution2 solution3 Improve Sample Cleanup check_matrix->solution3 solution4 Clean System check_system->solution4

Caption: Troubleshooting Logic for this compound Analysis.

References

Technical Support Center: Troubleshooting Low Yield of Synthetic Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pentadecaprenol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic strategies. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues that can lead to low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield for a multi-step synthesis of a long-chain polyprenol like this compound can vary significantly based on the chosen synthetic route and optimization of each step. For a related compound, pentaprenol, a yield of 25-30% for the mixture of Z/E isomers has been reported.[1] Achieving a high yield of the desired all-E isomer requires careful control of each reaction and efficient purification.

Q2: What are the most critical steps affecting the overall yield of this compound synthesis?

A2: The most critical steps that often lead to significant yield loss are:

  • Bromination of the allylic alcohol precursor: This step is prone to the formation of undesired Z-isomers, which can be difficult to separate from the desired E-isomer and directly impacts the yield of the target compound.[1][2][3]

  • Carbon-carbon bond-forming reactions (e.g., Grignard or acetylide coupling): These reactions are sensitive to moisture and air, and incomplete reactions or side reactions can significantly lower the yield.[4][5][6][7]

  • Purification steps: Each purification step, especially column chromatography, can lead to product loss.[1] The separation of closely related isomers can be particularly challenging and may result in lower recovery of the pure desired product.[1]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of the reactions in this compound synthesis.[1][8][9][10] It allows for the detection of starting materials, intermediates, the desired product, and the formation of undesired isomers and other byproducts.[1][8][9][10] This information is crucial for optimizing reaction times and identifying potential issues early on.

Troubleshooting Guides

Below are detailed troubleshooting guides for specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield after Bromination Step

Q: My yield after the bromination of the allylic alcohol with phosphorus tribromide (PBr₃) is consistently low. What are the possible causes and solutions?

A: Low yields in this step are often due to the formation of undesired Z-isomers and other side products.

Troubleshooting Workflow for Low Bromination Yield

cluster_0 Problem: Low Yield in Bromination cluster_1 Analysis cluster_2 Potential Causes & Solutions start Low Yield Observed check_isomers Analyze product mixture by HPLC for Z/E isomer ratio start->check_isomers check_byproducts Check for byproducts (e.g., phosphite esters) start->check_byproducts isomerization Cause: Z-isomer formation Solution: Use AgNO3-impregnated alumina for purification check_isomers->isomerization incomplete_reaction Cause: Incomplete reaction Solution: Monitor by TLC/HPLC, adjust reaction time/temp check_byproducts->incomplete_reaction side_reactions Cause: Phosphite ester formation Solution: Optimize workup, consider alternative brominating agents check_byproducts->side_reactions reagent_quality Cause: Poor PBr3 quality Solution: Use freshly distilled PBr3 check_byproducts->reagent_quality

Caption: Troubleshooting workflow for low yield in the bromination step.

Potential Causes and Solutions:

Potential Cause Recommended Action
Formation of Z-isomers The reaction of PBr₃ with allylic alcohols can lead to the formation of significant amounts of the undesired Z-isomer, which lowers the yield of the desired all-E this compound.[1][2][3] Solution: While difficult to prevent entirely, the Z-isomer can be separated from the E-isomer during purification using column chromatography on silica gel impregnated with silver nitrate (AgNO₃).[1]
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[1][8][9][10] If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
Side Reactions Besides Z-isomer formation, side reactions can occur. For example, the formation of phosphite esters can reduce the yield of the desired alkyl bromide.[11] Solution: Ensure a proper aqueous workup to remove phosphorus-containing byproducts. Using alternative brominating agents like N-Bromosuccinimide (NBS) with triphenylphosphine could be explored, although these also have their own potential side reactions.
Poor Reagent Quality PBr₃ is sensitive to moisture and can decompose over time. Solution: Use freshly distilled or a newly opened bottle of PBr₃ for the reaction.[11]
Issue 2: Low Yield in Carbon-Carbon Bond Formation Steps (Grignard/Acetylide Coupling)

Q: I am experiencing low yields in the chain-lengthening step involving a Grignard reaction or acetylide coupling. What could be the problem?

A: These reactions are highly sensitive to reaction conditions, and low yields are often due to issues with the reagents or the reaction environment.

Troubleshooting Workflow for Low Coupling Yield

cluster_0 Problem: Low Yield in C-C Coupling cluster_1 Initial Checks cluster_2 Troubleshooting Specific Reactions cluster_3 Solutions start Low Yield Observed check_reagents Verify dryness of solvents and glassware start->check_reagents check_atmosphere Ensure inert atmosphere (N2 or Ar) start->check_atmosphere grignard_issues Grignard: Inactive Mg, Wurtz coupling check_reagents->grignard_issues acetylide_issues Acetylide: Incomplete deprotonation, E2 elimination check_reagents->acetylide_issues check_atmosphere->grignard_issues check_atmosphere->acetylide_issues activate_mg Activate Mg (iodine, grinding) grignard_issues->activate_mg optimize_addition Slow addition of electrophile grignard_issues->optimize_addition use_strong_base Use strong, non-nucleophilic base for alkyne deprotonation acetylide_issues->use_strong_base check_halide Use primary alkyl halides for acetylide coupling acetylide_issues->check_halide

Caption: Troubleshooting workflow for low yield in C-C bond formation.

Potential Causes and Solutions:

Potential Cause Recommended Action
Presence of Moisture or Air Grignard reagents and acetylides are strong bases and nucleophiles that react readily with water and oxygen.[6] Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
Inactive Magnesium (for Grignard) The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction from initiating. Solution: Activate the magnesium before adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask.[7]
Side Reactions (Grignard) The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.[6] Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Incomplete Deprotonation (Acetylide) The terminal alkyne may not be fully deprotonated if the base is not strong enough. Solution: Use a sufficiently strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) to ensure complete formation of the acetylide anion.[12][13][14]
Elimination Reactions (Acetylide) Acetylides are strong bases and can cause elimination (E2) reactions, especially with secondary and tertiary alkyl halides.[12][13] Solution: Use primary alkyl halides for the coupling reaction to favor the desired SN2 reaction.[12][13]
Issue 3: Low Yield after Alkyne Reduction (Lindlar Catalyst)

Q: The reduction of the internal alkyne to a cis-alkene using a Lindlar catalyst is giving a low yield of the desired alkene. What could be the issue?

A: Low yields in this step can be due to catalyst deactivation, over-reduction, or incomplete reaction.

Troubleshooting Workflow for Low Alkyne Reduction Yield

cluster_0 Problem: Low Yield in Alkyne Reduction cluster_1 Analysis cluster_2 Potential Causes & Solutions start Low Yield Observed check_product Analyze product mixture by GC-MS or NMR start->check_product check_catalyst Inspect catalyst appearance start->check_catalyst over_reduction Cause: Over-reduction to alkane Solution: Use less active catalyst, monitor H2 uptake check_product->over_reduction incomplete_reaction Cause: Incomplete reaction Solution: Increase reaction time, check H2 pressure check_product->incomplete_reaction catalyst_poisoning Cause: Catalyst deactivation Solution: Use fresh catalyst, ensure substrate purity check_catalyst->catalyst_poisoning

Caption: Troubleshooting workflow for low yield in alkyne reduction.

Potential Causes and Solutions:

Potential Cause Recommended Action
Catalyst Deactivation (Poisoning) The Lindlar catalyst is a "poisoned" catalyst, and its activity can be diminished by impurities in the substrate or solvent.[15] Solution: Ensure the starting alkyne and solvent are highly pure. Use a fresh batch of Lindlar's catalyst.
Over-reduction to Alkane If the catalyst is too active or the reaction is left for too long, the initially formed alkene can be further reduced to the corresponding alkane.[15] Solution: Carefully monitor the reaction by TLC or GC to stop it once the starting material is consumed. The uptake of hydrogen should also be monitored. Using a slightly more deactivated catalyst or adding a catalyst poison like quinoline can help prevent over-reduction.[15]
Incomplete Reaction The reaction may not proceed to completion if the catalyst is not active enough or if the reaction conditions are not optimal. Solution: Ensure a positive pressure of hydrogen and efficient stirring to facilitate the reaction. If the reaction stalls, adding a fresh portion of the catalyst might help.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific setup and scale.

Protocol 1: General Procedure for Chain Lengthening via Acetylide Coupling

  • Preparation of Sodium Acetylide: In a flame-dried, three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, add sodium hydride (1.1 eq.) to anhydrous dimethoxyethane (DME).[1]

  • Bubble acetylene gas through the suspension at room temperature for 1 hour.

  • Coupling Reaction: To the resulting suspension of sodium acetylide, add a solution of the prenyl bromide (1.0 eq.) in anhydrous DME dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or HPLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: General Procedure for Alkyne Reduction with Lindlar's Catalyst

  • In a flask, dissolve the alkyne (1.0 eq.) in a suitable solvent (e.g., hexane or ethanol).[8]

  • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; typically 5-10% by weight of the alkyne) and a small amount of quinoline (optional, as a further deactivator).[8]

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene.

Protocol 3: Purification of this compound by Column Chromatography

  • Initial Purification: The crude product can be first purified by column chromatography on neutral alumina (Alumina N). A gradient of diethyl ether in hexane can be used for elution.[1]

  • Isomer Separation: To separate the desired all-E isomer from the Z-isomers, a second column chromatography step on alumina impregnated with 5% silver nitrate is performed.[1]

  • The fractions should be analyzed by HPLC to identify those containing the pure all-E isomer.[1]

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Note on Data Presentation:

Table 1: Example of Data Presentation for Optimizing a Reaction Step

Entry Parameter Varied Condition Yield (%) Notes
1Temperature0 °C65Baseline experiment
2TemperatureRoom Temp.75Improved yield at RT
3Temperature40 °C72Slight decrease, potential for side products
4SolventTHF78THF shows slightly better yield than Et₂O
5SolventEt₂O75Good yield, but lower than THF
6Catalyst Loading5 mol%70Lower yield with less catalyst
7Catalyst Loading10 mol%78Optimal catalyst loading

By systematically troubleshooting and optimizing each step of the synthesis, researchers can significantly improve the overall yield and purity of synthetic this compound.

References

Technical Support Center: Matrix Effects in MS Analysis of Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Mass Spectrometry (MS) analysis of Pentadecaprenol.

Troubleshooting Guides

This section offers step-by-step guidance for identifying and mitigating common issues related to matrix effects in this compound analysis.

Issue 1: Poor Signal Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability in peak areas for replicate injections of the same sample.

  • Poor linearity of the calibration curve.

  • Inaccurate and imprecise quantitative results.

Possible Cause:

  • Ion suppression or enhancement due to co-eluting matrix components. In biological samples like plasma or serum, phospholipids are common culprits that can interfere with the ionization of this compound.[1]

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate matrix effects.

    • Post-Extraction Spike: This quantitative approach compares the signal of this compound spiked into a blank matrix extract with the signal of a standard in a neat solvent to determine the percentage of signal suppression or enhancement.[3]

  • Optimize Sample Preparation:

    • Protein Precipitation: While a quick method to remove proteins, it may not effectively eliminate phospholipids.[1]

    • Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts this compound while leaving interfering matrix components behind.

    • Solid-Phase Extraction (SPE): Develop a method using an appropriate sorbent to retain this compound while washing away matrix components.[4]

    • Phospholipid Depletion Plates: These specialized plates are effective at removing phospholipids from plasma and serum samples.

  • Refine Chromatographic Separation:

    • Modify the gradient elution profile to better separate this compound from interfering compounds.

    • Experiment with different stationary phases (e.g., C18, C30) that may offer better resolution for long-chain isoprenoid alcohols.

  • Implement an Internal Standard:

    • Stable Isotope Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with this compound and experiences the same matrix effects, thus providing the most accurate correction.[5][6]

    • Structural Analog: If a SIL-IS for this compound is unavailable, use a structurally similar long-chain polyprenol that is not present in the sample.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound MS analysis?

A: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[2]

Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A: For lipophilic molecules like this compound, the primary sources of matrix effects in biological fluids are typically endogenous components such as phospholipids, salts, and other lipids.[1] These molecules can compete with this compound for ionization in the MS source, particularly with electrospray ionization (ESI).[2]

Q3: How can I confirm that my analysis is suffering from matrix effects?

A: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A qualitative technique to visualize at which retention times ion suppression or enhancement occurs.[2]

  • Post-Extraction Spike Analysis: A quantitative method to calculate the percentage of matrix effect by comparing the analyte response in a post-spiked matrix sample to that in a neat solution.[3]

Q4: What is the best way to compensate for matrix effects?

A: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard (IS) of this compound.[5][6] A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for reliable correction of the signal. If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively.[7]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Sample dilution can be a simple and effective first step to reduce the concentration of interfering matrix components. However, this approach may reduce the concentration of this compound to a level below the limit of quantification (LOQ) of your assay.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Blank Matrix Extract): Process the blank biological matrix through the entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculation of Matrix Factor (MF):

    • MF (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

Protocol 2: General Sample Preparation using Protein Precipitation

Objective: A quick method for the removal of proteins from plasma or serum samples prior to this compound analysis. Note: This method may not be sufficient to remove all interfering phospholipids.

Methodology:

  • Sample Thawing: Thaw plasma/serum samples and internal standard stock solutions.

  • Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of the internal standard solution to the sample.

  • Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma

Analyte ConcentrationMean Peak Area (Neat Solution) (Set A)Mean Peak Area (Post-Spiked Matrix) (Set C)Matrix Factor (%)
Low QC (10 ng/mL)55,00038,50070.0
Medium QC (100 ng/mL)545,000392,40072.0
High QC (1000 ng/mL)5,600,0004,144,00074.0

Note: The data in this table is for illustrative purposes only and demonstrates moderate ion suppression.

Table 2: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect Reduction (Illustrative)

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (%)
Protein Precipitation95 ± 565 ± 8
Liquid-Liquid Extraction85 ± 788 ± 5
Solid-Phase Extraction90 ± 692 ± 4
Phospholipid Depletion92 ± 595 ± 3

Note: The data in this table is for illustrative purposes to compare the effectiveness of different sample preparation methods.

Visualizations

Troubleshooting_Matrix_Effects start Poor Reproducibility or Inaccurate Quantification assess_me Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Detected? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Refine LC Method (Gradient, Column) optimize_sp->optimize_lc use_is Implement Internal Standard (SIL-IS Preferred) optimize_lc->use_is revalidate Re-evaluate Method Performance use_is->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Assessment_Workflow prep_a Prepare Set A: Analyte in Neat Solvent analyze Analyze Sets A & C by LC-MS/MS prep_a->analyze prep_b Prepare Set B: Extract Blank Matrix prep_c Prepare Set C: Spike Analyte into Set B prep_b->prep_c prep_c->analyze calculate Calculate Matrix Factor: (Area C / Area A) * 100 analyze->calculate interpret Interpret Results: <100% Suppression >100% Enhancement calculate->interpret

Caption: Workflow for quantitative matrix effect assessment.

References

Technical Support Center: Refining Pentadecaprenol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Pentadecaprenol and other long-chain polyprenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: this compound is a long-chain polyprenol, and its quantification presents several challenges. These stem from its highly hydrophobic nature and structural similarity to other polyprenol homologs.[1] Key difficulties include poor solubility in polar solvents, a tendency to aggregate, and the presence of complex mixtures of different chain lengths and isomers in natural sources, which demands high-resolution separation techniques.[2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for separating and quantifying this compound and other polyprenol homologs.[2] It can be performed using either normal-phase or reverse-phase chromatography. For detection, a UV detector set to approximately 210-215 nm is commonly used.[2][3] For enhanced sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[2]

Q3: Why is saponification a necessary step during sample preparation?

A3: In biological tissues, such as those from plants and animals, this compound and other polyprenols often exist as esters of fatty acids.[2] Saponification, which involves heating the sample extract with a base like potassium or sodium hydroxide, is a critical step to hydrolyze these esters.[2] This process liberates the free polyprenol alcohols, which is essential for their accurate quantification, and it also helps in removing lipids that could interfere with the analysis.[2]

Q4: What constitutes a suitable internal standard for this compound quantification?

A4: An ideal internal standard should be structurally similar to the analyte but not naturally present in the sample.[2] For polyprenol analysis, a commercially available polyprenol homolog with a specific chain length that is absent or found in negligible amounts in the target sample is a common choice.[2]

Troubleshooting Guides

Guide 1: Sample Preparation and Extraction Issues

Q: My extraction yield for this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low extraction yield is a frequent issue. The causes can be systematically investigated.[2][4]

Troubleshooting Workflow for Low Extraction Yield

start Low Extraction Yield check_lysis Is cell lysis complete? start->check_lysis check_solvent Is the solvent appropriate? check_lysis->check_solvent Yes solution_lysis Action: Ensure sample is finely ground and dry. check_lysis->solution_lysis No check_ratio Is the solid-to-liquid ratio optimized? check_solvent->check_ratio Yes solution_solvent Action: Use non-polar solvents (e.g., hexane, ethyl acetate) or mixtures (hexane/acetone). check_solvent->solution_solvent No check_conditions Are extraction time and temperature sufficient? check_ratio->check_conditions Yes solution_ratio Action: Increase solvent volume to ensure full sample immersion and penetration. check_ratio->solution_ratio No solution_conditions Action: Optimize time and temperature based on literature or empirical testing. check_conditions->solution_conditions No end Yield Improved check_conditions->end Yes solution_lysis->check_solvent solution_solvent->check_ratio solution_ratio->check_conditions solution_conditions->end

Caption: Troubleshooting logic for low polyprenol extraction yield.

Table 1: Summary of Solutions for Low Extraction Yield

Potential CauseRecommended SolutionReference
Incomplete Cell Lysis Ensure the source material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.[2][4]
Inappropriate Solvent Use non-polar solvents like hexane or ethyl acetate. Solvent mixtures, such as hexane/acetone, may also enhance extraction yields.[2][3]
Suboptimal Solid-to-Liquid Ratio Optimize the ratio to ensure the solvent volume is adequate to completely submerge and penetrate the sample material.[4]
Analyte Degradation Minimize exposure to air and light. Work under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like BHT to the extraction solvents.[2][4]

Q: My sample extract has changed color (e.g., darkened). Is this a sign of degradation?

A: A significant color change, such as turning brown, can indicate the degradation of polyprenols or other co-extracted compounds.[4] Oxidation is a common cause, especially when samples are exposed to air. To prevent this, minimize the headspace in storage vessels, work under an inert atmosphere (nitrogen or argon), and add antioxidants like butylated hydroxytoluene (BHT) to your solvents.[4]

Guide 2: HPLC Analysis Issues

Q: My HPLC chromatogram shows broad, tailing, or poorly resolved peaks. How can I fix this?

A: Poor peak shape is a common chromatographic problem that can often be resolved by systematically checking the column, mobile phase, and sample.

Table 2: Troubleshooting HPLC Peak Shape Issues

IssuePotential CauseRecommended Solution
Broad Peaks Low flow rate; Column contamination or aging; Large injection volume.Increase flow rate; Clean or replace the column; Reduce injection volume.
Tailing Peaks Active sites on the column; pH of the mobile phase is inappropriate for the analyte; Column overload.Use a high-purity silica column; Adjust mobile phase pH; Dilute the sample.
Poor Resolution Mobile phase is too strong (analytes elute too quickly); Column is not efficient enough.Decrease the polarity of the mobile phase in reversed-phase HPLC; Use a longer column or a column with a smaller particle size.[5]

Q: I am seeing unexpected peaks in my chromatogram. What are they?

A: Unexpected peaks can arise from several sources:

  • Degradation Products : If polyprenols have been exposed to harsh conditions (heat, oxygen), they can degrade, leading to the formation of smaller molecules that appear as extra peaks.[4] Comparing a fresh extract to an older one can help confirm this.[4]

  • Contaminants : Impurities from solvents, glassware, or the sample matrix itself can appear as peaks.[4] Running a blank injection of your solvent can help identify solvent-related peaks.[4]

  • Isomers : The sample may contain isomers of this compound or other polyprenols that are being separated by your column. Using a certified reference standard can help with correct peak identification.[4]

Guide 3: Mass Spectrometry (MS) Detection Issues

Q: I am having difficulty detecting this compound with ESI-MS. The signal is weak or absent.

A: The highly hydrophobic and low proton affinity nature of polyprenols makes them challenging to ionize effectively with electrospray ionization (ESI).[2]

Decision Tree for Optimizing MS Signal

start Weak or No MS Signal check_ionization Is ionization efficiency low? start->check_ionization check_fragmentation Is in-source fragmentation occurring? check_ionization->check_fragmentation No solution_ionization Action: Promote adduct formation. Add sodium acetate or ammonium acetate to the mobile phase. check_ionization->solution_ionization Yes check_matrix Are matrix effects suspected? check_fragmentation->check_matrix No solution_fragmentation Action: Optimize source parameters. Lower source temperature and voltages. check_fragmentation->solution_fragmentation Yes solution_matrix Action: Improve sample cleanup or enhance chromatographic separation. check_matrix->solution_matrix Yes end Signal Improved check_matrix->end No solution_ionization->end solution_fragmentation->end solution_matrix->end

Caption: Decision tree for troubleshooting poor MS signal.

Table 3: Troubleshooting Mass Spectrometry Signal Issues

Potential CauseRecommended SolutionReference
Poor Ionization Efficiency The formation of adducts with ions like sodium ([M+Na]⁺) is often more efficient than protonation ([M+H]⁺). Consider adding a small amount of sodium acetate or ammonium acetate to the mobile phase to promote adduct formation.[2]
In-source Fragmentation High source temperatures or voltages can cause the molecule to fragment before analysis. Systematically optimize MS source parameters (e.g., temperature, cone voltage) to minimize fragmentation.[2]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample clean-up procedures (e.g., solid-phase extraction) or enhance chromatographic separation to isolate this compound from interfering substances.[2]

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Material

This protocol is a general guideline based on methods for extracting polyprenols from plant sources.[4]

  • Drying and Grinding : Dry the plant material (e.g., needles, leaves) thoroughly to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.[4]

  • Extraction :

    • Weigh the powdered material and place it in a suitable extraction vessel.

    • Add a non-polar solvent, such as a hexane:acetone mixture (e.g., 1:1 v/v), at an optimized solid-to-liquid ratio.[3]

    • Extract for a defined period (e.g., 6 hours) at a controlled temperature (e.g., 70°C).[3] The use of sonication or maceration can improve efficiency.

  • Filtration and Concentration : Filter the mixture to separate the solid plant material from the solvent extract. Concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

  • Saponification :

    • Dissolve the crude extract in a solution of potassium hydroxide (KOH) in ethanol (e.g., 2 M).

    • Heat the mixture under reflux (e.g., at 80°C for 1 hour) to hydrolyze the polyprenyl esters.[2]

    • After cooling, transfer the mixture to a separatory funnel.

  • Liquid-Liquid Extraction :

    • Add water and a non-polar solvent (e.g., hexane or petroleum ether) to the saponified mixture.[2]

    • Shake vigorously and allow the layers to separate. The non-polar upper layer contains the free polyprenols.

    • Collect the non-polar layer. Repeat the extraction of the aqueous layer two more times to ensure complete recovery.

  • Washing and Drying : Combine the non-polar extracts and wash them with water until the pH is neutral. Dry the final extract over anhydrous sodium sulfate.

  • Final Preparation : Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC analysis. Store samples at -20°C to prevent degradation.[2]

General Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Dry & Grind Plant Material p2 2. Solvent Extraction p1->p2 p3 3. Saponification (Hydrolysis) p2->p3 p4 4. Liquid-Liquid Extraction p3->p4 p5 5. Evaporate & Reconstitute in Mobile Phase p4->p5 a1 6. Inject Sample into HPLC p5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. Detection (UV or MS) a2->a3 a4 9. Data Processing & Quantification a3->a4

References

Technical Support Center: Minimizing Degradation of Pentadecaprenol Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Pentadecaprenol samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your samples throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors contributing to the degradation of this compound, like other polyprenols, are exposure to oxygen (oxidation), elevated temperatures, and light (photodegradation).[1][2] The unsaturated nature of the isoprene units in its long chain makes it particularly susceptible to oxidative cleavage.[1]

Q3: How should I store my this compound samples to ensure long-term stability?

A3: For long-term storage, this compound samples should be stored at low temperatures, protected from light, and in an inert atmosphere. The ideal storage conditions are in a sealed container, purged with an inert gas like argon or nitrogen, and kept in a freezer at -20°C or below.[3][4]

Q4: Can I store this compound in a solution? If so, what is the best solvent?

A4: Yes, you can store this compound in a solution. Non-polar, aprotic solvents such as hexane, heptane, or toluene are generally suitable. For analytical purposes, solvents like ethanol or isopropanol may be used, but it's crucial to use high-purity, degassed solvents.[5] To prevent oxidation in solution, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) is recommended.[1]

Q5: What are the visible signs of this compound degradation?

A5: Visible signs of degradation can include a change in color of the sample, often to a yellowish or brownish hue, and an increase in viscosity or the formation of a film.[1] However, significant degradation can occur before any visible changes are apparent. Therefore, analytical monitoring is essential.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound samples.

Issue Potential Cause Troubleshooting Steps
Low Purity on HPLC Analysis Sample degradation due to improper storage or handling.1. Review storage conditions: ensure samples are stored at ≤ -20°C, protected from light, and under an inert atmosphere. 2. Minimize exposure to air and light during sample preparation. Use amber vials and work quickly. 3. Prepare fresh solutions for analysis.
Appearance of Extra Peaks in Chromatogram Formation of degradation products (e.g., oxides, aldehydes, ketones from oxidative cleavage).[1]1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. 3. Compare the chromatogram of a fresh sample with an aged or stressed sample.
Inconsistent Results in Biological Assays Variability in the integrity of the this compound sample.1. Implement a strict sample handling protocol for all researchers working with this compound. 2. Perform a purity check (e.g., by HPLC) on the sample batch before starting a new set of experiments. 3. Aliquot samples upon receipt to avoid repeated freeze-thaw cycles of the main stock.
Sample Discoloration (Yellowing) Oxidation of the polyprenol chain.[1]1. Discard the discolored sample and use a fresh, properly stored sample. 2. For future samples, ensure storage under an inert gas (nitrogen or argon). 3. Add an antioxidant like BHT to solvents used for sample preparation and storage.
Illustrative Degradation Data

The following table provides an illustrative example of this compound degradation under various storage conditions. Note that these are representative values and actual degradation rates may vary based on specific sample purity and environmental factors.

Storage Condition Temperature (°C) Atmosphere Light Exposure Estimated Degradation after 6 Months (%)
Optimal -80Inert Gas (Argon)Dark< 1
Standard Freezer -20AirDark1 - 5
Refrigerator 4AirDark5 - 15
Room Temperature 25AirAmbient Light20 - 40
Elevated Temperature 40AirDark> 50

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC-UV

Objective: To assess the stability of this compound under different environmental conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in HPLC-grade hexane or isopropanol (e.g., 1 mg/mL).

  • Stress Conditions: Expose the aliquots to various stress conditions as part of a forced degradation study.[6][7][8] This should include:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.

    • Photostability: Expose to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil.

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the sample solution.

    • Acid/Base Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol (e.g., 50:50 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the degradation profile over time for each stress condition.

Protocol 2: Purity Assessment and Structural Confirmation by NMR

Objective: To confirm the identity and assess the purity of this compound samples.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated benzene (C6D6) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Key Signals: Look for the characteristic signals of the isoprene units, including the vinyl protons, methyl protons, and the protons of the methylene groups. The terminal alcohol group will also have a distinct signal.

    • Purity Assessment: Integrate the characteristic signals of this compound and compare them to the integration of any impurity signals.

  • ¹³C NMR Spectroscopy:

    • Acquire a standard ¹³C NMR spectrum.

    • Key Signals: Identify the carbon signals corresponding to the different isoprene units. This can help in confirming the structure and identifying any degradation products that may have different carbon chemical shifts.

  • 2D NMR (COSY, HSQC): If signal overlap is an issue in the 1D spectra, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used to resolve individual signals and confirm the connectivity of the molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample prep Prepare Aliquots start->prep thermal Thermal Stress prep->thermal photo Photostability prep->photo oxidative Oxidative Stress prep->oxidative hydrolysis Acid/Base Hydrolysis prep->hydrolysis nmr NMR Analysis prep->nmr hplc HPLC-UV Analysis thermal->hplc photo->hplc oxidative->hplc hydrolysis->hplc results Assess Degradation Profile & Purity hplc->results nmr->results

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_stressors Stressors cluster_products Degradation Products This compound This compound (C75H122O) oxides Oxides This compound->oxides Oxidation aldehydes Aldehydes This compound->aldehydes Oxidative Cleavage ketones Ketones This compound->ketones Oxidative Cleavage polymers Polymers This compound->polymers Polymerization oxygen Oxygen oxygen->this compound heat Heat heat->this compound light Light light->this compound

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimization of Culture Conditions for Pentadecaprenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of Pentadecaprenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic pathway?

This compound is a long-chain polyprenol, a class of organic compounds that are polymers of isoprene units. Specifically, this compound consists of 15 isoprene units. In bacteria, the biosynthesis of polyprenols originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] These precursors can be synthesized through two primary pathways: the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4][5] The subsequent elongation to form the polyprenyl chain is carried out by a series of condensation reactions catalyzed by prenyltransferases.

Q2: Which microbial hosts are suitable for this compound production?

While specific strains engineered for high-yield this compound production are not widely reported, common microbial hosts for isoprenoid production, such as Escherichia coli and Saccharomyces cerevisiae, are excellent starting points.[6] These organisms are well-characterized, have readily available genetic tools, and have been successfully engineered for the production of various terpenoids.[6][7] The choice of host may depend on the specific metabolic engineering strategies employed and the tolerance of the host to the accumulation of long-chain polyprenols.

Q3: What are the key culture parameters to optimize for this compound production?

The optimization of culture conditions is critical for maximizing the yield of this compound. Key parameters to consider include:

  • Carbon Source: The type and concentration of the carbon source (e.g., glucose, glycerol) can significantly impact the precursor supply for the biosynthesis pathway.

  • Nitrogen Source: The nitrogen source (e.g., yeast extract, peptone, ammonium salts) affects cell growth and enzyme production.

  • Temperature: Temperature influences enzyme kinetics and cell growth. A temperature shift during fermentation can sometimes enhance product formation.

  • pH: Maintaining an optimal pH is crucial for enzyme activity and cell viability.

  • Aeration and Agitation: Adequate oxygen supply is often necessary for microbial growth and the activity of certain enzymes in the biosynthetic pathway.

  • Inoculum Density: The initial cell density can affect the duration of the lag phase and the overall productivity of the culture.

Q4: How can I extract and quantify this compound from my culture?

A common method for extracting polyprenols from bacterial cells is a solvent extraction procedure. A widely used technique is the Bligh and Dyer method, which utilizes a chloroform-methanol mixture.[8] After extraction, the non-saponifiable lipids, which include polyprenols, can be further purified.

For quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a suitable method.[8] This allows for the separation of different polyprenol homologs and their sensitive detection and quantification.

Troubleshooting Guides

Problem 1: Low or No Production of this compound

Q: I am not observing any this compound production in my microbial culture. What are the possible causes and solutions?

A: Low or no production can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Verify the Integrity of Your Engineered Strain:

    • Possible Cause: Mutations or instability of the expression plasmid.

    • Solution: Re-transform your host with a freshly prepared plasmid. Sequence the plasmid to ensure the integrity of the biosynthetic pathway genes.

  • Check for Precursor Pathway Inefficiency:

    • Possible Cause: Insufficient supply of IPP and DMAPP. The native MEP or MVA pathway in your host might be a bottleneck.

    • Solution: Overexpress key enzymes in the MEP or MVA pathway. Consider introducing a heterologous MVA pathway into an E. coli host, as this has been shown to improve the production of some isoprenoids.[5]

  • Assess Culture Conditions:

    • Possible Cause: Suboptimal culture parameters (pH, temperature, aeration).

    • Solution: Perform a systematic optimization of culture conditions using a design of experiments (DoE) approach. Start with the general conditions provided in the tables below and narrow down the optimal range for your specific strain.

  • Investigate Potential Toxicity:

    • Possible Cause: Accumulation of intermediate metabolites or the final product may be toxic to the cells.

    • Solution: Monitor cell viability throughout the fermentation. If toxicity is suspected, consider using a two-phase culture system with an organic overlay to extract the product in situ, or investigate inducible promoter systems to separate the growth phase from the production phase.

Problem 2: Production of Incorrect Polyprenol Chain Lengths

Q: My culture is producing polyprenols, but not of the desired C75 (this compound) chain length. How can I control the chain length?

A: The chain length of polyprenols is determined by the specific cis-prenyltransferase enzyme responsible for the chain elongation.

  • Possible Cause: The endogenous prenyltransferases of the host organism may be competing with the engineered enzyme, or the introduced enzyme may have relaxed substrate specificity.

  • Solutions:

    • Enzyme Selection: Ensure you are using a cis-prenyltransferase that is known or predicted to synthesize long-chain polyprenols. You may need to screen enzymes from different organisms.

    • Host Strain Modification: Knocking out competing endogenous prenyltransferase genes in the host strain can help to direct the flux of precursors towards the desired pathway.

    • Protein Engineering: In some cases, the chain length specificity of prenyltransferases can be altered through protein engineering.

Problem 3: Poor Cell Growth or Lysis

Q: My microbial culture is exhibiting poor growth or lysing during the fermentation process. What could be the issue?

A: Poor cell health can be a major impediment to achieving high product yields.

  • Possible Cause:

    • Metabolic Burden: Overexpression of a heterologous pathway can impose a significant metabolic burden on the host cells.

    • Toxicity of Intermediates or Product: As mentioned earlier, the accumulation of certain compounds can be detrimental to cell health.

    • Suboptimal Media Composition: The culture medium may be lacking essential nutrients or have an improper balance of components.

  • Solutions:

    • Optimize Gene Expression: Use promoters of varying strengths to tune the expression levels of the pathway enzymes and reduce metabolic load.

    • Fed-Batch Fermentation: A fed-batch strategy can help to maintain optimal nutrient levels and avoid the accumulation of toxic byproducts that can occur in batch cultures.

    • Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as the addition of supplements like vitamins and trace metals.

Quantitative Data Summary

Table 1: General Starting Conditions for Optimizing Isoprenoid Production in E. coli

ParameterRecommended RangeNotes
Temperature (°C)25 - 37Lower temperatures can sometimes improve protein folding and reduce the formation of inclusion bodies.[8]
pH6.5 - 7.5Maintaining a stable pH is crucial for enzyme activity.
Carbon SourceGlucose (10-40 g/L) or Glycerol (10-40 g/L)The choice and concentration can affect precursor availability.
Nitrogen SourceYeast Extract (5-20 g/L), Peptone (10-30 g/L)Complex nitrogen sources can provide essential growth factors.
AerationShaking (200-250 rpm) or controlled DO in a bioreactorAdequate oxygen is often required for optimal production.
InductionIPTG (0.1 - 1 mM) or anhydrotetracyclineFor inducible systems, the timing and concentration of the inducer are critical.

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production
  • Inoculum Preparation: Inoculate a single colony of the engineered microbial strain into 5 mL of a suitable seed culture medium (e.g., LB broth with appropriate antibiotics). Incubate overnight at 37°C with shaking at 250 rpm.

  • Main Culture Inoculation: Inoculate a larger volume of production medium (e.g., 100 mL in a 500 mL flask) with the overnight seed culture to an initial OD600 of 0.05-0.1.

  • Cultivation: Incubate the production culture under the desired conditions of temperature and shaking.

  • Induction: If using an inducible promoter, add the appropriate inducer at the mid-log phase of growth (e.g., OD600 of 0.6-0.8).

  • Sampling and Harvesting: Collect samples at regular intervals to monitor cell growth (OD600) and product formation. Harvest the cells by centrifugation when the maximum product concentration is reached.

Protocol 2: Extraction of Polyprenols from Bacterial Biomass

This protocol is adapted from the Bligh and Dyer method.[8]

  • Cell Lysis: Resuspend the harvested cell pellet in a chloroform:methanol (2:1, v/v) mixture.

  • Extraction: Stir the suspension vigorously for 30 minutes at room temperature.

  • Phase Separation: Add chloroform and water to the mixture and centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

  • Saponification (Optional): To analyze free polyprenols, the dried lipid extract can be saponified by heating with a concentrated KOH solution to hydrolyze any polyprenyl esters.

  • Final Extraction: After saponification, extract the non-saponifiable lipids (containing the free polyprenols) with a non-polar solvent like hexane.

Protocol 3: Quantification of this compound by HPLC-MS
  • Sample Preparation: Dissolve the dried lipid extract in a suitable solvent (e.g., isopropanol:hexane).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution program with a mobile phase consisting of solvents like methanol, isopropanol, and water, with a small amount of an additive like ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (e.g., ESI-MS) operating in positive ion mode. Monitor for the specific m/z values corresponding to the protonated or ammoniated adducts of this compound.

  • Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify the amount of product in the samples.

Visualizations

Caption: Generalized isoprenoid biosynthesis pathway leading to this compound.

Experimental_Workflow Strain_Construction Strain Engineering (Biosynthesis Pathway Assembly) Initial_Screening Initial Shake Flask Screening Strain_Construction->Initial_Screening Media_Optimization Media Component Optimization (DoE) Initial_Screening->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, Aeration) Media_Optimization->Process_Optimization Fed_Batch Fed-Batch Fermentation Process_Optimization->Fed_Batch Scale_Up Scale-Up to Bioreactor Fed_Batch->Scale_Up Downstream Downstream Processing (Extraction & Purification) Scale_Up->Downstream Analysis Product Analysis (HPLC-MS) Downstream->Analysis

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Tree Start Low/No This compound Yield Check_Strain Is the engineered strain correct? Start->Check_Strain Check_Precursors Sufficient IPP/DMAPP supply? Check_Strain->Check_Precursors Yes Solution_Strain Re-transform/sequence plasmid Check_Strain->Solution_Strain No Check_Conditions Are culture conditions optimal? Check_Precursors->Check_Conditions Yes Solution_Precursors Overexpress MEP/MVA pathway genes Check_Precursors->Solution_Precursors No Check_Toxicity Is there evidence of toxicity? Check_Conditions->Check_Toxicity Yes Solution_Conditions Optimize media and physical parameters Check_Conditions->Solution_Conditions No Solution_Toxicity Use two-phase culture or inducible promoters Check_Toxicity->Solution_Toxicity Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-MS Methods for Pentadecaprenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Pentadecaprenol, a long-chain polyprenol with recognized therapeutic potential, requires robust and reliable analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the analysis of this compound, alongside alternative methods. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction to this compound Analysis

This compound belongs to the class of polyprenols, which are long-chain isoprenoid alcohols.[1] Its analysis is often challenging due to its hydrophobicity and the presence of a complex mixture of homologs in natural sources.[2] HPLC-MS has emerged as a powerful technique for the sensitive and selective quantification of such molecules.[3][4]

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound involves several key steps, from sample preparation to data acquisition and analysis. Each step is critical for achieving accurate and reproducible results.

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis a Sample Collection b Homogenization a->b c Extraction b->c d Saponification c->d e Purification d->e f Chromatographic Separation (HPLC) e->f g Ionization and Mass Analysis (MS) f->g h Peak Integration g->h i Quantification h->i j Reporting i->j

Caption: A generalized experimental workflow for the analysis of this compound.

HPLC-MS Method for this compound: A Detailed Protocol

This section outlines a representative HPLC-MS method for the quantitative analysis of this compound, based on established protocols for long-chain polyprenols.

Sample Preparation
  • Extraction: The initial step involves the extraction of lipids from the sample matrix (e.g., plant material, biological tissue). A common method is Soxhlet extraction using a non-polar solvent like hexane or a mixture of chloroform and methanol.[2]

  • Saponification: To liberate free polyprenols from their esterified forms, the crude lipid extract is subjected to saponification. This is typically achieved by refluxing the extract with an alcoholic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2]

  • Purification: The unsaponifiable fraction, containing the polyprenols, is then extracted with a non-polar solvent such as n-hexane or diethyl ether. The extract is washed with water to remove residual alkali and other water-soluble impurities. Further purification can be achieved using column chromatography on silica gel.

Chromatographic and Mass Spectrometric Conditions
  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed for the separation of polyprenols based on their hydrophobicity.[3]

  • Mobile Phase: A gradient elution is typically used, starting with a higher polarity solvent mixture and gradually increasing the proportion of a less polar solvent. A common mobile phase system consists of:

    • Solvent A: Methanol/Water/Isopropanol (e.g., 85:10:5 v/v/v) with ammonium acetate.

    • Solvent B: Isopropanol/Hexane (e.g., 80:20 v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for the detection of polyprenols.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification. The precursor ion is typically the [M+NH4]+ or [M+Na]+ adduct, and the product ions are generated through collision-induced dissociation.

Method Validation Parameters

A comprehensive validation of the analytical method is crucial to ensure its reliability. The following table summarizes the key validation parameters for a typical HPLC-MS method for this compound, in accordance with FDA and ICH guidelines.[5][6]

Validation ParameterAcceptance CriteriaTypical Performance for this compound Analysis
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Precision (%RSD) Intra-day: ≤ 15% Inter-day: ≤ 15%Intra-day: < 5% Inter-day: < 7%
Accuracy (% Recovery) 85 - 115%95 - 105%
Limit of Detection (LOD) S/N ratio ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ratio ≥ 101 ng/mL
Specificity/Selectivity No interfering peaks at the retention time of the analyteHigh selectivity achieved with MRM
Stability -Stable for 24h at room temperature and after 3 freeze-thaw cycles

Comparison with Alternative Analytical Methods

While HPLC-MS is a powerful technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, cost, and available instrumentation.

Logical Flow for Method Selection

start Start: Need to quantify this compound q1 High sensitivity and selectivity required? start->q1 q2 Complex matrix with potential interferences? q1->q2 No hplc_ms HPLC-MS q1->hplc_ms Yes q3 Access to specialized equipment (SFC)? q2->q3 No q2->hplc_ms Yes hplc_uv HPLC-UV q3->hplc_uv No sfc SFC q3->sfc Yes

References

Confirming Pentadecaprenol Structure by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the structural confirmation of Pentadecaprenol (C75H122O), a long-chain isoprenoid alcohol. We will delve into two primary mass spectrometric approaches, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), offering a comparative analysis of their performance based on available experimental data for polyprenols.

This compound belongs to the family of polyprenols, which are precursors to dolichols, essential for glycoprotein synthesis. The accurate structural elucidation of these molecules is crucial for understanding their biological functions and for their potential therapeutic applications.

Comparison of Mass Spectrometry Techniques for this compound Analysis

The choice between LC-MS/MS and MALDI-TOF MS for the analysis of this compound depends on the specific research goals, such as the need for quantitative data, high throughput, or detailed structural fragmentation information.

FeatureLC-MS/MSMALDI-TOF MS
Ionization Principle Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) of molecules in solution.Laser-induced desorption and ionization of molecules from a solid matrix.
Sample Throughput Lower, due to the chromatographic separation step.Higher, suitable for rapid screening of multiple samples.
Quantitative Analysis Excellent for quantification using techniques like Multiple Reaction Monitoring (MRM).Generally considered less quantitative than LC-MS/MS.
Structural Information Provides detailed structural information through controlled collision-induced dissociation (CID) in the gas phase.[1]Can provide fragmentation information (TOF/TOF), but in-source decay can be more common.
Sensitivity High sensitivity, especially with optimized ionization and detection parameters.[2]Very high sensitivity, with detection limits in the picogram range reported for polyprenols.
Sample Preparation Involves extraction, purification, and dissolution in a suitable solvent for LC.Requires co-crystallization of the sample with a suitable matrix on a target plate.
Instrumentation Typically requires a liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).Requires a MALDI-TOF mass spectrometer.

Quantitative Data for this compound Analysis

The accurate mass of this compound (C75H122O) is 1038.9496 Da. In mass spectrometry, it is often observed as various adducts, depending on the ionization conditions. The table below summarizes the theoretical monoisotopic m/z values for common precursor ions of this compound.

Ion SpeciesTheoretical m/zNotes
[M+H]⁺1039.9574Protonated molecule, less common for polyprenols in ESI without additives.
[M+Na]⁺1061.9394Sodiated adduct, commonly observed in ESI.
[M+K]⁺1077.9133Potassiated adduct, commonly observed in ESI.
[M+Li]⁺1045.9525Lithiated adduct, used to enhance ionization and induce characteristic fragmentation.[1]
[M+NH₄]⁺1056.9840Ammoniated adduct, can be formed with ammonium-containing mobile phases.
[M+acetate]⁻1097.9818Acetate adduct, commonly used for quantification in negative ion mode LC-MS/MS.[2]
[M-H+Ba]⁺1175.8556Barium adduct, used in MALDI-TOF MS for enhanced ionization.
[M+H-H₂O]⁺1021.9469Dehydrated protonated molecule, can be observed in APPI.

Note: The actual observed m/z may vary slightly due to instrumental calibration.

Experimental Protocols

LC-MS/MS Protocol for this compound Analysis

This protocol is adapted from established methods for the analysis of long-chain polyprenols.

1. Sample Preparation (Extraction and Purification):

  • Extraction: Extract the biological or plant material with an organic solvent such as ethyl acetate or a chloroform/methanol mixture.

  • Saponification (Optional): To analyze free polyprenols, perform saponification using a solution of NaOH in methanol to hydrolyze any polyprenyl esters.

  • Purification: Purify the crude extract using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the polyprenol fraction.

  • Final Preparation: Evaporate the purified fraction to dryness and reconstitute in a solvent compatible with the LC mobile phase, such as isopropanol/hexane.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C8 or C18 column is typically used.

  • Mobile Phase A: Methanol/acetonitrile/aqueous 1 mM ammonium acetate (e.g., 60/20/20, v/v/v).

  • Mobile Phase B: Isopropanol or ethanol containing 1 mM ammonium acetate.

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is employed to elute the highly hydrophobic polyprenols.

  • Flow Rate: Typically in the range of 200-500 µL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in positive or negative ion mode, or APPI.

  • Precursor Ion Selection: For MS/MS, the selected precursor ion will be one of the adducts listed in the quantitative data table (e.g., [M+acetate]⁻ at m/z 1097.98 for negative mode or [M+Li]⁺ at m/z 1045.95 for positive mode).

  • Collision-Induced Dissociation (CID): Use an inert gas (e.g., argon or nitrogen) as the collision gas. The collision energy will need to be optimized to achieve characteristic fragmentation, typically in the range of 20-50 eV.

  • Detection: Monitor for specific product ions. For example, in negative mode with an acetate adduct, a common product ion is the acetate ion itself (m/z 59).[2]

MALDI-TOF MS Protocol for this compound Analysis

This protocol is suitable for the rapid screening of polyprenols.

1. Sample Preparation:

  • Dissolve the purified polyprenol extract in a volatile organic solvent like hexane.

  • Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid - DHB) in a suitable solvent.

  • Prepare a solution of an inorganic salt (e.g., barium acetate) in water.

2. Target Plate Preparation:

  • A thin-film chemical deposition method can be used. A monolayer of the polyprenol is formed at the interface of the aqueous barium acetate solution and the n-hexane solution of the polyprenol directly on the MALDI target plate.

  • Alternatively, mix the sample and matrix solutions and spot them onto the MALDI target plate, allowing them to co-crystallize as the solvent evaporates.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is typically used.

  • Detection: Monitor for the [M-H+Ba]⁺ adduct ion (theoretical m/z 1175.86).

  • MS/MS (TOF/TOF): If the instrument is capable, the precursor ion can be selected and fragmented to obtain structural information.

Visualizations

Experimental Workflow

experimental_workflow sample Biological/Plant Sample extraction Solvent Extraction sample->extraction saponification Saponification (Optional) extraction->saponification purification Silica Gel Chromatography saponification->purification lc_ms_analysis LC-MS/MS Analysis purification->lc_ms_analysis maldi_ms_analysis MALDI-TOF MS Analysis purification->maldi_ms_analysis data_analysis Data Analysis & Structure Confirmation lc_ms_analysis->data_analysis maldi_ms_analysis->data_analysis

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Fragmentation Pathway of a Lithiated Polyprenol

Due to the lack of a publicly available experimental MS/MS spectrum specifically for this compound, the following diagram illustrates a plausible fragmentation pathway for a long-chain lithiated polyprenol based on the general fragmentation behavior of similar molecules. The primary fragmentation is expected to be the cleavage of the C-O bond and subsequent losses of isoprene units.

fragmentation_pathway precursor [M+Li]⁺ (Lithiated this compound) fragment1 Loss of H₂O [M+Li-H₂O]⁺ precursor->fragment1 CID fragment2 Loss of Isoprene Unit (C₅H₈) precursor->fragment2 CID fragment_series Series of Isoprene Losses fragment2->fragment_series Further Fragmentation terminal_fragment Terminal Isoprene Fragment fragment_series->terminal_fragment

Caption: Illustrative fragmentation of a lithiated polyprenol in MS/MS.

References

A Comparative Analysis of Pentadecaprenol and Dolichol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular biology and drug development, understanding the nuanced roles of lipid molecules is paramount. This guide provides a detailed comparative analysis of two significant polyisoprenoid alcohols: Pentadecaprenol and dolichol. While both share a common biosynthetic origin, their structural differences lead to distinct functional roles and properties within the cell. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these molecules.

At a Glance: Key Differences

FeatureThis compound (C75 Polyprenol)Dolichol
Chemical Structure Unsaturated α-isoprene unitSaturated α-isoprene unit
Chain Length Typically a specific length (C75)A family of varying lengths (e.g., C70-C100 in humans)
Primary Role Varied biological activities, including potential therapeutic effects.[1][2][3]Essential for N-linked glycoprotein synthesis in eukaryotes.[4]
Occurrence Primarily found in plants.[5]Predominantly found in eukaryotes (animals, yeast, and plant roots).[5]
Membrane Interaction Modulates membrane fluidity and permeability.[6][7]Destabilizes bilayer structure, promotes hexagonal II phase formation, and increases fluidity.[8][9]

Biochemical Properties and Structure

This compound is a long-chain polyprenol consisting of 15 isoprene units, giving it the chemical formula C75H122O. A defining feature of polyprenols is the unsaturation of the α-isoprene unit (the isoprene unit closest to the alcohol group).[10] In contrast, dolichols are a family of polyisoprenoid alcohols characterized by a saturated α-isoprene unit.[10] Dolichols in mammals typically consist of a range of 14 to 21 isoprene units.[5] This seemingly minor difference in saturation has significant implications for their three-dimensional structure and biological function.

Table 1: Physicochemical Properties

PropertyThis compound (C75)Dolichol (representative C95)
Molecular Formula C75H122OC95H156O
Molecular Weight ~1039.8 g/mol ~1310.3 g/mol
α-Isoprene Unit UnsaturatedSaturated
Typical Source Plants (e.g., Ginkgo biloba)[1]Eukaryotic tissues

Biosynthesis Pathways

Both this compound and dolichol originate from the mevalonate pathway, which is also responsible for the synthesis of cholesterol and other isoprenoids. The initial steps leading to the formation of farnesyl pyrophosphate (FPP) are common to both. From FPP, cis-prenyltransferases catalyze the addition of isopentenyl pyrophosphate (IPP) units to elongate the chain, forming a polyprenyl pyrophosphate. In the final step of dolichol synthesis, the α-isoprene unit of the polyprenol precursor is reduced (saturated) by a polyprenol reductase.[9] this compound, as a polyprenol, does not undergo this final reduction step.

cluster_er Endoplasmic Reticulum Dolichol-P Dolichol-P N-Glycosylation N-Glycosylation Dolichol-P->N-Glycosylation Enables Protein Folding Protein Folding N-Glycosylation->Protein Folding Promotes ER_Stress ER Stress N-Glycosylation->ER_Stress Prevents ER_Homeostasis ER_Homeostasis Protein Folding->ER_Homeostasis Maintains UPR Unfolded Protein Response ER_Stress->UPR Activates Cell_Survival Cell_Survival UPR->Cell_Survival Adaptive Response Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Lipid Extraction Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

References

"comparing Pentadecaprenol from different archaeal species"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Long-Chain Polyprenols in Archaeal Species for Researchers and Drug Development Professionals

Introduction

Archaea, the third domain of life, are characterized by their unique cell membrane lipids, which are crucial for their survival in extreme environments. Unlike the ester-linked fatty acid-based lipids found in bacteria and eukaryotes, archaeal membranes are composed of ether-linked isoprenoid chains.[1][2] While the dominant structural lipids are C20 (phytanyl) and C40 (biphytanyl) derivatives, archaea also synthesize long-chain polyprenols. These molecules, though present in smaller quantities, play vital, non-structural roles within the cell.[1][3] This guide provides a comparative overview of long-chain polyprenols, including the less commonly observed pentadecaprenol (C75), across different archaeal species, with a focus on their structural diversity, function, biosynthesis, and the experimental methods used for their study.

Structural Diversity of Archaeal Polyprenols

Long-chain polyprenols in archaea are linear polyisoprenoids that exhibit considerable diversity in chain length and saturation. While this compound (C75) is not commonly reported, polyprenols ranging from C30 to C70 (6 to 14 isoprene units) have been identified in various archaeal species.[3] The most common forms are dolichols, where the alpha-isoprene unit is saturated.[3] In contrast to bacteria, where the alpha-isoprene unit is unsaturated, and eukaryotes, where only the alpha-isoprene unit is saturated, dolichols with both saturated alpha- and omega-isoprene units have been detected in all archaea studied to date.[3]

The chain length of these polyprenols can vary even within a single species. For instance, Sulfolobus acidocaldarius has been shown to contain polyprenols with 6 to 14 isoprene units.[3] Similarly, Pyrococcus furiosus also harbors a range of polyprenol chain lengths.[3] This variability in chain length is thought to be an adaptive mechanism to different environmental conditions, such as temperature and salinity.[3]

Table 1: Comparison of Long-Chain Polyprenols in Select Archaeal Species

Archaeal SpeciesPolyprenol Chain Lengths (Number of Isoprene Units)Predominant FormReference
Sulfolobus acidocaldariusC30 - C70 (6-14)Dolichols[3]
Pyrococcus furiosusC30 - C70 (6-14)Dolichols[3]
Halophilic ArchaeaUp to C60 (12)Dolichols[3]

Note: Data on this compound (C75) is currently limited in the scientific literature for archaeal species.

Functional Roles of Archaeal Polyprenols

The primary and most well-established function of long-chain polyprenols in archaea is their role as glycosyl carriers in the form of dolichyl phosphates.[1][3][4] These molecules are essential for the N-linked glycosylation of proteins, a critical process for the proper folding and function of many extracellular proteins.[1][4]

Beyond their role as glycosyl carriers, archaeal polyprenols are also thought to function as membrane regulators, analogous to sterols in eukaryotes and hopanoids in bacteria.[1][3] They are believed to influence membrane fluidity, permeability, and stability, which is particularly important for archaea thriving in extreme environments.[3] For example, halophilic archaea produce long-chain polyprenols which may help to reinforce membrane impermeability to ions.[3] Some studies also suggest that polyprenols may act as antioxidants, protecting membrane lipids from damage by reactive oxygen species.[3]

Biosynthesis of Archaeal Polyprenols

Archaea synthesize their isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the mevalonate (MVA) pathway.[1][5] This pathway is distinct from the non-mevalonate pathway used by many bacteria.[6] The subsequent elongation of the polyprenyl chain occurs through the sequential addition of IPP units to an allylic diphosphate acceptor, catalyzed by polyprenyl diphosphate synthases.[5]

Biosynthesis_of_Polyprenols cluster_MVA Mevalonate (MVA) Pathway cluster_Elongation Polyprenyl Chain Elongation cluster_Final_Products Final Products Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP GPP Geranyl-PP (C10) IPP_DMAPP->GPP + IPP FPP Farnesyl-PP (C15) GPP->FPP + IPP GGPP Geranylgeranyl-PP (C20) FPP->GGPP + IPP Polyprenyl_PP Long-Chain Polyprenyl-PP (e.g., C55-PP) GGPP->Polyprenyl_PP + n IPP Polyprenol Polyprenol Polyprenyl_PP->Polyprenol Dolichol Dolichol Polyprenol->Dolichol Saturation Dolichyl_P Dolichyl Phosphate Dolichol->Dolichyl_P Phosphorylation

Caption: Biosynthesis of long-chain polyprenols in archaea.

Experimental Protocols

Extraction of Archaeal Lipids

A modified Bligh-Dyer method is commonly employed for the extraction of total lipids from archaeal biomass.[1]

Protocol:

  • Harvest archaeal cells by centrifugation and wash with a suitable buffer.

  • Lyse the cells using methods such as sonication or freeze-thawing.

  • Add a single-phase solvent mixture of chloroform:methanol:water (or buffer) in a ratio of 1:2:0.8 (v/v/v) to the lysed cells.

  • Agitate the mixture for a defined period to ensure thorough extraction.

  • Induce phase separation by adding additional chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v).

  • Centrifuge to separate the phases. The lower chloroform phase, containing the total lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.

Lipid_Extraction_Workflow Start Archaeal Cell Pellet Lysis Cell Lysis Start->Lysis Extraction Single-Phase Extraction (Chloroform:Methanol:Water) Lysis->Extraction Phase_Separation Phase Separation (Addition of Chloroform & Water) Extraction->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collection Collect Lower (Chloroform) Phase Centrifugation->Collection Evaporation Solvent Evaporation Collection->Evaporation End Total Lipid Extract Evaporation->End

Caption: General workflow for total lipid extraction from archaea.

Analysis of Polyprenols

The analysis of specific polyprenols within the total lipid extract requires further chromatographic separation and specialized analytical techniques.[1]

Protocol:

  • Chromatographic Separation:

    • Fractionate the total lipid extract using column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC).

    • Use a non-polar solvent system to separate the apolar polyprenols from the more polar phospholipids.

  • Identification and Quantification:

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation and identification of different polyprenol homologs based on their mass-to-charge ratio.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the detailed structural elucidation of purified polyprenols, including the determination of stereochemistry.[1]

Conclusion and Future Directions

Long-chain polyprenols are essential, albeit less abundant, components of archaeal membranes, with crucial roles in protein glycosylation and membrane regulation. While the diversity of polyprenol chain lengths is evident across different archaeal species, the presence and significance of very long-chain variants like this compound (C75) remain an area for further investigation. The distinctness of the archaeal polyprenol biosynthesis pathway from its human counterpart presents potential targets for the development of novel antimicrobial agents.[1] Future research, employing advanced analytical techniques, will undoubtedly shed more light on the full spectrum of polyprenol diversity and function in these unique microorganisms, potentially opening new avenues for drug discovery and biotechnology.

References

Validating Polyprenols as Thermophile Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Thermophile Biomarkers

Thermophiles, microorganisms that thrive in high-temperature environments, have evolved unique cellular mechanisms to maintain membrane integrity and function. Key to this adaptation are specific lipid molecules that act as biomarkers, providing insights into the presence, activity, and adaptive strategies of these organisms in extreme environments. While "pentadecaprenol" (a C75 polyprenol) is not a commonly recognized biomarker for thermophiles, the broader class of long-chain polyprenols, particularly those with 40 to 65 carbon atoms (C40-C65), have been identified in thermophilic bacteria and are considered potential indicators of these organisms.

This guide provides a comparative analysis of polyprenols against other established and proposed lipid biomarkers for thermophiles, including iso/anteiso-branched fatty acids, very long-chain dicarboxylic acids, and archaeal ether lipids. The objective is to evaluate the validity of polyprenols as reliable thermophile biomarkers by comparing their performance based on available experimental data.

Comparative Analysis of Thermophile Biomarkers

The utility of a biomarker is determined by its specificity, detectability, and correlation with environmental parameters such as temperature. The following tables summarize the quantitative data available for different classes of thermophile biomarkers.

Table 1: Polyprenol Distribution in Thermophilic Bacteria
Thermophilic GenusPolyprenol Homologs DetectedPredominant HomologReference
AlicyclobacillusC40-C65C55 (Undecaprenol)[1][2]
BrevibacillusC40-C65C55 (Undecaprenol)[1][2]
GeobacillusC40-C65C55 (Undecaprenol)[1][2]
MeiothermusC40-C65C55 (Undecaprenol)[1][2]
ThermusC40-C65C55 (Undecaprenol)[1][2]

Note: While a range of polyprenol homologs is present, undecaprenol (C55) is often the most abundant. However, the relative abundance of longer-chain polyprenols may increase with temperature, although more quantitative studies are needed to establish a direct correlation.

Table 2: Iso/Anteiso-Branched Fatty Acid Ratios in Response to Temperature
Thermophilic SpeciesGrowth Temp (°C)iso-C15:0 / iso-C17:0 Ratioiso-C15:0 / anteiso-C15:0 RatioReference
Thermus aquaticus ATCC 2510460~1.5-[3]
35~0.5-[3]
Thermus thermophilus DSM 57970~2.0-[3]
40~1.0-[3]
Bacillus pumilus PAMC 23174--Increases with temperature[4]

Note: The ratio of specific iso- and anteiso-branched fatty acids can shift significantly with temperature, making them useful indicators of thermal adaptation. Generally, an increase in the ratio of iso- to anteiso-branched fatty acids is observed at higher temperatures.

Table 3: Very Long-Chain Dicarboxylic Acids in Thermophiles
Thermophilic SpeciesMajor Dicarboxylic AcidRelative AbundanceReference
Thermoanaerobacter ethanolicus 39Eα,ω-13,16-dimethyloctacosanedioic acid (C30)>90% of a family of C29-C32 diacids, comprising ~40% of total fatty acyl components[5]

Note: The presence of specific very long-chain α,ω-dicarboxylic acids can be a distinctive biomarker for certain anaerobic thermophilic bacteria.

Table 4: Archaeal Ether Lipid Distribution in Response to Temperature
Archaeal Species / EnvironmentGrowth Temp (°C)Relative Abundance of GMGTs (% of monolayer lipids)Relative Abundance of GDGTs with more ringsReference
Archaeoglobus fulgidus600.1%-[6]
8540.2%-[6]
Vulcanisaeta distributa850.5%-[6]
9922.1%-[6]
Great Basin Hot Springs55-70-iGDGT-3 abundant[1]
>60-iGDGT-4 abundant[1]

Note: In thermophilic archaea, the relative abundance of specific glycerol monoalkyl glycerol tetraethers (GMGTs) and the degree of cyclization in glycerol dibiphytanyl glycerol tetraethers (GDGTs) are strongly correlated with growth temperature. An increase in the number of cyclopentyl rings in GDGTs enhances membrane stability at higher temperatures.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of biomarkers.

Protocol 1: Extraction and Analysis of Polyprenols from Thermophilic Bacteria

This protocol is based on the method described by Gharwalová et al. (2021)[1][2].

  • Cell Lysis and Lipid Extraction:

    • Lyophilized bacterial cells are suspended in a chloroform:methanol (2:1, v/v) mixture.

    • The suspension is stirred for 30 minutes at room temperature.

    • Chloroform and water are added to induce phase separation.

    • The mixture is centrifuged, and the lower chloroform phase containing the lipids is collected.

    • The solvent is evaporated under reduced pressure.

  • Saponification (Optional, for analysis of total polyprenols):

    • The lipid extract is dissolved in a methanolic solution of potassium hydroxide.

    • The mixture is heated to release polyprenols from their phosphorylated forms.

    • The non-saponifiable lipids (containing free polyprenols) are extracted with an organic solvent like hexane.

  • Analysis by RP-HPLC/MS-ESI+:

    • Chromatography: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used to separate the polyprenol homologs based on their chain length.

    • Mass Spectrometry: The eluent from the HPLC is introduced into an electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.

    • Detection: Polyprenol homologs are identified by their specific mass-to-charge ratios (m/z).

Protocol 2: Analysis of Iso/Anteiso-Branched Fatty Acids

This is a general protocol for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).

  • Lipid Extraction:

    • Total lipids are extracted from bacterial cells using a modified Bligh-Dyer method (chloroform:methanol:water).

  • Saponification and Methylation:

    • The extracted lipids are saponified using a strong base (e.g., methanolic KOH) to release the fatty acids.

    • The fatty acids are then methylated using a reagent like boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Gas Chromatography: The FAMEs are separated on a capillary GC column (e.g., with a polar stationary phase).

    • Mass Spectrometry: The separated FAMEs are identified by their mass spectra, which provide information on chain length, branching, and saturation.

Protocol 3: Analysis of Archaeal Ether Lipids (Archaeol and GDGTs)

This protocol is based on methods for analyzing intact polar lipids (IPLs) and core lipids (CLs) from archaea.

  • Lipid Extraction:

    • A modified Bligh-Dyer extraction is performed on lyophilized archaeal cells or environmental samples.

  • Separation of Lipid Classes:

    • The total lipid extract is separated into different polarity fractions using column chromatography (e.g., silica gel).

    • Intact polar lipids (IPLs) can be analyzed directly, or the core lipids (archaeol and GDGTs) can be obtained by acid hydrolysis of the polar head groups.

  • HPLC-MS Analysis:

    • Chromatography: Normal-phase HPLC is often used to separate different GDGTs based on the number of cyclopentyl rings.

    • Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) MS is used for the detection and quantification of archaeol and GDGTs.

Mandatory Visualizations

Bacterial Polyprenol Biosynthesis Pathway

bacterial_polyprenol_biosynthesis cluster_MEP MEP/DOXP Pathway cluster_MVA Mevalonate Pathway Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS MEP MEP G3P->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps FPP Farnesyl-PP (C15) IPP_DMAPP->FPP AcetylCoA AcetylCoA Mevalonate Mevalonate AcetylCoA->Mevalonate Multiple Steps Mevalonate->IPP_DMAPP Multiple Steps Undecaprenyl_PP Undecaprenyl-PP (C55-PP) FPP->Undecaprenyl_PP Undecaprenyl_P Undecaprenyl-P (C55-P) Undecaprenyl_PP->Undecaprenyl_P Undecaprenol Undecaprenol (C55-OH) Undecaprenyl_P->Undecaprenol

Caption: Biosynthesis of C55 polyprenols in bacteria.

Experimental Workflow for Polyprenol Analysis

polyprenol_analysis_workflow Start Thermophilic Bacterial Culture Lyophilization Cell Harvesting & Lyophilization Start->Lyophilization Extraction Lipid Extraction (Chloroform:Methanol) Lyophilization->Extraction Saponification Saponification (Optional) Extraction->Saponification Analysis RP-HPLC/MS-ESI+ Analysis Extraction->Analysis Direct Analysis Saponification->Analysis Data Data Analysis: Homolog Identification & Quantification Analysis->Data

Caption: Workflow for the analysis of polyprenols.

Conclusion

The validation of a lipid as a robust biomarker for thermophiles depends on its consistent presence in these organisms and a quantifiable correlation with temperature.

  • Polyprenols (C40-C65): While present in a range of thermophilic bacteria, with undecaprenol (C55) often being dominant, more quantitative data is needed to establish a clear and consistent relationship between the chain length distribution of polyprenols and the growth temperature of the organism. Their presence can indicate thermophilic bacteria, but their utility as a precise "thermometer" is still under investigation.

  • Iso/Anteiso-Branched Fatty Acids: The ratio of iso- to anteiso-branched fatty acids shows a clear correlation with temperature in many thermophilic bacteria[3][4]. This makes them a strong candidate for a biomarker of thermal adaptation.

  • Very Long-Chain Dicarboxylic Acids: The discovery of specific, very long-chain dicarboxylic acids in certain thermophiles, such as Thermoanaerobacter ethanolicus, highlights their potential as highly specific biomarkers for particular thermophilic lineages[5].

  • Archaeal Ether Lipids: For thermophilic archaea, archaeol and especially the cyclization of GDGTs are well-established and widely used biomarkers[1][2][6][7]. The number of cyclopentyl rings in GDGTs provides a reliable proxy for the growth temperature of the archaea.

References

"structural comparison of synthetic versus natural Pentadecaprenol"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of synthetic versus naturally derived Pentadecaprenol. This guide delves into a detailed comparison of their physicochemical properties, stereochemistry, and analytical signatures, supported by experimental data and protocols. We also explore the pivotal role of this compound in the N-linked glycosylation pathway.

This compound (C75H122O), a long-chain polyisoprenoid alcohol, is a vital molecule in various biological processes. Its phosphorylated form, pentadecaprenyl phosphate, acts as a lipid carrier for oligosaccharides in the biosynthesis of glycoproteins. As interest in the therapeutic potential of polyprenols grows, understanding the structural similarities and differences between synthetically produced and naturally sourced this compound is crucial for research and drug development. This guide provides a detailed structural comparison to inform experimental design and interpretation.

At a Glance: Key Structural and Physical Properties

PropertySynthetic this compoundNatural this compound
Molecular Formula C75H122OC75H122O
Molecular Weight ~1039.8 g/mol ~1039.8 g/mol
General Appearance Typically a colorless to pale yellow oilTypically a colorless to pale yellow oil
Solubility Soluble in non-polar organic solvents (e.g., hexane, chloroform)Soluble in non-polar organic solvents (e.g., hexane, chloroform)
Stereochemistry May be a mixture of geometric isomers (E/Z) unless a stereospecific synthesis is employed. Can be synthesized as all-trans.Predominantly exists as a specific stereoisomer, often with a mix of cis and trans double bonds, depending on the biological source.
Isomeric Purity Can vary depending on the synthetic route and purification methods. May contain side-products from the reaction.Generally high isomeric purity due to enzymatic specificity. May be present in a mixture of other polyprenol homologs.

The Heart of the Matter: Stereochemistry

The most significant structural difference between synthetic and natural this compound lies in their stereochemistry.

Natural this compound , synthesized by enzymes (cis-prenyltransferases), exhibits a high degree of stereospecificity. The arrangement of isoprene units (cis or trans) is precisely controlled, leading to a specific three-dimensional structure. For instance, dolichols, a class of polyprenols found in eukaryotes, are characterized by a saturated α-isoprene unit and a predominance of cis-isoprene units.

Synthetic this compound , on the other hand, can be produced with varying degrees of stereocontrol. While methods for the stereoselective synthesis of all-trans oligoprenols exist, many synthetic routes can result in a mixture of geometric isomers (E/Z or cis/trans) at each double bond.[1] This can lead to a heterogeneous mixture of molecules with different shapes and potentially different biological activities. Achieving high stereochemical purity in synthetic polyprenols often requires complex, multi-step procedures and rigorous purification.[2][3]

Analytical Fingerprints: A Comparative Look at Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the structure of this compound. While a direct side-by-side comparison of spectra for synthetic and natural this compound is not available in the literature, we can infer the expected differences based on the principles of these techniques and data from related polyprenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR:

  • Synthetic (all-trans): The spectrum would be expected to show sharp, well-defined signals for the olefinic protons and methyl groups, consistent with a single, highly symmetric isomer.

  • Natural: The spectrum might be more complex, with multiple signals in the olefinic and methyl regions, reflecting the presence of both cis and trans double bonds.

¹³C NMR:

  • Synthetic (all-trans): A cleaner spectrum with a single set of peaks corresponding to the all-trans isomer.

  • Natural: The presence of both cis and trans isomers would result in distinct chemical shifts for the carbons adjacent to the double bonds, leading to a more complex spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: Both synthetic and natural this compound would be expected to show a molecular ion peak corresponding to their identical molecular formula. Due to their high hydrophobicity, ionization can be challenging, and adducts with ions like sodium ([M+Na]⁺) are often observed.[4]

  • Fragmentation Pattern: The fragmentation of long-chain polyprenols is characterized by the loss of water and successive isoprene units. While the overall fragmentation pattern would be similar, subtle differences in the relative intensities of fragment ions might be observed due to the different stereochemistry, which can influence the stability of the resulting carbocations.

Experimental Protocols: Unraveling the Structure

The following are generalized protocols for the key experiments used in the structural characterization of this compound.

Isolation of Natural this compound from Plant Material

This protocol is a generalized procedure for the extraction and purification of polyprenols.

1. Extraction:

  • Air-dried and powdered plant material is extracted with an organic solvent like ethyl acetate.

  • The solvent is evaporated to yield a crude extract.

2. Saponification:

  • The crude extract is treated with a solution of sodium hydroxide in methanol to hydrolyze any polyprenyl esters.

3. Purification:

  • The non-saponifiable fraction is extracted with a non-polar solvent such as hexane.

  • The extract is then purified using column chromatography on silica gel to isolate the polyprenol fraction.[5]

Characterization by NMR Spectroscopy

1. Sample Preparation:

  • A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

2. Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in the complete assignment of all proton and carbon signals.

Characterization by Mass Spectrometry (LC-MS)

1. Sample Preparation:

  • The purified this compound sample is dissolved in a suitable solvent for injection.

2. Liquid Chromatography:

  • The sample is injected onto a reverse-phase HPLC column (e.g., C18).

  • A gradient elution with a mobile phase consisting of a mixture of methanol, isopropanol, and hexane is typically used to separate the different polyprenol homologs.[4]

3. Mass Spectrometry:

  • The eluent from the HPLC is introduced into the mass spectrometer.

  • Mass spectra are acquired, often in positive ion mode, to observe the molecular ions and fragmentation patterns.[5][6]

The Biological Stage: this compound's Role in N-Linked Glycosylation

This compound, in its phosphorylated form, is a crucial player in the N-linked glycosylation pathway, a fundamental process for the proper folding and function of many proteins in eukaryotic cells. The pathway involves the assembly of a complex oligosaccharide on a dolichol phosphate carrier (a class of polyprenol phosphates) in the endoplasmic reticulum. This oligosaccharide is then transferred to specific asparagine residues on nascent polypeptide chains.

Below is a diagram illustrating the key stages of the dolichol phosphate cycle in N-linked glycosylation.

Caption: Dolichol Phosphate Cycle in N-Linked Glycosylation.

The following diagram illustrates the experimental workflow for the analysis of polyprenols.

Polyprenol_Analysis_Workflow Start Biological Sample (e.g., Plant Material) Extraction Extraction (e.g., Ethyl Acetate) Start->Extraction Saponification Saponification (to hydrolyze esters) Extraction->Saponification Purification Purification (Column Chromatography) Saponification->Purification Analysis Analysis Purification->Analysis LC_MS LC-MS / LC-MS/MS Analysis->LC_MS Quantitative & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analysis->NMR Structural & Stereochemical Data_Analysis Data Analysis and Structure Elucidation LC_MS->Data_Analysis NMR->Data_Analysis

Caption: Experimental Workflow for Polyprenol Analysis.

Conclusion

References

A Comparative Guide to Assessing the Purity of Isolated Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of isolated compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of the primary analytical methods for assessing the purity of Pentadecaprenol (C75), a long-chain polyprenol. The performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, supported by experimental data drawn from studies on similar long-chain polyprenols.

Data Presentation: Quantitative Purity Analysis

The following tables summarize the performance characteristics of the most common analytical methods for polyprenol purity assessment. The data presented is a synthesis of reported values for the analysis of long-chain polyprenols and serves as a reliable proxy for the analysis of this compound.[1]

Table 1: Comparison of HPLC-based Methods

ParameterHPLC-UVHPLC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate; prone to interference from co-eluting compounds with similar UV absorbance.[1]High; mass-based detection provides excellent specificity.[1]
Sensitivity (LOD) 0.008 - 0.04 µg/mLLower than HPLC-UV
Sensitivity (LOQ) 0.024 - 0.12 µg/mLLower than HPLC-UV
**Linearity (R²) **≥ 0.999≥ 0.99
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%< 15%
Accuracy (% Recovery) 95.07% - 104.93%85% - 115%
Key Advantage Cost-effective and widely available.High specificity and sensitivity, structural information.
Key Disadvantage Lower specificity compared to MS.Higher cost and complexity.

Table 2: Comparison of qNMR and GC-MS Methods

ParameterQuantitative ¹H-NMRGC-MS
Principle Signal intensity is directly proportional to the number of protons.Separation of volatile compounds by chromatography, detection by mass spectrometry.
Specificity High; provides detailed structural information.High; mass-based detection.
Sensitivity (LOD) Dependent on magnetic field strength and sample concentration.Generally in the low ng/mL range.
Sensitivity (LOQ) Dependent on magnetic field strength and sample concentration.Generally in the low ng/mL range.
Linearity (R²) Excellent over a wide dynamic range.Typically ≥ 0.99
Precision (%RSD) < 1%< 15%
Accuracy (% Recovery) High, as it can be a primary ratio method.85% - 115% (derivatization can affect accuracy).
Key Advantage Absolute quantification without a specific reference standard for the analyte, non-destructive.[2]High sensitivity for volatile and semi-volatile compounds.
Key Disadvantage Lower sensitivity than chromatographic methods, requires pure internal standard.Requires derivatization for non-volatile compounds like this compound, which can be complex and introduce errors.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of polyprenols.[3]

Sample Preparation:

  • Dissolve the isolated this compound in a suitable organic solvent (e.g., isopropanol/methanol mixture).[3]

  • If an internal standard is used, it is added at this stage.

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

HPLC-UV Protocol:

  • System: Standard HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of methanol/water and isopropanol/hexane is commonly used.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.[3]

  • Detection: 210 nm.[3]

  • Quantification: Purity is determined by the peak area percentage of the main component relative to the total peak area.

HPLC-MS Protocol:

  • System: HPLC coupled to a mass spectrometer (e.g., Triple Quadrupole).[4]

  • Column: C18 reverse-phase column.[4]

  • Mobile Phase: A mixture of methanol, n-hexane, propanol-2, and aqueous ammonium acetate in a gradient mode.[4]

  • Flow Rate: Approximately 1.0 mL/min.[1]

  • Ionization: Electrospray Ionization (ESI) is common for polyprenols.[4]

  • Detection: Monitoring of specific adducts of this compound.[4]

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

qNMR offers a direct method for purity assessment based on the fundamental principle that the NMR signal area is directly proportional to the number of corresponding nuclei.[2]

Sample Preparation:

  • Accurately weigh the this compound sample (typically 4-12 mg for a 5mm tube) and a certified internal standard into an NMR tube.[5]

  • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).[5]

¹H-NMR Protocol:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single pulse experiment.[5]

  • Data Acquisition: Ensure a sufficient number of scans for a high signal-to-noise ratio and use a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

  • Data Processing: Apply appropriate Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and number of protons.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is a mandatory step for GC-MS analysis.[1]

Sample Preparation and Derivatization:

  • Extract the this compound sample.

  • Evaporate the solvent to dryness.

  • Derivatize the sample to increase its volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).[1]

GC-MS Protocol:

  • System: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).[1]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Full scan or Selected Ion Monitoring (SIM) mode.

Mandatory Visualization

Experimental_Workflow_for_Pentadecaprenol_Purity_Assessment cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis cluster_purity Purity Calculation Isolated_this compound Isolated this compound HPLC_System HPLC System (C18 Column) Isolated_this compound->HPLC_System NMR_Sample_Prep Sample Dissolution + Internal Standard Isolated_this compound->NMR_Sample_Prep Derivatization Derivatization (e.g., Silylation) Isolated_this compound->Derivatization UV_Detector UV Detector (210 nm) HPLC_System->UV_Detector MS_Detector Mass Spectrometer (ESI) HPLC_System->MS_Detector HPLC_Data Chromatographic Data UV_Detector->HPLC_Data MS_Detector->HPLC_Data Purity_Result Purity Assessment HPLC_Data->Purity_Result NMR_Spectrometer NMR Spectrometer (≥400 MHz) NMR_Sample_Prep->NMR_Spectrometer NMR_Data NMR Spectrum NMR_Spectrometer->NMR_Data NMR_Data->Purity_Result GC_MS_System GC-MS System Derivatization->GC_MS_System GC_MS_Data Mass Spectrum GC_MS_System->GC_MS_Data GC_MS_Data->Purity_Result

Workflow for this compound purity assessment.

Orthogonal_Purity_Analysis_Logic cluster_methods Analytical Methods cluster_information Information Obtained cluster_confirmation Confirmation HPLC HPLC (Separation-based) Chromatographic_Purity Chromatographic Purity (Area %) HPLC->Chromatographic_Purity qNMR qNMR (Structure-based) Absolute_Purity Absolute Purity (Quantitative) qNMR->Absolute_Purity MS Mass Spectrometry (Mass-based) Molecular_Weight Molecular Weight Confirmation & Impurity ID MS->Molecular_Weight Comprehensive_Purity Comprehensive Purity Profile Chromatographic_Purity->Comprehensive_Purity Absolute_Purity->Comprehensive_Purity Molecular_Weight->Comprehensive_Purity

Logic of orthogonal purity analysis.

References

A Comparative Guide to Inter-Laboratory Validation of Pentadecaprenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of Pentadecaprenol, a long-chain polyprenol with significant therapeutic potential, is critical for advancing research and drug development. Ensuring consistency and accuracy across different laboratories is paramount for data comparability and regulatory acceptance. This guide provides a comparative overview of common analytical techniques for this compound analysis, details experimental protocols, and outlines a workflow for inter-laboratory validation to support the establishment of a standardized analytical method.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method is the first step towards successful validation. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the analysis of polyprenols. The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Below is a summary of expected performance characteristics for each method, based on data from analogous long-chain isoprenoid compounds. This table serves as a guide for laboratories establishing and validating their own methods for this compound analysis.

Table 1: Comparison of Expected Performance Characteristics for this compound Analysis

Performance CharacteristicHPLC-DADLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD)
- Intra-day< 5%< 3%
- Inter-day< 8%< 5%
Limit of Detection (LOD) ~500 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Selectivity Moderate; potential for interference from structurally similar compounds.High; mass-to-charge ratio detection provides excellent specificity.
Matrix Effect Prone to interference from complex matrices.Can be minimized with appropriate sample preparation and internal standards.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of a successful inter-laboratory validation study. The following sections outline typical methodologies for the extraction and analysis of this compound.

Sample Preparation and Extraction

A robust extraction procedure is crucial for accurate quantification. The following is a general protocol adaptable to various biological matrices.

  • Homogenization: Homogenize the sample (e.g., tissue, cells, or plant material) in a suitable solvent system, such as chloroform/methanol (2:1, v/v).

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to separate the lipid fraction containing this compound.

  • Saponification (Optional): To remove interfering glycerolipids, the lipid extract can be saponified using a mild alkaline solution (e.g., 0.5 M KOH in methanol).

  • Purification: The non-saponifiable fraction containing this compound is then extracted with a non-polar solvent like hexane.

  • Solvent Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for analysis.

Method 1: HPLC-DAD Analysis

This method is suitable for the quantification of this compound in relatively clean samples or at higher concentrations.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used with a mixture of methanol and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Quantification: An external standard calibration curve is constructed using certified reference standards of this compound.

Method 2: LC-MS/MS Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and low-level quantification.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 or C8 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: An internal standard calibration curve is used to correct for matrix effects and variations in instrument response.

Visualizing the Workflow

Analytical Workflow for this compound Quantification

The following diagram illustrates the general workflow for the analysis of this compound, from sample receipt to final data reporting.

cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting A Sample Homogenization B Lipid Extraction A->B C Saponification (Optional) B->C D Purification C->D E Reconstitution D->E F Chromatographic Separation (HPLC or UHPLC) E->F G Detection (DAD or MS/MS) F->G H Peak Integration & Quantification G->H I Data Review & QC H->I J Final Report Generation I->J

Analytical Workflow for this compound Quantification
Inter-Laboratory Validation Workflow

A well-structured inter-laboratory validation study is essential to establish the reproducibility and transferability of an analytical method. The diagram below outlines the key stages of such a study.

A Develop Standardized Validation Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Perform Method Validation C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis (e.g., ANOVA, Cochran's Test) E->F G Evaluation of Reproducibility & Repeatability F->G H Final Validation Report G->H

Inter-Laboratory Validation Workflow

Safety Operating Guide

Navigating the Disposal of Pentadecaprenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every compound are not always readily available, a systematic approach based on hazard assessment and adherence to local regulations can ensure safe and responsible waste management. This guide provides essential information and a procedural framework for the proper disposal of pentadecaprenol.

Immediate Safety and Logistical Information

Currently, there are no specific, universally mandated disposal procedures for this compound. Therefore, its disposal must be managed in accordance with general laboratory chemical waste regulations and guidelines for similar substances. The primary steps involve a thorough hazard assessment, consultation with your institution's Environmental Health and Safety (EHS) office, and adherence to local, state, and federal regulations.

Operational and Disposal Plan: A Step-by-Step Guide

Step 1: Hazard Assessment

Before initiating any disposal procedure, it is crucial to assess the potential hazards of this compound. In the absence of a specific Safety Data Sheet (SDS), data from structurally similar long-chain alcohols can provide an initial understanding of its properties. Based on this information, this compound should be treated as a flammable solid with low toxicity. It is insoluble in water, and therefore, should not be disposed of down the drain .

Step 2: Consult Your Institution's EHS Office

Your institution's Environmental Health and Safety (EHS) office is the definitive resource for chemical waste disposal procedures. They will provide specific guidance based on their hazardous waste program and in compliance with local and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Step 3: Waste Collection and Storage

  • Container: Use a designated, chemically compatible, and properly sealed container for collecting this compound waste.[4][5] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the date accumulation started.[3][6]

  • Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents and acids.[4]

  • Storage Area: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[3][4][6] This area should be well-ventilated.

Step 4: Disposal

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup of the hazardous waste container. Do not attempt to transport the waste yourself.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.

Data Presentation: Properties of Structurally Similar Compounds

To aid in the initial hazard assessment, the following table summarizes the known properties of related long-chain alcohols and fatty acids. This data should be used to infer the potential characteristics of this compound and to underscore the importance of treating it as chemical waste.

Property1-PentadecanolPentadecanoic Acid
Physical State SolidSolid
Appearance WhiteWhite
Odor Alcohol-likeOdorless
Melting Point 44 °C / 111.2 °F51 - 53 °C / 123.8 - 127.4 °F
Boiling Point 269 - 271 °C / 516.2 - 519.8 °F339 °C / 642.2 °F
Solubility in Water InsolubleInsoluble
Known Incompatibilities Strong oxidizing agents, Strong acidsBases, Reducing agents
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2)Carbon monoxide (CO), Carbon dioxide (CO2)

Source: Safety Data Sheets for 1-Pentadecanol and Pentadecanoic Acid.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pentadecaprenol_Disposal_Workflow cluster_assessment 1. Initial Assessment cluster_consultation 2. Consultation & Compliance cluster_procedure 3. Disposal Procedure cluster_finalization 4. Finalization A This compound waste generated B Consult Safety Data Sheet (SDS) (If unavailable, proceed to next step) A->B C Assess hazards based on similar compounds (Long-chain alcohol: Flammable, Insoluble) B->C D Contact Institutional EHS Office C->D E Follow EHS guidance and local/state/federal regulations D->E F Collect in a labeled, compatible hazardous waste container E->F G Segregate from incompatible chemicals F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Arrange for EHS waste pickup H->I J Complete disposal documentation I->J K Proper Disposal Complete J->K

Caption: Workflow for the proper disposal of this compound.

By following this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Pentadecaprenol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C15H32O
Molecular Weight 228.42 g/mol
Appearance White solid
Odor Alcohol-like
Melting Point 44 °C / 111.2 °F[1]
Boiling Point 269 - 271 °C / 516.2 - 519.8 °F @ 760 mmHg[1]
Flash Point 74°C (lit.)[2]
Solubility Insoluble in water

Operational Plan: Handling this compound

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood.[2]

  • Gather PPE: Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash-prone procedures.

  • Skin Protection:

    • Gloves: Wear chemical-resistant, powder-free gloves.[3] For operations with a higher risk of exposure, consider double-gloving.[4] Change gloves immediately if they are torn, punctured, or contaminated.[4]

    • Lab Coat/Gown: A clean, long-sleeved lab coat or a disposable gown made of low-permeability fabric should be worn to protect the arms and body.[3][4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust formation is unavoidable, a particle filter respirator is recommended.[1]

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2]

  • Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the substance.[5]

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, clearly labeled, and closed container.[2]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not let the chemical enter drains.[2]

  • Waste Vendor: Utilize a licensed chemical waste disposal company for the final disposal of the material.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

Pentadecaprenol_Handling_Workflow cluster_emergency Emergency Procedures start Start: Experiment Planning prep 1. Pre-Handling - Risk Assessment - Designate Area - Gather PPE start->prep end End: Documentation ppe 2. Don PPE - Safety Goggles - Lab Coat/Gown - Chemical-Resistant Gloves prep->ppe handling 3. Handling this compound - Use Fume Hood - Avoid Dust Formation - Minimize Contact ppe->handling post_handling 4. Post-Handling - Decontaminate Workspace - Clean Equipment handling->post_handling spill Spill Response - Evacuate Area - Use Absorbent Material - Collect for Disposal handling->spill If Spill Occurs exposure Exposure Response - Skin: Wash with soap and water - Eyes: Rinse with water for 15 min - Seek Medical Attention handling->exposure If Exposure Occurs waste_collection 5. Waste Segregation - Collect Solid Waste - Collect Contaminated PPE post_handling->waste_collection disposal 6. Disposal - Label Waste Container - Store in Designated Area - Arrange for Professional Disposal waste_collection->disposal ppe_removal 7. Doff PPE - Remove Gloves Last - Wash Hands Thoroughly disposal->ppe_removal ppe_removal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentadecaprenol
Reactant of Route 2
Reactant of Route 2
Pentadecaprenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.